molecular formula C6H8N2OS B1342641 2-(pyrimidin-2-ylsulfanyl)ethan-1-ol

2-(pyrimidin-2-ylsulfanyl)ethan-1-ol

Cat. No.: B1342641
M. Wt: 156.21 g/mol
InChI Key: ARHFPHXFTXGVGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyrimidin-2-ylsulfanyl)ethan-1-ol (CAS 20957-33-9) is a sulfur-containing heterocyclic compound of significant interest in medicinal chemistry and chemical biology research. This compound, with the molecular formula C6H8N2OS and a molecular weight of 156.21 g/mol, serves as a versatile building block for constructing novel heterocyclic libraries . The pyrimidine moiety is a well-established privileged structure in drug discovery, known for its diverse pharmacological activities . Researchers are particularly interested in pyrimidine derivatives for their potential antimicrobial properties against various Gram-positive and Gram-negative bacterial strains, as well as fungal species . Furthermore, novel compounds featuring the pyrimidine scaffold are being investigated for their anti-fibrotic activities, with some derivatives demonstrating potent inhibitory effects on collagen synthesis and prolyl-4-hydroxylase, which are key targets in treating fibrotic diseases . The compound's structure, which includes a thioether linker, also makes it a candidate for use in coordination chemistry and the synthesis of metal-organic frameworks . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8N2OS

Molecular Weight

156.21 g/mol

IUPAC Name

2-pyrimidin-2-ylsulfanylethanol

InChI

InChI=1S/C6H8N2OS/c9-4-5-10-6-7-2-1-3-8-6/h1-3,9H,4-5H2

InChI Key

ARHFPHXFTXGVGL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)SCCO

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-(pyrimidin-2-ylsulfanyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties, a putative synthetic pathway, and the potential biological context of 2-(pyrimidin-2-ylsulfanyl)ethan-1-ol. Given the limited publicly available experimental data for this specific molecule, this guide combines confirmed information with established chemical principles to serve as a valuable resource for research and development.

Core Chemical Properties

PropertyValueSource
CAS Number 20957-33-9
Molecular Formula C6H8N2OS
Molecular Weight 156.21 g/mol
Melting Point Not available
Boiling Point Not available
pKa Not available
Solubility Not available

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of this compound has not been published. However, based on standard and well-established reactions for the synthesis of similar sulfanyl-pyrimidine derivatives, a putative synthetic route is proposed.

Proposed Synthesis: Nucleophilic substitution of a halogenated ethanol with 2-mercaptopyrimidine.

Experimental Protocol:

  • Reagents and Materials:

    • 2-mercaptopyrimidine

    • 2-chloroethanol (or 2-bromoethanol)

    • A suitable base (e.g., sodium hydroxide, potassium carbonate)

    • A suitable solvent (e.g., ethanol, acetonitrile, or a biphasic system)

    • Standard laboratory glassware and purification apparatus (e.g., for distillation, chromatography)

  • Procedure:

    • To a solution of 2-mercaptopyrimidine in the chosen solvent, an equimolar amount of the base is added.

    • The mixture is stirred at room temperature until the 2-mercaptopyrimidine is fully deprotonated.

    • An equimolar amount of 2-chloroethanol is then added to the reaction mixture.

    • The reaction is heated to reflux and monitored by a suitable technique (e.g., Thin Layer Chromatography) until completion.

    • Upon completion, the solvent is removed under reduced pressure.

    • The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography on silica gel to yield this compound.

  • Characterization:

    • The structure and purity of the final compound would be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, Mass Spectrometry, and IR spectroscopy.

Visualized Experimental Workflow

The following diagram illustrates the proposed synthetic workflow for this compound.

G Proposed Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_product Product 2_Mercaptopyrimidine 2-Mercaptopyrimidine Reaction Nucleophilic Substitution (Reflux) 2_Mercaptopyrimidine->Reaction 2_Chloroethanol 2-Chloroethanol 2_Chloroethanol->Reaction Base Base (e.g., NaOH) Base->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

A flowchart of the proposed synthetic pathway.

Biological Context and Potential Signaling Pathways

While no specific biological activities or signaling pathway involvements have been reported for this compound, the pyrimidine scaffold is a well-known privileged structure in medicinal chemistry. Pyrimidine derivatives have been shown to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects.[1]

The presence of the thioether and hydroxyl functional groups on the ethan-1-ol side chain provides opportunities for further chemical modification, making this compound a potentially useful building block for the synthesis of more complex molecules with desired biological activities.

Logical Workflow for Biological Screening

Given the known biological activities of pyrimidine derivatives, a logical workflow for the initial biological screening of this compound is proposed below.

G Biological Screening Workflow Compound This compound Primary_Screening Primary Screening (e.g., Cell Viability Assays) Compound->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (e.g., Enzyme Inhibition, Receptor Binding) Hit_Identification->Secondary_Screening Active No_Activity No Significant Activity Hit_Identification->No_Activity Inactive Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Secondary_Screening->Lead_Optimization Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies

A logical workflow for biological activity screening.

References

An In-depth Technical Guide to the Structural Features of 2-(pyrimidin-2-ylsulfanyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural features, synthesis, and potential biological significance of 2-(pyrimidin-2-ylsulfanyl)ethan-1-ol. Due to the limited availability of direct experimental data for this specific compound, this document outlines a plausible synthetic pathway and presents predicted spectroscopic data based on the analysis of structurally related compounds. The information herein is intended to serve as a foundational resource for researchers interested in the exploration and application of novel pyrimidine-sulfur derivatives in drug discovery and development.

Introduction

Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The incorporation of a sulfur linkage, specifically a thioether group, at the C2 position of the pyrimidine ring can significantly modulate the molecule's physicochemical properties and biological activity. This guide focuses on the structural characteristics of this compound, a molecule that combines the pyrimidine core with a flexible hydroxyethyl thioether side chain, suggesting potential for diverse biological interactions.

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below. These values are calculated based on its chemical structure.

PropertyValue
IUPAC Name This compound
Molecular Formula C₆H₈N₂OS
Molecular Weight 156.21 g/mol
CAS Number Not available
Predicted LogP 0.5
Predicted Hydrogen Bond Donors 1
Predicted Hydrogen Bond Acceptors 3

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is via a nucleophilic substitution reaction. This involves the reaction of a suitable pyrimidine precursor with 2-mercaptoethanol. Two primary routes are proposed:

Route A: Reaction of 2-chloropyrimidine with 2-mercaptoethanol. Route B: Reaction of pyrimidine-2-thiol with 2-chloroethanol.

Route A is generally preferred due to the higher reactivity of the thiol as a nucleophile compared to the alcohol.

Experimental Protocol (Proposed)

Materials:

  • 2-chloropyrimidine

  • 2-mercaptoethanol

  • Sodium hydride (NaH) or a suitable non-nucleophilic base

  • Anhydrous N,N-dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-mercaptoethanol (1.1 equivalents) in anhydrous DMF, add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium thiolate.

  • Add a solution of 2-chloropyrimidine (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

G cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product 2-Mercaptoethanol 2-Mercaptoethanol Thiolate Formation Thiolate Formation 2-Mercaptoethanol->Thiolate Formation 2-Chloropyrimidine 2-Chloropyrimidine Nucleophilic Substitution (SNAr) Nucleophilic Substitution (SNAr) 2-Chloropyrimidine->Nucleophilic Substitution (SNAr) Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Thiolate Formation Thiolate Formation->Nucleophilic Substitution (SNAr) Workup & Purification Workup & Purification Nucleophilic Substitution (SNAr)->Workup & Purification This compound This compound Workup & Purification->this compound

Proposed synthesis workflow for this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on known values for similar structures.

¹H NMR Spectroscopy (Predicted)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.6Doublet2HH-4, H-6 (pyrimidine)
~7.1Triplet1HH-5 (pyrimidine)
~3.9Triplet2H-S-CH₂-
~3.4Triplet2H-CH₂-OH
~2.5Singlet (broad)1H-OH
¹³C NMR Spectroscopy (Predicted)

Solvent: CDCl₃

Chemical Shift (δ, ppm)Assignment
~168C-2 (pyrimidine)
~157C-4, C-6 (pyrimidine)
~118C-5 (pyrimidine)
~60-CH₂-OH
~35-S-CH₂-
IR Spectroscopy (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Broad, StrongO-H stretch (alcohol)
3100-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic)
~1580, 1470, 1430Medium-StrongC=C and C=N stretching (pyrimidine ring)
~1050StrongC-O stretch (primary alcohol)
~700MediumC-S stretch
Mass Spectrometry (Predicted)
m/zInterpretation
156[M]⁺ (Molecular ion)
125[M - CH₂OH]⁺
112[Pyrimidine-2-thiol]⁺
79[Pyrimidine]⁺

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for this compound, the pyrimidine-sulfur motif is present in various biologically active molecules. These compounds are known to interact with a range of biological targets.

Potential Activities:

  • Antimicrobial: Pyrimidine derivatives are known to inhibit microbial growth through various mechanisms.

  • Anticancer: Many pyrimidine analogs interfere with nucleic acid synthesis or kinase signaling pathways in cancer cells.

  • Anti-inflammatory: Some pyrimidine-containing compounds have shown to modulate inflammatory responses.

The hydroxyl group in this compound provides a site for potential hydrogen bonding interactions with biological targets, such as enzymes or receptors. The thioether linkage can influence the molecule's lipophilicity and metabolic stability.

G This compound This compound ATP_Binding_Site ATP_Binding_Site This compound->ATP_Binding_Site Inhibition Kinase Kinase Kinase->ATP_Binding_Site Downstream_Signaling Downstream_Signaling ATP_Binding_Site->Downstream_Signaling Phosphorylation Cascade Cellular_Response Cellular_Response Downstream_Signaling->Cellular_Response

Hypothetical inhibition of a kinase signaling pathway.

Conclusion

This technical guide provides a foundational understanding of the structural features of this compound. Although direct experimental data is scarce, the proposed synthetic route and predicted spectroscopic data offer a solid starting point for researchers. The presence of the pyrimidine-sulfur core, coupled with a hydroxyl functional group, suggests that this molecule could be a valuable scaffold for the development of novel therapeutic agents. Further experimental validation of its synthesis, characterization, and biological evaluation is warranted to fully explore its potential in drug discovery.

An In-depth Technical Guide to 2-(pyrimidin-2-ylsulfanyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(pyrimidin-2-ylsulfanyl)ethan-1-ol is a heterocyclic organic compound featuring a pyrimidine ring linked to an ethanol group via a thioether bridge. The pyrimidine moiety is a well-established pharmacophore, forming the core of numerous biologically active molecules, including antimicrobial, antiviral, antitumor, and antifibrotic agents.[1][2] While specific in-depth research on this compound is limited, this guide synthesizes available data and extrapolates from closely related pyrimidine derivatives to provide a comprehensive overview of its chemical properties, potential synthesis, and likely biological activities. This document aims to serve as a valuable resource for researchers interested in exploring the therapeutic potential of this and similar molecules.

Chemical Properties and Data

The fundamental chemical properties of this compound are summarized below. This data is compiled from chemical supplier databases and computational models.

PropertyValueSource
IUPAC Name This compound(Chemsrc)
CAS Number 20957-33-9[2]
Molecular Formula C₆H₈N₂OS[2]
Molecular Weight 156.21 g/mol [2]
SMILES Code OCCSC1=NC=CC=N1[2]
MDL Number MFCD12169605[2]

Synthesis and Characterization

A plausible synthetic route for this compound involves the nucleophilic substitution of a halogenated pyrimidine with 2-mercaptoethanol. This common method for forming thioether linkages is efficient and versatile.

Proposed Synthetic Workflow

Synthesis_Workflow Proposed Synthesis of this compound Reactant1 2-chloropyrimidine Reaction Nucleophilic Substitution Reactant1->Reaction Reactant2 2-mercaptoethanol Reactant2->Reaction Base Base (e.g., NaH, K2CO3) Base->Reaction Solvent Solvent (e.g., DMF, Acetone) Solvent->Reaction Product This compound Reaction->Product Purification Purification (e.g., Column Chromatography) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis
  • Preparation: To a solution of 2-chloropyrimidine (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetone, add a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.1 equivalents) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Thiol: Slowly add 2-mercaptoethanol (1 equivalent) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Workup: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure this compound.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activities

Based on extensive research into analogous pyrimidine derivatives, this compound is a candidate for investigation in several therapeutic areas.

Anticancer Activity

Numerous pyrimidine derivatives have demonstrated potent anticancer activity.[3] They can exert their effects through various mechanisms, including the inhibition of kinases, interference with DNA synthesis, and induction of apoptosis.

Hypothetical Signaling Pathway: Kinase Inhibition

Kinase_Inhibition_Pathway Hypothetical Anticancer Mechanism of Action cluster_cell Cancer Cell Compound This compound Kinase Protein Kinase Compound->Kinase Inhibition Downstream Downstream Signaling Kinase->Downstream Activation Proliferation Cell Proliferation and Survival Downstream->Proliferation

Caption: Hypothetical kinase inhibition pathway for anticancer activity.

Quantitative Data for Related Pyrimidine Derivatives (Anticancer Activity)

CompoundCell LineIC₅₀ (µM)Reference
Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinateHSC-T645.69[4]
Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinateHSC-T645.81[4]
A novel pyrimidine derivative (Compound 3)MCF71.61[5]
A novel pyrimidine derivative (Compound 3)HepG22.02[5]
A novel pyrimidine derivative (Compound 3)A5491.87[5]
Anti-fibrotic Activity

Certain pyrimidine derivatives have shown promise in inhibiting fibrosis, a pathological process characterized by excessive deposition of extracellular matrix components.[4]

Experimental Workflow: Evaluation of Anti-fibrotic Activity

Antifibrotic_Assay_Workflow Workflow for In Vitro Anti-fibrotic Activity Assay Start Culture Hepatic Stellate Cells (e.g., HSC-T6) Treatment Treat cells with this compound Start->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation Collection Collect cell lysates and supernatant Incubation->Collection Analysis Analyze for fibrosis markers (e.g., COL1A1) Collection->Analysis Result Quantify anti-fibrotic effect Analysis->Result

Caption: Workflow for assessing in vitro anti-fibrotic activity.

Experimental Protocols for Biological Evaluation

MTT Assay for Cytotoxicity

This protocol is used to assess the effect of a compound on cell viability.

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for another 24-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

ELISA for Collagen Type I Alpha 1 (COL1A1) Expression

This protocol is used to quantify the expression of a key fibrosis marker.[4]

  • Cell Culture and Treatment: Culture hepatic stellate cells (e.g., HSC-T6) and treat them with the test compound as described in the anti-fibrotic workflow.

  • Sample Collection: Collect the cell culture supernatant.

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for COL1A1.

    • Add the collected cell culture supernatants to the wells.

    • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Add the enzyme substrate to produce a colorimetric signal.

  • Measurement and Analysis: Measure the absorbance at the appropriate wavelength and determine the concentration of COL1A1 from a standard curve.

Conclusion

While this compound remains a largely uncharacterized compound, its structural similarity to other biologically active pyrimidine derivatives suggests significant potential for further investigation. This guide provides a foundational framework for its synthesis, characterization, and evaluation in anticancer and anti-fibrotic research. The proposed experimental protocols and workflows offer a starting point for researchers to explore the therapeutic promise of this intriguing molecule. Further studies are warranted to elucidate its specific mechanisms of action and to validate its potential as a lead compound in drug discovery.

References

Synthesis of 2-(pyrimidin-2-ylsulfanyl)ethan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the primary synthesis pathways for 2-(pyrimidin-2-ylsulfanyl)ethan-1-ol, a valuable intermediate in medicinal chemistry and drug development. The document provides comprehensive experimental protocols, quantitative data summaries, and visual representations of the synthetic routes to facilitate its preparation in a laboratory setting.

Introduction

This compound is a heterocyclic compound featuring a pyrimidine ring linked to an ethanol moiety through a thioether bridge. This structure is of significant interest to medicinal chemists due to the prevalence of the pyrimidine scaffold in a wide array of biologically active molecules. The thioether and hydroxyl functionalities offer versatile handles for further chemical modifications, making it a key building block for the synthesis of more complex drug candidates. This guide outlines the most common and effective synthetic strategies for its preparation, starting from readily available precursors.

Overview of Synthetic Pathways

The most direct and widely applicable method for the synthesis of this compound involves the S-alkylation of 2-mercaptopyrimidine with a suitable two-carbon electrophile. The two primary variations of this approach utilize either 2-chloroethanol or ethylene oxide.

A foundational step in these syntheses is the preparation of the key intermediate, 2-mercaptopyrimidine. A well-established method for this is the condensation of 1,1,3,3-tetraethoxypropane with thiourea in the presence of an acid catalyst.

The overall synthetic logic is depicted in the workflow diagram below.

G cluster_0 Synthesis of 2-Mercaptopyrimidine cluster_1 Synthesis of this compound A 1,1,3,3-Tetraethoxypropane C 2-Mercaptopyrimidine Hydrochloride A->C EtOH, HCl (conc.) Reflux B Thiourea B->C D 2-Mercaptopyrimidine C->D NaOH (aq) E 2-Chloroethanol F This compound E->F D2 2-Mercaptopyrimidine D2->F Base (e.g., NaOEt) EtOH, Reflux

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Synthesis of 2-Mercaptopyrimidine

The initial step involves the preparation of 2-mercaptopyrimidine from 1,1,3,3-tetraethoxypropane and thiourea. This procedure is adapted from established methods[1].

Reaction Scheme:

G reactant1 1,1,3,3-Tetraethoxypropane arrow HCl, EtOH Reflux reactant1->arrow plus1 + reactant2 Thiourea reactant2->arrow intermediate 2-Mercaptopyrimidine Hydrochloride arrow->intermediate arrow2 NaOH (aq) intermediate->arrow2 product 2-Mercaptopyrimidine arrow2->product

Figure 2: Reaction scheme for the synthesis of 2-mercaptopyrimidine.

Protocol:

  • Preparation of 2-Mercaptopyrimidine Hydrochloride:

    • To a 2-liter three-necked flask equipped with a mechanical stirrer and a reflux condenser, add thiourea (61 g, 0.80 mol) and ethanol (600 mL).

    • With stirring, add concentrated hydrochloric acid (200 mL) in one portion.

    • Once the mixture becomes homogeneous and warm, add 1,1,3,3-tetraethoxypropane (176 g, 0.80 mol) rapidly.

    • Heat the resulting yellow solution to reflux and maintain for approximately 1 hour with continuous stirring. During this time, the product will precipitate.

    • Cool the reaction mixture to about 10°C in an ice bath for 30 minutes.

    • Collect the yellow crystalline precipitate by filtration on a Büchner funnel.

    • Wash the solid with cold ethanol (100 mL) and air-dry at room temperature. The yield of 2-mercaptopyrimidine hydrochloride is typically 71–76 g (60–64%)[1].

  • Formation of 2-Mercaptopyrimidine:

    • Suspend the crude 2-mercaptopyrimidine hydrochloride (25 g, 0.17 mol) in water (50 mL) in a beaker.

    • With rapid stirring, add a 20% aqueous solution of sodium hydroxide until the pH of the mixture is 7–8.

    • Collect the precipitated solid on a Büchner funnel and wash with cold water (50 mL).

    • For purification, the damp product can be recrystallized from a mixture of water and ethanol[1].

Quantitative Data for 2-Mercaptopyrimidine Synthesis:

ParameterValueReference
Starting Materials
Thiourea0.80 mol[1]
1,1,3,3-Tetraethoxypropane0.80 mol[1]
Product (Hydrochloride)
Yield60-64%[1]
Purity≥95%[1]
Product (Free Base)
Recrystallization RecoveryHigh[1]
Melting Point230°C (dec.)
Synthesis of this compound

This synthesis is achieved through the nucleophilic substitution of the thiol proton of 2-mercaptopyrimidine with 2-chloroethanol in the presence of a base. The following is a generalized protocol based on similar S-alkylation reactions of 2-mercaptopyrimidines.

Reaction Scheme:

G reactant1 2-Mercaptopyrimidine arrow Base (e.g., NaOEt) EtOH, Reflux reactant1->arrow plus1 + reactant2 2-Chloroethanol reactant2->arrow product This compound arrow->product

Figure 3: Reaction scheme for the synthesis of this compound.

Protocol:

  • Preparation of Sodium Ethoxide Solution:

    • In a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), add absolute ethanol (100 mL).

    • Carefully add sodium metal (2.3 g, 0.1 mol) in small portions to the ethanol. The reaction is exothermic and produces hydrogen gas. Allow the sodium to react completely to form a solution of sodium ethoxide.

  • S-Alkylation Reaction:

    • To the freshly prepared sodium ethoxide solution, add 2-mercaptopyrimidine (11.2 g, 0.1 mol). Stir until the solid dissolves.

    • Add 2-chloroethanol (8.05 g, 0.1 mol) dropwise to the reaction mixture.

    • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Neutralize the solution with a suitable acid (e.g., acetic acid or dilute HCl).

    • Remove the solvent under reduced pressure.

    • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.

    • The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Anticipated Quantitative Data:

ParameterAnticipated ValueNotes
Starting Materials
2-Mercaptopyrimidine0.1 mol
2-Chloroethanol0.1 mol
Sodium0.1 mol
Reaction Conditions
SolventEthanol
TemperatureReflux
Time4-6 hoursTo be optimized by TLC monitoring
Product
Yield60-80%Based on similar reported reactions
Purity>95%After chromatographic purification

Safety Considerations

  • Thiourea is a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves and a lab coat, and work in a well-ventilated fume hood.

  • Concentrated hydrochloric acid is highly corrosive. Use with extreme care and appropriate PPE.

  • Sodium metal reacts violently with water. Handle under an inert atmosphere and away from any moisture.

  • 2-Chloroethanol is toxic and can be absorbed through the skin. Wear chemically resistant gloves and work in a fume hood.

  • The reaction involving sodium and ethanol produces flammable hydrogen gas. Ensure the apparatus is properly vented and there are no ignition sources nearby.

This guide provides a comprehensive overview and detailed protocols for the synthesis of this compound. Researchers should adapt and optimize these methods as necessary for their specific laboratory conditions and scale.

References

Physical and chemical properties of 2-(pyrimidin-2-ylsulfanyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of the heterocyclic compound 2-(pyrimidin-2-ylsulfanyl)ethan-1-ol (CAS No. 20957-33-9). While specific experimental data for this compound is limited in publicly accessible literature, this document compiles available information and provides context based on the well-established chemistry of pyrimidine thioethers. The guide covers the compound's structure, expected physicochemical properties, a plausible synthetic route with a generalized experimental protocol, and a discussion of its potential biological activities based on related molecules. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development interested in the therapeutic potential of pyrimidine-based compounds.

Introduction

Pyrimidine and its derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The incorporation of a thioether linkage, particularly at the C2 position of the pyrimidine ring, has been shown to modulate the pharmacological profile of these molecules significantly. The compound this compound, featuring both a pyrimidine core and a flexible hydroxyethyl thioether side chain, represents a molecule of interest for further investigation and derivatization in drug discovery programs.

The presence of the hydroxyl group offers a reactive handle for further chemical modifications, such as esterification or etherification, allowing for the generation of compound libraries for structure-activity relationship (SAR) studies. The pyrimidine ring itself, with its nitrogen atoms, can participate in hydrogen bonding and other non-covalent interactions with biological targets.

Chemical and Physical Properties

Detailed experimental data on the physical properties of this compound are not widely reported. However, based on its structure and data from chemical suppliers, the following information can be summarized.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource/Comment
CAS Number 20957-33-9Chemical Supplier Catalogs
Molecular Formula C₆H₈N₂OSCalculated
Molecular Weight 156.21 g/mol Chemical Supplier Catalogs
Appearance Not reportedExpected to be a solid or oil at room temperature.
Melting Point Not reported-
Boiling Point Not reported-
Solubility Not reportedExpected to be soluble in polar organic solvents like ethanol, methanol, and DMSO.
pKa Not reportedThe pyrimidine ring will have basic character.

Synthesis and Experimental Protocols

General Synthetic Scheme

The synthesis of this compound can be conceptually broken down into a single key step: the formation of the thioether bond.

Synthetic_Scheme 2-chloropyrimidine 2-Chloropyrimidine product This compound 2-chloropyrimidine->product Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, CH3CN) 2-mercaptoethanol 2-Mercaptoethanol 2-mercaptoethanol->product

Caption: General Synthetic Route for this compound.

Generalized Experimental Protocol

The following is a generalized protocol for the synthesis of this compound. Note: This is a hypothetical protocol and would require optimization for safety and yield.

  • Reaction Setup: To a solution of 2-mercaptoethanol (1.1 equivalents) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile, a base (e.g., sodium hydride, 1.1 equivalents, or potassium carbonate, 2.0 equivalents) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Thiolate Formation: The reaction mixture is stirred at 0 °C for 30 minutes to allow for the formation of the sodium or potassium thiolate.

  • Nucleophilic Substitution: A solution of 2-chloropyrimidine (1.0 equivalent) in the same solvent is added dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: The reaction mixture is then allowed to warm to room temperature and stirred for a period of 4-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction is quenched by the addition of water. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

  • Characterization: The structure and purity of the final compound would be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activities and Signaling Pathways

While no specific biological studies on this compound have been found, the broader class of pyrimidine thioethers has been investigated for a range of pharmacological activities. This suggests potential avenues for the investigation of the title compound.

  • Antimicrobial and Antifungal Activity: Many pyrimidine derivatives exhibit antimicrobial properties. The thioether linkage can enhance lipophilicity, potentially improving cell wall penetration.

  • Antiviral Activity: Certain pyrimidine thioethers have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.

  • Anti-inflammatory and Analgesic Effects: Some 2-thiopyrimidine derivatives have shown anti-inflammatory and analgesic properties in preclinical studies.

  • Anticancer Activity: The pyrimidine scaffold is present in numerous anticancer drugs. Derivatives are often evaluated for their ability to inhibit various kinases or other enzymes involved in cell proliferation.

Given the lack of specific data for this compound, a detailed signaling pathway diagram cannot be constructed. However, a hypothetical workflow for the initial biological screening of this compound is presented below.

Biological_Screening_Workflow cluster_0 Initial Screening cluster_1 Hit Identification and Pathway Analysis Compound This compound Cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) Compound->Cytotoxicity Antimicrobial Antimicrobial Screening (e.g., MIC, MBC) Compound->Antimicrobial Antiviral Antiviral Assays (e.g., Plaque Reduction) Compound->Antiviral Kinase Kinase Inhibition Panel Compound->Kinase Active Active Compound Identified Antimicrobial->Active Antiviral->Active Kinase->Active Target_ID Target Identification Active->Target_ID Pathway_Analysis Signaling Pathway Elucidation Target_ID->Pathway_Analysis

Caption: A Generalized Workflow for the Biological Evaluation of this compound.

Conclusion

This compound is a heterocyclic compound with potential for further exploration in medicinal chemistry and drug development. While a comprehensive dataset of its physical, chemical, and biological properties is not yet available in the public domain, this guide provides a foundational understanding based on its chemical structure and the known characteristics of the pyrimidine thioether class of molecules. The synthetic route outlined, although generalized, offers a practical starting point for its preparation. Future research should focus on the detailed synthesis, characterization, and systematic biological evaluation of this compound to unlock its full therapeutic potential.

Stereochemical Properties of Pyrimidine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic bioactive molecules. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties. The three-dimensional arrangement of atoms, or stereochemistry, within these molecules plays a pivotal role in their biological function, influencing everything from target binding affinity and selectivity to metabolic stability and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the key stereochemical properties of pyrimidine derivatives, focusing on their conformational analysis, the impact of chirality on biological activity, and the experimental techniques used for their characterization.

Conformational Analysis of the Pyrimidine Ring

The six-membered pyrimidine ring is not strictly planar and can adopt various non-planar conformations. This conformational flexibility is crucial for its interaction with biological targets.

Ring Puckering

The pyrimidine ring in nucleosides and other derivatives can exhibit out-of-plane conformations, often described as "puckering." These conformations influence the relative orientation of substituents and are critical for the overall shape of the molecule. The transition of the pyrimidine ring from a planar to a "sofa" conformation can occur with a relatively low energy increase of less than 1.5 kcal/mol, indicating that at room temperature, a fraction of these molecules will exist in a non-planar state.[1][2] The degree of puckering and the preferred conformation are influenced by the nature and position of substituents on the ring.

Torsion Angles and Conformational Isomers

The conformation of pyrimidine derivatives, particularly nucleosides, is defined by a set of torsion angles that describe the rotational orientation of different parts of the molecule relative to each other. Key torsion angles include those of the sugar-phosphate backbone (alpha, beta, gamma, delta, epsilon, zeta) and the glycosidic bond (chi) that connects the pyrimidine base to the sugar moiety.

The rotation around the glycosidic bond gives rise to two major conformational isomers: syn and anti. In the anti-conformation, the bulkier part of the pyrimidine base is oriented away from the sugar ring, which is generally the more stable and common conformation for pyrimidine nucleosides.[3] In the syn-conformation, the bulkier part of the base is positioned over the sugar ring. While less common for pyrimidines, the syn-conformation can be adopted by some purine nucleosides.[3] The preference for the anti-conformation in pyrimidines is due to steric hindrance between the oxygen at the C2 position of the pyrimidine ring and the sugar moiety.

Chirality and Atropisomerism in Pyrimidine Derivatives

The introduction of stereocenters or restricted rotation around single bonds in pyrimidine derivatives can lead to stereoisomers with distinct biological activities.

Chiral Centers

The synthesis of pyrimidine derivatives with chiral centers can result in enantiomers or diastereomers. These stereoisomers can exhibit significantly different pharmacological and toxicological profiles. For instance, in the development of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), it has been observed that one enantiomer is often significantly more potent than its counterpart against both wild-type and drug-resistant viral strains.[4] The (S)-isomers of certain diarylpyrimidine derivatives have shown potent anti-HIV-1 activity with EC50 values in the nanomolar range.[5]

Atropisomerism

Atropisomerism is a type of axial chirality that arises from hindered rotation around a single bond. This phenomenon is observed in certain substituted pyrimidine derivatives where bulky substituents restrict free rotation, leading to stable, non-interconverting rotational isomers (atropisomers). These atropisomers are stereoisomers and can be isolated as separate enantiomers. The stability of atropisomers is a critical factor in drug design, as their interconversion rate can affect the drug's efficacy and safety.

Impact of Stereochemistry on Biological Activity

The specific three-dimensional arrangement of a pyrimidine derivative is a key determinant of its interaction with biological targets. Different stereoisomers can have vastly different binding affinities and efficacies.

Enzyme Inhibition

The stereochemistry of pyrimidine-based enzyme inhibitors is crucial for their potency and selectivity. For example, in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors, the spatial orientation of substituents on the pyrimidine core dictates the binding interactions with the kinase domain. Similarly, the stereoisomers of diarylpyrimidine-based HIV-1 reverse transcriptase inhibitors exhibit significant differences in their inhibitory activity.[5]

Table 1: Inhibitory Activity of Pyrimidine Derivatives against EGFR Kinase [3][6][7][8]

CompoundTargetIC50 (nM)
Pyrido[2,3-d]pyrimidine Derivative 37EGFR2
Pyrido[3,4-d]pyrimidine Derivative 42EGFR L858R1.1
Pyrido[3,4-d]pyrimidine Derivative 42EGFR L858R/T790M34
Pyrido[3,4-d]pyrimidine Derivative 42EGFR L858R/T790M/C797S7.2
Pyrido[3,4-d]pyrimidine Derivative 45EGFR L858R1.7
Pyrido[3,4-d]pyrimidine Derivative 45EGFR L858R/T790M23.3
Pyrazolo[3,4-d]pyrimidine Derivative 4EGFR54
Pyrazolo[3,4-d]pyrimidine Derivative 15EGFR135
Pyrazolo[3,4-d]pyrimidine Derivative 16EGFR34

Table 2: Inhibitory Activity of Pyrimidine Derivatives against HIV-1 Reverse Transcriptase [5][9][10]

CompoundTargetEC50 (nM)IC50 (nM)
(S)-Diarylpyrimidine 1HIV-1 (IIIB)1.6-
(S)-Diarylpyrimidine 2HIV-1 (IIIB)1.6-
Diarylpyrimidine 1WT HIV-1 RT-7
Diarylpyrimidine 2WT HIV-1 RT-17.7
Pyrimidine-2,4-dione 6cHIV-RT-10
Thiophenyl-indole hybrid 32HIV-1 RT-2.93
Thiophenyl-indole hybrid 33HIV-1 RT-3.54
Signaling Pathway Modulation

The stereochemical properties of pyrimidine derivatives can influence their ability to modulate specific signaling pathways involved in disease progression.

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1][2][] Dysregulation of this pathway is a hallmark of many cancers. Pyrimidine derivatives are a prominent class of EGFR tyrosine kinase inhibitors (TKIs).[3][7] They compete with ATP for binding to the kinase domain of EGFR, thereby blocking downstream signaling cascades such as the RAS-RAF-MAPK and PI3K-AKT pathways.[1][2][] The stereochemistry of these inhibitors is crucial for achieving high affinity and selective binding to the ATP-binding pocket of EGFR.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Pyrimidine_Inhibitor Pyrimidine Inhibitor Pyrimidine_Inhibitor->EGFR Inhibition EGF EGF (Ligand) EGF->EGFR Binding & Dimerization

Figure 1: EGFR signaling pathway and inhibition by pyrimidine derivatives.

Human Immunodeficiency Virus (HIV) relies on the enzyme reverse transcriptase (RT) to convert its RNA genome into DNA, a crucial step for viral replication.[12][13] Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to an allosteric site on the RT enzyme, inducing a conformational change that inhibits its function.[12][14] Many potent NNRTIs are based on the pyrimidine scaffold, and their stereochemistry is critical for effective binding to the hydrophobic NNRTI binding pocket.[12][14]

HIV_RT_Inhibition Viral_RNA Viral RNA Genome RT HIV Reverse Transcriptase (RT) Viral_RNA->RT Template Viral_DNA Viral DNA RT->Viral_DNA Reverse Transcription Integration Integration into Host Genome Viral_DNA->Integration NNRTI Pyrimidine NNRTI NNRTI->RT Allosteric Inhibition

Figure 2: Mechanism of HIV reverse transcriptase inhibition by pyrimidine NNRTIs.

The p53 tumor suppressor protein plays a central role in preventing cancer by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress.[15][16][17] In many cancers, the p53 pathway is inactivated. Some small molecules, including pyrimidine derivatives, have been investigated for their ability to reactivate mutant p53 or activate wild-type p53.[7][18][19] The stereospecific interactions of these molecules with p53 or its regulators, such as MDM2, can be critical for their therapeutic effect.[15][17]

p53_Pathway Cellular_Stress Cellular Stress (e.g., DNA Damage) p53 p53 Cellular_Stress->p53 Activation MDM2 MDM2 p53->MDM2 Upregulation Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis MDM2->p53 Inhibition/ Degradation Pyrimidine_Activator Pyrimidine Activator Pyrimidine_Activator->p53 Activation/ Stabilization

Figure 3: Activation of the p53 pathway by pyrimidine-based small molecules.

Experimental Protocols for Stereochemical Analysis

A variety of analytical techniques are employed to determine the stereochemical properties of pyrimidine derivatives.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation and quantification of enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Generalized Protocol for Chiral HPLC Separation:

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are widely used for the separation of a broad range of chiral compounds.[20][21]

  • Mobile Phase Preparation: Prepare a mobile phase typically consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).[20] For basic compounds, a small amount of an amine additive (e.g., diethylamine) may be added, while for acidic compounds, an acidic additive (e.g., trifluoroacetic acid) may be used.[22] A common mobile phase for pyrimidine derivatives could be a mixture of acetonitrile and water with an acidic modifier.[23]

  • System Equilibration: Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved. Flow rates are typically in the range of 0.5-1.5 mL/min.[24]

  • Sample Preparation: Dissolve the pyrimidine derivative in a suitable solvent, preferably the mobile phase, to a known concentration.

  • Injection and Data Acquisition: Inject the sample onto the column and record the chromatogram. The detector is typically a UV-Vis detector set at a wavelength where the compound absorbs maximally.

  • Data Analysis: Determine the retention times of the enantiomers and calculate the enantiomeric excess (ee%) from the peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including the determination of their stereochemistry. Nuclear Overhauser Effect (NOE) experiments are particularly useful for determining the relative spatial proximity of protons.

Generalized Protocol for 1D/2D NOESY Experiment:

  • Sample Preparation: Dissolve a sufficient amount of the purified pyrimidine derivative in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The sample should be free of paramagnetic impurities.

  • Acquisition of a Standard 1D ¹H NMR Spectrum: Acquire a standard proton NMR spectrum to identify the chemical shifts of the protons of interest.

  • Setup of the NOESY Experiment:

    • 1D NOESY (Selective): Select the proton of interest for selective irradiation. The experiment involves irradiating this proton and observing the enhancement of signals from nearby protons.

    • 2D NOESY: This experiment provides a 2D map showing all proton-proton NOE correlations.

  • Setting Key Parameters:

    • Mixing Time (d8): This is a crucial parameter that allows for the build-up of the NOE. For small molecules, mixing times are typically in the range of 0.5 to 1.0 seconds.[25]

    • Number of Scans (ns): A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, as NOE signals are often weak.

  • Data Processing and Analysis: Process the acquired data to obtain the NOESY spectrum. The presence of a cross-peak between two protons in a 2D NOESY spectrum indicates that they are close in space (typically < 5 Å).[26][27][28] This information can be used to deduce the relative stereochemistry of the molecule.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive determination of the three-dimensional structure of a molecule, including its absolute stereochemistry.

Generalized Protocol for X-ray Crystallography:

  • Crystallization: Grow single crystals of the pyrimidine derivative of suitable size and quality. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).[4][29][30]

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head.

  • Data Collection: Place the crystal in a diffractometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.[31]

  • Data Processing: Process the raw diffraction data to obtain a set of structure factors.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density. Refine the atomic positions and thermal parameters to obtain the final, accurate molecular structure.

  • Data Analysis: Analyze the final structure to determine bond lengths, bond angles, torsion angles, and the absolute configuration of chiral centers.[4]

Experimental and Logical Workflows

The development of stereochemically pure pyrimidine derivatives for drug discovery typically follows a logical workflow.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_separation Chiral Separation cluster_characterization Stereochemical Characterization cluster_bioactivity Biological Evaluation Synthesis Chemical Synthesis of Racemic/Diastereomeric Mixture Purification Purification (e.g., Column Chromatography) Synthesis->Purification Chiral_HPLC Chiral HPLC Separation of Stereoisomers Purification->Chiral_HPLC NMR NMR Spectroscopy (e.g., NOESY) for Relative Stereochemistry Chiral_HPLC->NMR XRay X-ray Crystallography for Absolute Stereochemistry Chiral_HPLC->XRay In_Vitro In Vitro Assays (e.g., Enzyme Inhibition, Cell Viability) Chiral_HPLC->In_Vitro In_Vivo In Vivo Studies (e.g., Animal Models) In_Vitro->In_Vivo

Figure 4: Generalized workflow for the development of stereochemically pure pyrimidine derivatives.

Conclusion

The stereochemical properties of pyrimidine derivatives are a critical consideration in drug discovery and development. The conformational flexibility of the pyrimidine ring, the presence of chiral centers, and the potential for atropisomerism all contribute to the diverse and specific ways in which these molecules interact with biological systems. A thorough understanding and characterization of the stereochemistry of pyrimidine derivatives, utilizing techniques such as chiral HPLC, NMR spectroscopy, and X-ray crystallography, are essential for the rational design of new therapeutic agents with improved potency, selectivity, and safety profiles.

References

The Diverse Biological Activities of Pyrimidine Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural and synthetic molecules with a wide array of biological activities. As a fundamental component of nucleic acids (cytosine, thymine, and uracil), pyrimidines are intrinsically recognized by biological systems, making them a privileged structure for the design of therapeutic agents.[1][2][3] This technical guide provides a comprehensive overview of the significant biological activities of pyrimidine compounds, with a focus on their anticancer, antimicrobial, and antiviral properties. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are included to support researchers in the development of novel pyrimidine-based therapeutics.

Anticancer Activity

Pyrimidine derivatives have emerged as a highly successful class of anticancer agents, primarily due to their ability to mimic endogenous nucleobases and interfere with the synthesis of DNA and RNA in rapidly proliferating cancer cells.[1][4] Many pyrimidine-based drugs target key enzymes and signaling pathways involved in cancer progression.[5]

Mechanism of Action

A predominant mechanism of action for anticancer pyrimidines is the inhibition of crucial enzymes involved in nucleotide metabolism and cell cycle regulation. Two of the most significant targets are Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).

1.1.1. EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a vital role in cellular proliferation, differentiation, and survival.[6] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Pyrimidine derivatives have been designed to act as EGFR inhibitors by competing with ATP at the kinase domain, thereby blocking downstream signaling pathways such as the RAS/RAF/MAPK and PI3K/AKT pathways.[1][6][7]

Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition by pyrimidine compounds.

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binding & Dimerization ADP ADP EGFR->ADP P P EGFR->P Autophosphorylation Pyrimidine_Inhibitor Pyrimidine Inhibitor Pyrimidine_Inhibitor->EGFR Inhibition ATP ATP ATP->EGFR RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Invasion ERK->Proliferation AKT AKT PI3K->AKT Anti_Apoptosis Anti-apoptosis, Cell Survival AKT->Anti_Apoptosis

Caption: EGFR Signaling Pathway Inhibition by Pyrimidine Derivatives.

1.1.2. CDK2 Inhibition

Cyclin-dependent kinases (CDKs) are a family of protein kinases that are essential for the regulation of the cell cycle.[8] CDK2, in particular, plays a crucial role in the G1/S phase transition.[9] Overexpression or dysregulation of CDK2 is a common feature in many cancers. Pyrimidine-based inhibitors can target the ATP-binding pocket of CDK2, preventing the phosphorylation of its substrates and leading to cell cycle arrest and apoptosis.[8][9]

The following diagram illustrates the role of CDK2 in cell cycle progression and its inhibition by pyrimidine compounds.

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D-CDK4/6 pRb_E2F pRb-E2F (Inactive) CyclinD_CDK46->pRb_E2F Phosphorylates pRb pRb_P pRb-P pRb_E2F->pRb_P E2F E2F (Active) pRb_P->E2F Releases E2F CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 Promotes transcription DNA_Replication DNA Replication G1_S_Checkpoint G1/S Checkpoint CyclinE_CDK2->G1_S_Checkpoint Promotes progression Pyrimidine_Inhibitor Pyrimidine Inhibitor Pyrimidine_Inhibitor->CyclinE_CDK2 Inhibition G1_S_Checkpoint->DNA_Replication

Caption: CDK2-Mediated Cell Cycle Progression and Inhibition.

Quantitative Data on Anticancer Activity

The anticancer efficacy of pyrimidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) against various cancer cell lines. A lower value indicates higher potency.

Compound IDCancer Cell LineActivity (IC50/EC50 in µM)Reference
RDS 3442 (1a)Glioblastoma (U-87 MG)10-26 (24h), 5-8 (48h)[1]
2aGlioblastoma (U-87 MG)10-26 (24h), 5-8 (48h)[1]
2aTriple-Negative Breast Cancer (MDA-MB231)10-26 (24h), 5-8 (48h)[1]
2aOral Squamous Cell Carcinoma (CAL 27)10-26 (24h), 5-8 (48h)[1]
2dLung Adenocarcinoma (A549)Strong cytotoxicity at 50 µM[2]
10bHepatocellular Carcinoma (HepG2)3.56[10]
10bNon-small Cell Lung Cancer (A549)5.85[10]
10bBreast Cancer (MCF-7)7.68[10]
2kMelanoma (B16-F10)0.098[4]
4bColon Cancer (HCT-116)1.34[11]
4cColon Cancer (HCT-116)1.90[11]
12cRenal Cancer (UO-31)Good inhibitory activity[12]
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the cytotoxic effect of pyrimidine compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HepG2)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom microplates

  • Test pyrimidine compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrimidine compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug, e.g., doxorubicin).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of the solution in each well using a multi-well spectrophotometer at a wavelength of 570 nm. Use a reference wavelength of 630 nm to correct for background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

Pyrimidine derivatives exhibit a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[2][13] Their mechanism of action often involves the inhibition of essential microbial enzymes, such as dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis.[5][14]

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of pyrimidine compounds is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound IDMicroorganismActivity (MIC in µg/mL or µM/ml)Reference
70Staphylococcus aureusActive[14]
71Klebsiella pneumoniaeActive[14]
72Staphylococcus aureus, Klebsiella pneumoniaeActive[14]
2Escherichia coli0.91 µM/ml[15]
5Bacillus subtilis0.96 µM/ml[15]
10Salmonella enterica1.55 µM/ml[15]
12Staphylococcus aureus0.87 µM/ml[15]
VMA–13–06Staphylococcus aureus32-128 µg/ml[16]
VMA–13–06Streptococcus pyogenes32-128 µg/ml[16]
VMA–13–06Escherichia coli32-128 µg/ml[16]
VMA–13–06Klebsiella pneumoniae32-128 µg/ml[16]
Experimental Protocol: Antimicrobial Screening (Agar Well Diffusion Method)

The agar well diffusion method is a widely used technique for the preliminary screening of antimicrobial activity.[2][3][17]

Objective: To qualitatively assess the antimicrobial activity of pyrimidine compounds against various bacterial and fungal strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Nutrient agar or Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi

  • Sterile Petri dishes

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Test pyrimidine compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic, e.g., ampicillin; standard antifungal, e.g., fluconazole)

  • Negative control (solvent alone)

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Prepare a fresh overnight culture of the test microorganism in a suitable broth.

    • Adjust the turbidity of the culture to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the microbial suspension and streak it evenly over the entire surface of the agar plate to create a lawn of bacteria or fungi.

  • Well Preparation:

    • Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plate using a sterile cork borer.

  • Compound Addition:

    • Add a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Incubation:

    • Allow the plates to stand for 30-60 minutes at room temperature to permit diffusion of the compounds into the agar.

    • Incubate the plates in an inverted position at 37°C for 18-24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.

  • Observation and Measurement:

    • After incubation, observe the plates for zones of inhibition (clear areas around the wells where microbial growth is inhibited).

    • Measure the diameter of the zones of inhibition in millimeters (mm).

  • Interpretation:

    • The diameter of the zone of inhibition is proportional to the antimicrobial activity of the compound. A larger zone of inhibition indicates greater efficacy.

Antiviral Activity

Several pyrimidine derivatives have demonstrated significant antiviral activity against a range of viruses, including herpes simplex virus (HSV), human immunodeficiency virus (HIV), and influenza virus. Their mechanism of action often involves the inhibition of viral enzymes such as reverse transcriptase or DNA polymerase.

Experimental Protocol: Antiviral Assay (Cytopathic Effect Inhibition Assay)

This assay is used for the initial screening of compounds for antiviral activity. It measures the ability of a compound to protect cells from the cytopathic effect (CPE) caused by a viral infection.

Objective: To evaluate the in vitro antiviral activity of pyrimidine compounds.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero cells for HSV)

  • Virus stock with a known titer

  • 96-well tissue culture plates

  • Culture medium

  • Test pyrimidine compounds

  • Positive control (a known antiviral drug, e.g., acyclovir)

  • Cell viability assay reagent (e.g., MTT or CellTiter-Glo)

Procedure:

  • Cell Seeding:

    • Seed the host cells into a 96-well plate and incubate until a confluent monolayer is formed.

  • Compound and Virus Addition:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the growth medium from the cell monolayer and add the diluted compounds.

    • Add a predetermined amount of virus (e.g., 100 TCID50) to each well, except for the cell control wells.

    • Include cell controls (cells only), virus controls (cells + virus), and a positive drug control.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator until the virus control wells show 80-100% CPE (typically 2-5 days).

  • Assessment of CPE:

    • Visually inspect the wells under a microscope to assess the degree of CPE.

    • Alternatively, quantify cell viability using an assay like the MTT assay.

  • Data Analysis:

    • Calculate the percentage of CPE inhibition for each compound concentration.

    • Determine the EC50 (the concentration of the compound that protects 50% of the cells from viral CPE).

    • In parallel, determine the CC50 (the concentration of the compound that causes 50% cytotoxicity in uninfected cells) to calculate the selectivity index (SI = CC50 / EC50). A higher SI value indicates a more promising antiviral agent.

Conclusion

The pyrimidine scaffold continues to be a highly versatile and fruitful starting point for the development of new therapeutic agents. The diverse biological activities, including potent anticancer, antimicrobial, and antiviral effects, underscore the importance of this heterocyclic core in drug discovery. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of pyrimidine compounds. Further investigation into structure-activity relationships and the exploration of novel pyrimidine derivatives will undoubtedly lead to the discovery of next-generation drugs with improved efficacy and safety profiles.

References

An In-depth Technical Guide to the Mechanism of Action of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrimidine and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of activity.[1][2] These heterocyclic compounds are integral to the building blocks of nucleic acids (DNA and RNA), which makes them ideal scaffolds for developing drugs that interfere with cellular replication and synthesis.[1][3] This guide provides a detailed examination of the mechanisms of action for key classes of pyrimidine derivatives, focusing on their roles as anticancer, antiviral, and antimicrobial agents.

Anticancer Pyrimidine Derivatives

Pyrimidine analogs are a major class of antimetabolites used in cancer chemotherapy. They primarily function by inhibiting the synthesis of nucleic acids, thereby inducing cell death, particularly in rapidly dividing cancer cells.

Fluoropyrimidines: 5-Fluorouracil (5-FU)

5-Fluorouracil (5-FU) is a widely used chemotherapeutic agent, particularly in the treatment of colorectal, breast, and gastric cancers.[4] It is a prodrug that requires intracellular conversion to several active metabolites to exert its cytotoxic effects.[4]

Mechanism of Action: 5-FU's anticancer activity is primarily mediated through two main pathways:

  • Inhibition of Thymidylate Synthase (TS): 5-FU is converted into fluorodeoxyuridine monophosphate (FdUMP).[5] FdUMP forms a stable ternary complex with thymidylate synthase (TS) and the cofactor 5,10-methylenetetrahydrofolate (CH2THF).[4][6] This complex blocks the enzyme's normal function, which is to convert deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).[7] The depletion of dTMP leads to a scarcity of deoxythymidine triphosphate (dTTP), a crucial precursor for DNA replication and repair, ultimately causing "thymineless death" in rapidly dividing cells.[5][7]

  • Incorporation into RNA and DNA: 5-FU can also be converted to fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP).[4] FUTP is incorporated into RNA in place of uridine, disrupting RNA processing, maturation, and protein synthesis.[6][7] FdUTP can be misincorporated into DNA, leading to DNA damage and fragmentation, further contributing to cytotoxicity.[5]

five_fu_mechanism cluster_cell Cancer Cell cluster_activation Metabolic Activation five_fu 5-Fluorouracil (5-FU) fdump FdUMP five_fu->fdump multi-step conversion futp FUTP five_fu->futp fdutp FdUTP five_fu->fdutp ts Thymidylate Synthase (TS) fdump->ts rna RNA futp->rna Incorporation dna DNA fdutp->dna Incorporation dna_synthesis DNA Synthesis & Repair ts->dna_synthesis rna_processing RNA Processing & Function rna->rna_processing dna->dna_synthesis apoptosis Apoptosis dna_synthesis->apoptosis Inhibition rna_processing->apoptosis Disruption

Caption: Mechanism of action of 5-Fluorouracil (5-FU).
Deoxycytidine Analogs: Gemcitabine

Gemcitabine (dFdC) is a nucleoside analog of deoxycytidine used in the treatment of various solid tumors, including pancreatic, non-small cell lung, bladder, and breast cancers.[8] It is a prodrug that must be phosphorylated intracellularly to become active.[9]

Mechanism of Action: Gemcitabine's cytotoxicity is mediated by its diphosphate (dFdCDP) and triphosphate (dFdCTP) metabolites.[10][11]

  • DNA Chain Termination: Gemcitabine triphosphate (dFdCTP) competitively inhibits the incorporation of the natural substrate, dCTP, into the growing DNA strand.[12] After dFdCTP is incorporated into DNA, only one additional nucleotide is added before DNA polymerase is unable to proceed.[9][11] This "masked chain termination" prevents the DNA from being repaired by proofreading enzymes, leading to irreparable errors that halt DNA synthesis and induce apoptosis.[8][9]

  • Inhibition of Ribonucleotide Reductase (RNR): Gemcitabine diphosphate (dFdCDP) inhibits the enzyme ribonucleotide reductase (RNR).[11][12] RNR is responsible for generating the deoxynucleoside triphosphates (dNTPs) required for DNA synthesis.[11] By inhibiting RNR, gemcitabine reduces the intracellular pool of dNTPs, particularly dCTP. This depletion enhances the competitive advantage of dFdCTP for incorporation into DNA, a phenomenon known as self-potentiation.[10][11]

gemcitabine_mechanism cluster_cell Cancer Cell gem Gemcitabine (dFdC) dck Deoxycytidine Kinase (dCK) gem->dck dfdcdp dFdCDP (diphosphate) dck->dfdcdp Phosphorylation dfdctp dFdCTP (triphosphate) dfdcdp->dfdctp Phosphorylation rnr Ribonucleotide Reductase (RNR) dfdcdp->rnr Inhibition dna DNA Synthesis dfdctp->dna Incorporation dctp dCTP pool rnr->dctp Depletes dctp->dna Normal Substrate apoptosis Apoptosis dna->apoptosis Masked Chain Termination

Caption: Dual mechanism of action of Gemcitabine.

Antiviral Pyrimidine Derivatives

Nucleoside Reverse Transcriptase Inhibitors (NRTIs) are a class of antiviral drugs that includes several pyrimidine derivatives. They are the backbone of highly active antiretroviral therapy (HAART) for HIV infection and are also used to treat other viral infections like Hepatitis B.

Zidovudine (AZT) and Lamivudine (3TC)

Zidovudine (also known as azidothymidine or AZT) is a thymidine analog, while Lamivudine is a cytidine analog.[13][14] Both are widely used in combination therapy to treat HIV-1 infection, and lamivudine is also used for Hepatitis B virus (HBV) infection.[14][15][16]

Mechanism of Action: Both AZT and Lamivudine are prodrugs that must be phosphorylated by host cell kinases to their active 5'-triphosphate forms (ZDV-TP and 3TC-TP, respectively).[15][16][17] Their mechanism relies on two key actions against the viral enzyme reverse transcriptase (RT), which is essential for converting viral RNA into DNA.[13][18]

  • Competitive Inhibition: The active triphosphate metabolites are structurally similar to natural deoxynucleotides (thymidine triphosphate for ZDV-TP, deoxycytidine triphosphate for 3TC-TP). They compete with these natural substrates for the active site of the viral reverse transcriptase.[14][17] Zidovudine and other NRTIs have a much higher affinity for viral RT than for human DNA polymerases, which accounts for their selective toxicity.[13]

  • DNA Chain Termination: Once incorporated into the growing viral DNA strand by reverse transcriptase, these analogs act as chain terminators.[17][][20] They lack the 3'-hydroxyl (-OH) group necessary to form the 5'-3' phosphodiester bond with the next incoming nucleotide.[14][17] This prevents further elongation of the DNA chain, effectively halting viral replication.[17][18]

nrti_mechanism cluster_cell Infected Host Cell nrti NRTI Prodrug (e.g., Zidovudine, Lamivudine) nrti_tp Active NRTI-TP (triphosphate) nrti->nrti_tp Host Cell Kinases (Phosphorylation) rt Viral Reverse Transcriptase (RT) nrti_tp->rt Competitive Inhibition viral_dna Viral DNA Synthesis nrti_tp->viral_dna Incorporation viral_rna Viral RNA Template viral_rna->rt rt->viral_dna provirus Provirus Formation viral_dna->provirus Chain Termination replication Viral Replication provirus->replication

Caption: General mechanism for pyrimidine-based NRTIs.

Antimicrobial Pyrimidine Derivatives

Pyrimidine derivatives are also effective antibacterial agents. Their primary mechanism involves disrupting essential metabolic pathways in bacteria that are different from those in humans, allowing for selective toxicity.

Dihydrofolate Reductase Inhibitors: Trimethoprim

Trimethoprim is a bacteriostatic antibiotic that is often used in combination with sulfamethoxazole to treat urinary tract infections and other bacterial infections.[21][22]

Mechanism of Action: Trimethoprim targets the bacterial folate synthesis pathway. Folate is essential for the synthesis of nucleotides and, consequently, DNA, RNA, and certain amino acids. While humans obtain folate from their diet, bacteria must synthesize it de novo.

Trimethoprim is a potent and selective inhibitor of bacterial dihydrofolate reductase (DHFR).[23][24] This enzyme catalyzes the reduction of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF), the biologically active form of folate.[21][23] Trimethoprim's affinity for bacterial DHFR is several thousand times greater than its affinity for the human equivalent, which is the basis for its selective antibacterial action.[23][25] By blocking DHFR, trimethoprim depletes the bacterial cell of THF, which halts the production of essential building blocks for DNA and proteins, thereby inhibiting bacterial growth.[22][24]

trimethoprim_mechanism cluster_pathway Bacterial Folate Synthesis Pathway dhf Dihydrofolic Acid (DHF) dhfr Bacterial Dihydrofolate Reductase (DHFR) dhf->dhfr thf Tetrahydrofolic Acid (THF) dhfr->thf synthesis Synthesis of Nucleotides, Amino Acids, etc. thf->synthesis growth Bacterial Growth & Replication synthesis->growth trimethoprim Trimethoprim trimethoprim->dhfr Potent & Selective Inhibition

Caption: Mechanism of Trimethoprim action on bacterial DHFR.

Quantitative Data on Pyrimidine Derivatives

The efficacy of pyrimidine derivatives is often quantified by their half-maximal inhibitory concentration (IC₅₀) or inhibitory constant (Kᵢ). These values indicate the concentration of the drug required to inhibit a specific biological process (e.g., enzyme activity or cell growth) by 50%. Lower values signify higher potency.

Compound ClassDerivative ExampleTargetTarget Organism/Cell LineIC₅₀ ValueReference
Anticancer Pyrimidine-Pyrazine-OxazoleHDAC & EGFRMCF-7, A549, HepG229.40 - 53 µM[26]
Anticancer Pyrimidine-Pyrazine-OxazoleEGFR L858R/T790MKinase Assay6.91 nM[26]
Anticancer Pyrazolo[3,4-d]pyrimidineHuman DHFREnzyme Assay< 1 µM[27]
Anticancer 2-(phenylamino)pyrimidineEGFR-Dell9/T790M/C797SCell Line Proliferation0.2 ± 0.01 μM[28]
Anticancer Pyrido[2,3-d]pyrimidineSoybean LipoxygenaseEnzyme Assay42 µM[29]

Key Experimental Protocols

The mechanisms described above are elucidated through a variety of in vitro and cell-based assays. Below are the principles and generalized workflows for key experiments.

In Vitro Enzyme Inhibition Assay

This assay directly measures the effect of a compound on the activity of a purified target enzyme (e.g., Thymidylate Synthase, Reverse Transcriptase, DHFR).

Methodology Principle:

  • Reaction Setup: The purified enzyme is incubated with its specific substrate(s) and any necessary cofactors in a buffer solution.

  • Inhibitor Addition: Test reactions include varying concentrations of the pyrimidine derivative (inhibitor). Control reactions are run without the inhibitor.

  • Reaction & Quenching: The reaction is allowed to proceed for a set time at an optimal temperature and is then stopped (quenched), often by adding a strong acid or base.

  • Product Quantification: The amount of product generated is measured. This can be done using various techniques, such as spectrophotometry (measuring change in absorbance), fluorometry, or chromatography (e.g., HPLC) to separate and quantify the product.

  • Data Analysis: The rate of product formation is calculated and compared between control and inhibitor-treated samples. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

enzyme_assay_workflow start Start: Purified Enzyme + Substrate + Buffer prep Prepare Reactions: - Control (No Inhibitor) - Test (Varying [Inhibitor]) start->prep incubate Incubate at Optimal Temperature for Fixed Time prep->incubate quench Stop (Quench) Reaction incubate->quench quantify Quantify Product Formation (e.g., Spectrophotometry, HPLC) quench->quantify analyze Calculate % Inhibition vs. Control quantify->analyze end Determine IC50 Value analyze->end

Caption: Generalized workflow for an in vitro enzyme inhibition assay.
Cell Viability / Cytotoxicity Assay (e.g., MTT Assay)

This type of assay determines the effect of a compound on the proliferation and viability of living cells (e.g., cancer cell lines).

Methodology Principle:

  • Cell Seeding: Cancer cells are plated in multi-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with a range of concentrations of the pyrimidine derivative for a defined period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: A reagent like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable, metabolically active cells contain mitochondrial reductase enzymes that convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (like DMSO or SDS) is added to dissolve the insoluble purple formazan crystals.

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., ~570 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The viability of treated cells is calculated as a percentage relative to untreated control cells. This data is used to generate a dose-response curve and determine the IC₅₀ value, representing the concentration of the compound that reduces cell viability by 50%.

cell_assay_workflow start Seed Cells in Multi-Well Plates treat Treat Cells with Varying Concentrations of Compound start->treat incubate Incubate for 24-72 hours treat->incubate reagent Add Viability Reagent (e.g., MTT) incubate->reagent develop Incubate to Allow Color Development reagent->develop measure Solubilize Product & Measure Absorbance develop->measure analyze Calculate % Viability vs. Control measure->analyze end Determine Cytotoxic IC50 Value analyze->end

Caption: Generalized workflow for a cell viability assay.

References

In-Depth Technical Guide: 1-(Pyrimidin-2-yl)ethan-1-ol (CAS: 53342-30-6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(pyrimidin-2-yl)ethan-1-ol. Due to the limited availability of extensive research on this specific molecule, this document also includes representative experimental protocols and illustrative biological pathways relevant to the broader class of pyrimidine derivatives to provide a contextual framework for research and development.

Compound Identification and Properties

1-(Pyrimidin-2-yl)ethan-1-ol is a heterocyclic organic compound containing a pyrimidine ring, which is a core structure in many biologically active molecules.[1][2]

PropertyValueSource
CAS Number 53342-30-6[3][4]
Molecular Formula C6H8N2O[3][4]
Molecular Weight 124.14 g/mol [3][4]
MDL Number MFCD12153778[3][4]
Purity ≥95% (commercially available)[3]

Representative Experimental Protocols

Illustrative Synthesis of 1-(Pyrimidin-2-yl)ethan-1-ol

The synthesis of 1-(pyrimidin-2-yl)ethan-1-ol can be conceptually approached via the Grignard reaction, a common method for forming carbon-carbon bonds and producing secondary alcohols.

Reaction Scheme:

G pyrimidine Pyrimidine butyllithium n-Butyllithium in THF, -78 °C lithiated_pyrimidine 2-Lithiopyrimidine butyllithium->lithiated_pyrimidine Lithiation acetaldehyde Acetaldehyde intermediate Lithium salt intermediate acetaldehyde->intermediate Nucleophilic Addition workup Aqueous Workup (e.g., NH4Cl) product 1-(Pyrimidin-2-yl)ethan-1-ol workup->product Protonation

A conceptual synthetic pathway for 1-(pyrimidin-2-yl)ethan-1-ol.

Methodology:

  • Preparation of 2-Lithiopyrimidine: A solution of pyrimidine in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). To this solution, a stoichiometric amount of n-butyllithium is added dropwise. The reaction mixture is stirred at this temperature for a specified time to ensure complete formation of 2-lithiopyrimidine.

  • Reaction with Acetaldehyde: Acetaldehyde is then added dropwise to the solution of 2-lithiopyrimidine at -78 °C. The reaction is allowed to proceed for a period, during which the lithiated pyrimidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetaldehyde.

  • Quenching and Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature.

  • Extraction and Purification: The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 1-(pyrimidin-2-yl)ethan-1-ol.

General HPLC Method for Purity Analysis of Pyrimidine Derivatives

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of pyrimidine derivatives.[5] The following is a general reversed-phase HPLC method that can be adapted for 1-(pyrimidin-2-yl)ethan-1-ol.

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 25 °C

Methodology:

  • Sample Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. This is then diluted to an appropriate working concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Chromatography: The prepared sample is injected into the HPLC system. The gradient elution allows for the separation of the main compound from potential impurities with different polarities.

  • Data Analysis: The purity of the sample is determined by integrating the peak area of the main compound and expressing it as a percentage of the total peak area in the chromatogram.

Biological Context and Illustrative Signaling Pathways

While the specific biological activity of 1-(pyrimidin-2-yl)ethan-1-ol has not been extensively documented, the pyrimidine scaffold is a well-known pharmacophore present in numerous therapeutic agents, including antiviral and anticancer drugs.[1][2] Pyrimidine derivatives have been shown to act as inhibitors of various protein kinases involved in cell signaling pathways that are often dysregulated in diseases like cancer.

Illustrative Target Pathway: PI3K/Akt Signaling

The Phosphatidylinositol-3-Kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers, making it a key target for drug development. Several pyrimidine-based molecules have been developed as inhibitors of this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Pyrimidine_Inhibitor Pyrimidine-based Inhibitor (e.g., GDC-0941) Pyrimidine_Inhibitor->PI3K Inhibition

Illustrative PI3K/Akt signaling pathway targeted by pyrimidine inhibitors.

This diagram illustrates how a growth factor can activate a receptor tyrosine kinase (RTK), leading to the recruitment and activation of PI3K. PI3K then phosphorylates PIP2 to generate PIP3, which in turn activates downstream effectors like Akt and mTORC1, ultimately promoting cell proliferation and survival. Pyrimidine-based inhibitors can be designed to block the activity of key kinases like PI3K, thereby halting this signaling cascade.

Hypothetical Experimental Workflow for Biological Screening

To determine the biological activity of a novel compound like 1-(pyrimidin-2-yl)ethan-1-ol, a systematic screening workflow would be employed.

G start 1-(Pyrimidin-2-yl)ethan-1-ol cell_viability Cell Viability Assay (e.g., MTT on Cancer Cell Lines) start->cell_viability kinase_panel Kinase Inhibitor Panel Screening cell_viability->kinase_panel If active target_id Target Identification kinase_panel->target_id pathway_analysis Pathway Analysis (e.g., Western Blot for p-Akt) target_id->pathway_analysis in_vivo In Vivo Efficacy Studies (Xenograft Models) pathway_analysis->in_vivo lead_optimization Lead Optimization in_vivo->lead_optimization

A hypothetical workflow for evaluating the biological activity of a novel compound.

This workflow begins with assessing the compound's effect on the viability of cancer cell lines. If cytotoxic effects are observed, the compound would be screened against a panel of kinases to identify potential protein targets. Subsequent experiments would validate these targets and elucidate the mechanism of action by examining the modulation of relevant signaling pathways. Promising candidates would then advance to in vivo studies to evaluate their efficacy in animal models.

Safety Information

Safety data for 1-(pyrimidin-2-yl)ethan-1-ol is limited. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed when handling this compound. It should be used in a well-ventilated area. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

1-(Pyrimidin-2-yl)ethan-1-ol, identified by CAS number 53342-30-6, is a pyrimidine derivative with potential for further investigation in medicinal chemistry and drug discovery. While specific biological and detailed experimental data for this compound are sparse in the public domain, its core pyrimidine structure suggests that it could be a valuable building block for the development of novel therapeutic agents, particularly in the area of kinase inhibition. The representative protocols and illustrative pathways provided in this guide offer a foundational framework for initiating research into this and related molecules.

References

Molecular weight of 1-(pyrimidin-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Molecular Weight of 1-(pyrimidin-2-yl)ethan-1-ol

This guide provides a detailed analysis of the molecular weight of 1-(pyrimidin-2-yl)ethan-1-ol, a topic of interest for researchers, scientists, and professionals in drug development. The document outlines the methodology for determining the molecular weight, presents the relevant data in a structured format, and includes a visualization of the informational workflow.

Compound Identification and Formula

1-(pyrimidin-2-yl)ethan-1-ol is a heterocyclic compound containing a pyrimidine ring substituted with an ethanol group. The initial step in determining its molecular weight is to ascertain its molecular formula. Based on its chemical structure, the molecular formula is established as C₆H₈N₂O[1][2]. This formula indicates that each molecule of the compound consists of six carbon atoms, eight hydrogen atoms, two nitrogen atoms, and one oxygen atom.

Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation is performed by multiplying the number of atoms of each element by its standard atomic weight and then summing these products.

Experimental Protocols / Methodology

The determination of the molecular weight for 1-(pyrimidin-2-yl)ethan-1-ol follows a standard protocol based on its molecular formula:

  • Identify the Molecular Formula : The chemical structure of 1-(pyrimidin-2-yl)ethan-1-ol is analyzed to determine the count of each type of atom, yielding the formula C₆H₈N₂O.

  • Determine Atomic Weights : The conventional atomic weights for Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O) are obtained from the IUPAC Commission on Isotopic Abundances and Atomic Weights.

    • Carbon: 12.011 u

    • Hydrogen: 1.008 u[3]

    • Nitrogen: 14.007 u[4][5]

    • Oxygen: 15.999 u[6][7]

  • Calculate Total Mass for Each Element : The number of atoms of each element is multiplied by its atomic weight.

    • Mass of Carbon = 6 atoms * 12.011 u/atom

    • Mass of Hydrogen = 8 atoms * 1.008 u/atom

    • Mass of Nitrogen = 2 atoms * 14.007 u/atom

    • Mass of Oxygen = 1 atom * 15.999 u/atom

  • Summation : The masses of all elements are summed to compute the final molecular weight of the compound.

Data Presentation

The quantitative data pertaining to the molecular weight of 1-(pyrimidin-2-yl)ethan-1-ol is summarized in the table below for clarity and ease of comparison.

Element (Symbol)Number of AtomsStandard Atomic Weight (u)Total Mass per Element (u)
Carbon (C)612.011[8][9]72.066
Hydrogen (H)81.008[3][10]8.064
Nitrogen (N)214.007[4][11]28.014
Oxygen (O)115.999[6][7]15.999
Total 17 124.143

The calculated molecular weight is approximately 124.14 g/mol , which aligns with commercially available data for this compound[1][2][12].

Visualization of Workflow

The logical relationship for determining the molecular weight is visualized in the following diagram.

MolecularWeightWorkflow Compound 1-(pyrimidin-2-yl)ethan-1-ol Formula Molecular Formula: C₆H₈N₂O Compound->Formula Leads to Calculation Sum of Atomic Weights: (6C) + (8H) + (2N) + (1O) Formula->Calculation Used for Result Molecular Weight: 124.14 g/mol Calculation->Result Yields

Molecular Weight Determination Workflow

References

The Dawn of the Ring: An In-depth Technical Guide to the Discovery and History of Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational discoveries and historical development of synthetic routes to pyrimidines, a class of heterocyclic compounds of immense biological and pharmaceutical significance. From the early pioneering work of Pinner and Biginelli to the methodical advancements that followed, this document provides a comprehensive overview of the key synthetic strategies, their underlying mechanisms, and the experimental groundwork that established this vital area of organic chemistry. Detailed experimental protocols for seminal syntheses are provided, alongside tabulated quantitative data to facilitate comparison and understanding. Visualizations of reaction mechanisms and historical workflows are included to offer a clear and concise representation of the core concepts.

Early Explorations and the Dawn of Pyrimidine Chemistry

The story of pyrimidine synthesis begins in the late 19th century, a period of burgeoning exploration in organic chemistry. While pyrimidine derivatives in the form of uric acid and its oxidation products were known, the systematic synthesis and characterization of the parent pyrimidine ring system were yet to be achieved.

A pivotal moment arrived in 1884 when Arthur Pinner reported the first rational synthesis of a pyrimidine derivative.[1] His work involved the condensation of ethyl acetoacetate with amidines, laying the groundwork for what would become a cornerstone of pyrimidine chemistry. A year later, in 1885, Pinner proposed the name "pyrimidine" for this class of compounds.

Shortly after, in 1893, the Italian chemist Pietro Biginelli developed a highly efficient one-pot, three-component reaction for the synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea.[2] This reaction, now famously known as the Biginelli reaction , offered a straightforward and versatile method for accessing a wide range of functionalized pyrimidine derivatives and remains a vital tool in modern synthetic chemistry.

These early discoveries by Pinner and Biginelli opened the floodgates for the exploration of pyrimidine chemistry, leading to the development of numerous other synthetic methodologies and ultimately to the recognition of pyrimidines as crucial components of nucleic acids (cytosine, thymine, and uracil) and a wide array of pharmacologically active molecules.

Foundational Synthetic Methodologies

This section details the core classical methods for pyrimidine synthesis, providing both the mechanistic underpinnings and practical experimental protocols.

The Pinner Synthesis

The Pinner synthesis is a versatile method for the preparation of substituted pyrimidines by the condensation of a β-dicarbonyl compound with an amidine. The reaction is typically catalyzed by a base.

The mechanism of the Pinner synthesis involves the initial formation of an enolate from the β-dicarbonyl compound, which then undergoes a nucleophilic attack on the amidine. Subsequent cyclization and dehydration yield the aromatic pyrimidine ring.

Pinner_Synthesis Start β-Dicarbonyl Compound + Amidine Enolate Enolate Formation Start->Enolate Nucleophilic_Attack Nucleophilic Attack Enolate->Nucleophilic_Attack Intermediate Acyclic Intermediate Nucleophilic_Attack->Intermediate Cyclization Cyclization Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Pyrimidine Substituted Pyrimidine Dehydration->Pyrimidine

Pinner Synthesis Mechanism

Synthesis of 2-Methyl-4,6-dihydroxypyrimidine

This protocol is adapted from the synthesis of a key intermediate in various pharmaceutical applications.

  • Reagents:

    • Acetamidine hydrochloride (9.45 g, 0.1 mol)

    • Dimethyl malonate (13.2 g, 0.1 mol)

    • Sodium methoxide (18.4 g, 0.34 mol)

    • Methanol (150 mL)

    • 4M Hydrochloric acid

    • Ice

  • Procedure:

    • To a 500 mL three-necked flask equipped with a stirrer and under an ice bath, add 150 mL of methanol.

    • Slowly add sodium methoxide (18.4 g) to the methanol with stirring.

    • Once the sodium methoxide is dissolved, add dimethyl malonate (13.2 g) and acetamidine hydrochloride (9.45 g).

    • Remove the ice bath and allow the reaction mixture to warm to 18-25 °C. Stir for 4 hours, during which the solution will become a creamy white suspension.

    • After the reaction is complete, remove the methanol by distillation under reduced pressure (30-35 °C).

    • Dissolve the residue in 50 mL of water and adjust the pH to 1-2 with 4M hydrochloric acid.

    • A white solid will precipitate. Stir the mixture at 0 °C for 4 hours to complete crystallization.

    • Collect the solid by suction filtration.

    • Wash the solid sequentially with ice-cold water and then with ice-cold methanol (0-5 °C).

    • Dry the product to obtain white solid 4,6-dihydroxy-2-methylpyrimidine.

β-Dicarbonyl CompoundAmidineBaseSolventReaction TimeYield (%)
Diethyl malonateAcetamidine HClSodium ethoxideEthanol3 h (reflux)~85
Dimethyl malonateAcetamidine HClSodium methoxideMethanol4 h (18-25 °C)86
Ethyl acetoacetateGuanidine HClSodium ethoxideEthanol2 h (reflux)~75
The Biginelli Reaction

The Biginelli reaction is a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones or -thiones from an aldehyde, a β-ketoester, and urea or thiourea, under acidic catalysis.

The most widely accepted mechanism for the Biginelli reaction involves the acid-catalyzed formation of an N-acyliminium ion intermediate from the aldehyde and urea. This is followed by the nucleophilic addition of the β-ketoester enol, and subsequent cyclization and dehydration to afford the dihydropyrimidinone product.

Biginelli_Reaction Start Aldehyde + Urea + β-Ketoester Iminium_Formation N-Acyliminium Ion Formation Start->Iminium_Formation Nucleophilic_Addition Nucleophilic Addition of Enol Iminium_Formation->Nucleophilic_Addition Intermediate Open-Chain Ureide Nucleophilic_Addition->Intermediate Cyclization Cyclization Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration DHPM Dihydropyrimidinone (DHPM) Dehydration->DHPM Bredereck_Synthesis Start α,β-Unsaturated Carbonyl + Formamide Enamine_Formation Enamine Formation Start->Enamine_Formation Intermediate Enamine Intermediate Enamine_Formation->Intermediate Cyclization Cyclization Intermediate->Cyclization Elimination Elimination Cyclization->Elimination Pyrimidine Substituted Pyrimidine Elimination->Pyrimidine De_Novo_Pyrimidine_Synthesis Precursors Glutamine + HCO3- + 2 ATP Carbamoyl_Phosphate Carbamoyl Phosphate Precursors->Carbamoyl_Phosphate CPS II Carbamoyl_Aspartate N-Carbamoylaspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate Dihydroorotate Dehydrogenase OMP Orotidine 5'-Monophosphate (OMP) Orotate->OMP Orotate Phosphoribosyltransferase PRPP PRPP PRPP->OMP UMP Uridine 5'-Monophosphate (UMP) OMP->UMP OMP Decarboxylase

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(Pyrimidin-2-yl)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 2-(pyrimidin-2-yl)pyrimidine derivatives, a class of compounds with significant potential in medicinal chemistry. These derivatives are structurally analogous to 2,2'-bipyridines, which are known to exhibit a range of biological activities, including anticancer properties through the induction of apoptosis and inhibition of key cellular signaling pathways.

Introduction

2,2'-Bipyrimidines and their derivatives are heterocyclic compounds that have garnered considerable interest in drug discovery due to their diverse pharmacological activities. Their structural similarity to 2,2'-bipyridines, which are well-known chelating agents and have been explored as anticancer agents, suggests that 2,2'-bipyrimidines may also possess valuable therapeutic properties. Notably, 2,2'-bipyridine derivatives have been shown to induce apoptosis in cancer cells and modulate signaling pathways such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[1][2][3][4] This document outlines established synthetic methodologies for preparing 2-(pyrimidin-2-yl)pyrimidine scaffolds, providing a foundation for the exploration of this promising class of molecules.

Synthetic Protocols

Several robust methods are available for the synthesis of 2,2'-bipyrimidine derivatives. The choice of method often depends on the desired substitution pattern and the availability of starting materials. The most common and effective methods include Ullmann coupling, Suzuki-Miyaura coupling, and Stille coupling.

Ullmann Homocoupling of 2-Halopyrimidines

The Ullmann reaction is a classical method for the formation of biaryl compounds through the copper-promoted coupling of aryl halides.[5] For the synthesis of symmetrical 2,2'-bipyrimidines, the homocoupling of a 2-halopyrimidine is a direct approach. A high-yield synthesis of 2,2'-bipyrimidine has been developed using the Ullmann coupling of 2-iodopyrimidine.[6]

Experimental Protocol: Synthesis of 2,2'-Bipyrimidine [6]

  • To a reaction flask, add 2-iodopyrimidine (1.0 eq) and activated copper powder (3.0 - 4.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Heat the reaction mixture to 80-85 °C under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously for 7 hours.

  • Increase the temperature to 120-130 °C and continue stirring for an additional 2 hours.

  • Cool the reaction mixture to room temperature and pour it into an aqueous solution of potassium cyanide (KCN) to complex the copper salts. (Caution: KCN is highly toxic. Handle with appropriate safety precautions).

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure 2,2'-bipyrimidine.

ReactantMolar RatioNotes
2-Iodopyrimidine1.0Starting material. 2-bromopyrimidines can also be used.
Activated Copper3.0 - 4.0Essential for the coupling reaction.
DMFSolventAnhydrous conditions are recommended.
KCN (aqueous solution)Work-upUsed to remove copper salts. Handle with extreme caution.
Typical Yield ~90% Reported yield for the homocoupling of 2-iodopyrimidine.[6]
Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide. This method is widely used for the synthesis of unsymmetrical biaryls and can be adapted for the synthesis of both symmetrical and unsymmetrical 2,2'-bipyrimidines.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [7]

  • In a reaction vessel, dissolve the 2-halopyrimidine (1.0 eq) and the pyrimidine-2-boronic acid or its ester derivative (1.1 - 1.5 eq) in a suitable solvent system (e.g., a mixture of 1,4-dioxane and water).

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.01 - 0.05 eq), and a base, such as K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 eq).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

ComponentRoleExamples
2-HalopyrimidineElectrophile2-chloropyrimidine, 2-bromopyrimidine
Pyrimidine-2-boronic acid/esterNucleophilePyrimidine-2-boronic acid
Palladium CatalystCatalystPd(PPh₃)₄, PdCl₂(dppf)
BaseActivatorK₂CO₃, Cs₂CO₃, K₃PO₄
SolventReaction Medium1,4-Dioxane/H₂O, Toluene, DMF
Typical Yields Variable (40-95%)
Stille Cross-Coupling

The Stille coupling involves the palladium-catalyzed reaction between an organotin compound (organostannane) and an organic halide. This method is known for its tolerance of a wide range of functional groups.[8]

Experimental Protocol: General Procedure for Stille Coupling [9][10]

  • To a degassed solution of the 2-halopyrimidine (1.0 eq) in a suitable anhydrous solvent (e.g., toluene or DMF), add the pyrimidine-2-stannane derivative (1.1 - 1.2 eq).

  • Add a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (0.01 - 0.05 eq).

  • In some cases, a co-catalyst like CuI may be added to enhance the reaction rate.

  • Heat the reaction mixture under an inert atmosphere at 80-110 °C until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature and quench with an aqueous solution of KF to precipitate the tin byproducts.

  • Filter the mixture through a pad of celite and extract the filtrate with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

ComponentRoleExamples
2-HalopyrimidineElectrophile2-iodopyrimidine, 2-bromopyrimidine
Pyrimidine-2-stannaneNucleophile2-(Tributylstannyl)pyrimidine
Palladium CatalystCatalystPd(PPh₃)₄, PdCl₂(AsPh₃)₂
SolventReaction MediumToluene, DMF, Dioxane
Typical Yields Variable (50-90%)

Biological Activity and Signaling Pathways

Derivatives of 2,2'-bipyridine, which are structurally very similar to 2,2'-bipyrimidines, have been reported to exhibit significant anticancer activity.[11][12] Mechanistic studies suggest that these compounds can induce apoptosis in cancer cells.[1][11][12] One of the key signaling pathways implicated in the action of these compounds is the PI3K/Akt/mTOR pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[2][3][4] Inhibition of this pathway by small molecules can lead to the suppression of tumor growth and the induction of programmed cell death.

The proposed mechanism of action for 2,2'-bipyrimidine derivatives, by analogy to their bipyridine counterparts, involves the inhibition of key kinases in the PI3K/Akt/mTOR cascade, leading to the downregulation of downstream effectors and ultimately resulting in apoptosis.

PI3K_Akt_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation Bipyrimidine 2-(Pyrimidin-2-yl)pyrimidine Derivatives Bipyrimidine->PI3K Inhibition Bipyrimidine->AKT Inhibition Bipyrimidine->mTORC1 Inhibition

Caption: Proposed mechanism of action for 2-(pyrimidin-2-yl)pyrimidine derivatives.

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates a general workflow for the synthesis of 2-(pyrimidin-2-yl)pyrimidine derivatives and the subsequent evaluation of their biological activity.

experimental_workflow start Selection of Starting Materials (e.g., 2-halopyrimidine) synthesis Synthesis via Coupling Reaction (Ullmann, Suzuki, or Stille) start->synthesis purification Purification (Column Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization screening In vitro Anticancer Screening (e.g., MTT assay on cancer cell lines) characterization->screening mechanistic Mechanistic Studies (Apoptosis Assays, Western Blot for PI3K/Akt/mTOR pathway proteins) screening->mechanistic end Lead Compound Identification mechanistic->end

Caption: General workflow for synthesis and biological evaluation.

Conclusion

The synthetic protocols described herein provide a robust foundation for the preparation of a diverse library of 2-(pyrimidin-2-yl)pyrimidine derivatives. The strong evidence of anticancer activity and modulation of the PI3K/Akt/mTOR pathway by the structurally related 2,2'-bipyridines highlights the therapeutic potential of this compound class. Further investigation into the synthesis of novel derivatives and their biological evaluation is warranted to explore their full potential as next-generation therapeutic agents.

References

The Versatility of Pyrimidine Scaffolds in Modern Medicinal Chemistry: Applications, Protocols, and Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – The heterocyclic pyrimidine core is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Due to their inherent ability to mimic the building blocks of nucleic acids, pyrimidine derivatives have been successfully developed into potent anticancer, antiviral, antimicrobial, and anti-inflammatory drugs. These compounds exhibit their therapeutic effects by interacting with a diverse range of biological targets, including kinases, polymerases, and enzymes involved in inflammatory pathways. This document provides detailed application notes, experimental protocols, and visual representations of key biological pathways to aid researchers, scientists, and drug development professionals in harnessing the full potential of pyrimidine derivatives.

Anticancer Applications: Targeting Uncontrolled Cell Proliferation

Pyrimidine derivatives have emerged as a significant class of anticancer agents, primarily due to their ability to inhibit various protein kinases that are crucial for cancer cell growth and survival.[1][2] A prime target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that, when overactivated, can lead to uncontrolled cell division.[1][3] Several FDA-approved drugs containing a pyrimidine scaffold, such as gefitinib and erlotinib, function as EGFR tyrosine kinase inhibitors (TKIs).[2][4] These molecules compete with ATP for the binding site in the kinase domain of EGFR, thereby blocking the downstream signaling pathways that promote cell proliferation and survival.[1][3]

Quantitative Data: Anticancer Activity of Pyrimidine Derivatives
Compound/DrugTargetCell LineIC50 (µM)Reference
Gefitinib EGFRNSCLC~0.015[3]
Erlotinib EGFRVarious0.04 - 0.2[3]
Compound 10b EGFRHepG23.56[5]
Compound 10b EGFRA5495.85[5]
Compound 10b EGFRMCF-77.68[5]
Compound 2a -Various5 - 8 (EC50)[6]
Compound 1 (Indazol-pyrimidine) -MCF-72.958[7]
Compound 4f (Indazol-pyrimidine) -MCF-71.629[7]
Compound 4i (Indazol-pyrimidine) -MCF-71.841[7]
Compound 1 (CAMKIV inhibitor) CAMKIVHuman hepatoma39[8]
Compound 1 (CDK inhibitor) CDK9MIA PaCa-24.98[9]
Compound 2d (CDK inhibitor) CDK9MIA PaCa-26.23[9]
Experimental Protocol: Synthesis of a Pyrimidine-Based Anticancer Agent (General Procedure)

This protocol outlines a general method for the synthesis of 2,4-disubstituted pyrimidine derivatives, a common scaffold for kinase inhibitors.

Materials:

  • Substituted amidine hydrochloride

  • β-ketoester

  • Sodium ethoxide

  • Anhydrous ethanol

  • Appropriate aryl amine

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3)

  • Anhydrous solvent (e.g., Dioxane)

Procedure:

  • Synthesis of the Pyrimidine Core:

    • Dissolve sodium metal in anhydrous ethanol to prepare a fresh solution of sodium ethoxide.

    • To this solution, add the substituted amidine hydrochloride and the β-ketoester.

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid).

    • The precipitated pyrimidine core is filtered, washed with water, and dried.

  • Suzuki Coupling for Substitution:

    • In a reaction vessel, combine the synthesized pyrimidine core, the appropriate arylboronic acid, palladium catalyst, and base in an anhydrous solvent.

    • Degas the mixture and then heat it under an inert atmosphere (e.g., Nitrogen or Argon) at 80-100 °C for 8-12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the mixture, filter off the catalyst, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the final 2,4-disubstituted pyrimidine derivative.

Signaling Pathway: EGFR Inhibition by Pyrimidine Derivatives

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds Pyrimidine_Inhibitor Pyrimidine Inhibitor Pyrimidine_Inhibitor->EGFR Inhibits (ATP competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Antiviral_Workflow start Start: Synthesized Pyrimidine Derivatives cell_culture Prepare Huh-7 HCV Replicon Cell Culture start->cell_culture compound_prep Prepare Serial Dilutions of Test Compounds start->compound_prep treatment Treat Cells with Compounds (72h incubation) cell_culture->treatment compound_prep->treatment luciferase_assay Perform Luciferase Assay to Measure Viral Replication treatment->luciferase_assay cytotoxicity Concurrent Cytotoxicity Assay (e.g., MTT assay) treatment->cytotoxicity data_analysis Analyze Data: Calculate % Inhibition and EC50 luciferase_assay->data_analysis selectivity_index Calculate Selectivity Index (CC50 / EC50) data_analysis->selectivity_index cytotoxicity->selectivity_index end End: Identify Lead Antiviral Compounds selectivity_index->end COX2_Inhibitor_Development start Goal: Develop Potent and Selective Anti-inflammatory Drugs problem Problem: Non-selective NSAIDs cause GI side effects via COX-1 inhibition start->problem strategy Strategy: Design selective COX-2 inhibitors problem->strategy scaffold Utilize Pyrimidine Scaffold due to its versatility and known biological activity strategy->scaffold synthesis Synthesize a library of novel pyrimidine derivatives scaffold->synthesis screening Screen compounds for in vitro COX-1 and COX-2 inhibition synthesis->screening sar Establish Structure-Activity Relationships (SAR) screening->sar optimization Optimize lead compounds for potency and selectivity screening->optimization sar->optimization in_vivo Evaluate optimized leads in in vivo models of inflammation optimization->in_vivo end Result: Identification of a potent and selective pyrimidine-based COX-2 inhibitor for further development in_vivo->end

References

Research on 2-(pyrimidin-2-ylsulfanyl)ethan-1-ol in Anti-Fibrotic Applications: Current Landscape

Author: BenchChem Technical Support Team. Date: November 2025

Currently, there is no publicly available scientific literature detailing the use of 2-(pyrimidin-2-ylsulfanyl)ethan-1-ol in anti-fibrotic research. Extensive searches of chemical and biological databases have not yielded any studies that investigate the efficacy or mechanism of action of this specific compound in the context of fibrotic diseases.

While the broader class of pyrimidine derivatives has been a subject of interest in medicinal chemistry for developing anti-fibrotic therapies, research has focused on different molecular structures. For instance, a study published in Molecules in 2020 investigated a series of novel 2-(pyridin-2-yl) pyrimidine derivatives for their anti-fibrotic activities.[1][2][3] The researchers in that study synthesized and evaluated compounds such as ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate, which demonstrated inhibitory effects on collagen expression in hepatic stellate cells.[1][2] However, these compounds are structurally distinct from this compound.

The transforming growth factor-β (TGF-β) signaling pathway is a well-established, critical mediator in the progression of fibrosis in various organs.[4][5][6][7] This pathway plays a central role in stimulating fibroblasts to differentiate into myofibroblasts, which are the primary cells responsible for the excessive deposition of extracellular matrix proteins, a hallmark of fibrosis.[6][8] Consequently, the TGF-β pathway is a primary target for the development of anti-fibrotic drugs.[6][9] Research into novel therapeutic agents often involves assessing their ability to modulate this pathway.

Given the absence of specific data for this compound, it is not possible to provide detailed application notes, experimental protocols, or quantitative data related to its anti-fibrotic potential at this time. Further preclinical research, including in vitro and in vivo studies, would be necessary to determine if this compound has any activity against fibrotic processes and to elucidate its potential mechanism of action, including any interaction with the TGF-β signaling pathway.

For researchers and drug development professionals interested in novel anti-fibrotic agents, the exploration of uncharacterized pyrimidine derivatives like this compound could represent a potential avenue for future investigation. However, any such research would need to commence from foundational studies to establish its biological activity and safety profile. Safety data sheets for related pyridine and pyrimidine compounds are available and could serve as a preliminary reference for handling similar chemical structures.[10][11][12][13][14]

References

Synthesis of Pyrimidine Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of pyrimidine derivatives, a class of heterocyclic compounds with significant therapeutic potential. Pyrimidine scaffolds are core components of numerous natural and synthetic bioactive molecules, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] This document outlines two prominent and efficient methods for pyrimidine synthesis: a sustainable multicomponent approach and a rapid microwave-assisted green chemistry method.

Method 1: Iridium-Catalyzed Sustainable Multicomponent Synthesis

This method offers a highly efficient and regioselective route to unsymmetrically substituted pyrimidines from amidines and up to three different alcohols.[6][7][8] The reaction proceeds through a sequence of condensation and dehydrogenation steps, catalyzed by a PN5P-Ir-pincer complex, liberating only hydrogen and water as byproducts.[6][7][8] This approach is notable for its sustainability, atom economy, and the ability to generate diverse libraries of pyrimidine derivatives.[6][7][8]

Experimental Protocol:

A detailed protocol for the iridium-catalyzed multicomponent synthesis is provided below.

Materials:

  • Amidines

  • Alcohols (up to three different types)

  • PN5P-Ir-pincer complex (catalyst)

  • Anhydrous solvent (e.g., toluene)

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, combine the amidine, the respective alcohols, and the PN5P-Ir-pincer catalyst in the appropriate stoichiometric ratios.

  • Add the anhydrous solvent to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture at the specified temperature for the required duration.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the desired pyrimidine derivative.

Quantitative Data Summary:
EntryAmidineAlcohol 1Alcohol 2Alcohol 3Catalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
1BenzamidineEthanolPropanol-11102493
2AcetamidineMethanolButanolPhenylmethanol11203685
3FormamidineCyclohexanolEthanol-1.51102488

Note: The data presented in this table is a representative summary based on reported yields and may vary depending on the specific substrates and reaction conditions.[6][7][8]

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Amidines, Alcohols, Catalyst solvent Add Anhydrous Solvent reagents->solvent inert Establish Inert Atmosphere solvent->inert heat Heat Reaction Mixture inert->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool evaporate Solvent Evaporation cool->evaporate purify Column Chromatography evaporate->purify product Pyrimidine Derivative purify->product

Caption: Workflow for Iridium-Catalyzed Pyrimidine Synthesis.

Method 2: Microwave-Assisted Green Synthesis from Chalcones

This protocol utilizes microwave irradiation to accelerate the condensation reaction between chalcones and urea or its derivatives under basic conditions, leading to the formation of pyrimidine derivatives.[9] This "green chemistry" approach offers significant advantages, including shorter reaction times, higher yields, and the use of environmentally benign solvents like ethanol.[9][10]

Experimental Protocol:

A detailed protocol for the microwave-assisted synthesis is provided below.

Materials:

  • Chalcone derivatives

  • Urea or Thiourea

  • Ethanol (95%)

  • Aqueous Potassium Hydroxide (40%)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, dissolve the chalcone and urea (or thiourea) in ethanol.

  • With constant stirring, slowly add the aqueous potassium hydroxide solution to the mixture.

  • Place the reaction vessel in the microwave reactor and irradiate at a specified power level and for a set duration.

  • Monitor the completion of the reaction using Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into crushed ice and acidify with a suitable acid (e.g., HCl) to precipitate the product.

  • Filter the solid product, wash it with water, and dry it.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrimidine derivative.

Quantitative Data Summary:
EntryChalcone DerivativeAmidine SourceMicrowave Power (W)Time (min)Yield (%)
11,3-diphenyl-2-propen-1-oneUrea2107-1092
21-(4-chlorophenyl)-3-phenyl-2-propen-1-oneThiourea210889
31-(4-methoxyphenyl)-3-phenyl-2-propen-1-oneGuanidine HCl1805-1595

Note: The data presented in this table is a representative summary based on reported yields and may vary depending on the specific substrates and reaction conditions.[9][11]

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Workup and Purification dissolve Dissolve Chalcone & Urea in Ethanol add_base Add Aqueous KOH dissolve->add_base irradiate Irradiate in Microwave Reactor add_base->irradiate monitor Monitor Progress (TLC) irradiate->monitor cool Cool to Room Temperature monitor->cool precipitate Precipitate in Ice/Acid cool->precipitate filter_dry Filter and Dry precipitate->filter_dry recrystallize Recrystallize filter_dry->recrystallize product Pyrimidine Derivative recrystallize->product G cluster_pathway Kinase Signaling Pathway Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Kinase Downstream Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response PhosphoSubstrate->Response Inhibitor Pyrimidine Derivative (Inhibitor) Inhibitor->Kinase Inhibits

References

Characterization of 2-(pyrimidin-2-ylsulfanyl)ethan-1-ol: A Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. This document provides detailed application notes and protocols for the analytical characterization of 2-(pyrimidin-2-ylsulfanyl)ethan-1-ol, a heterocyclic compound with potential applications in drug discovery. These guidelines are intended for researchers, scientists, and drug development professionals engaged in the synthesis, purification, and analysis of this and structurally related molecules.

Introduction

This compound is a molecule of interest due to its combination of a pyrimidine ring, a thioether linkage, and a primary alcohol. This unique structural arrangement offers multiple points for chemical modification and potential biological interactions. Accurate and comprehensive analytical characterization is crucial to confirm its identity, purity, and stability, which are fundamental requirements for any further preclinical or clinical development. This guide outlines the key analytical techniques and detailed protocols for a thorough characterization of this compound.

Analytical Techniques

A multi-faceted analytical approach is recommended to fully characterize this compound. The primary techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be employed to confirm the connectivity of atoms in this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyrimidine H-4, H-6~8.5 (d)~157.0
Pyrimidine H-5~7.0 (t)~118.0
-S-CH₂-~3.5 (t)~35.0
-CH₂-OH~3.9 (t)~60.0
-OHVariable-
Pyrimidine C-2-~170.0

Note: These are predicted values based on analogous structures. Actual chemical shifts may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure.

Table 2: Expected Mass Spectrometry Data

TechniqueIonization ModeExpected [M+H]⁺ (m/z)Key Fragment Ions (m/z)
Electrospray Ionization (ESI)Positive171.05139 ([M-CH₂OH]⁺), 111 ([M-C₂H₄OH-S]⁺), 79 (pyrimidine)
High-Performance Liquid Chromatography (HPLC)

HPLC is a critical technique for assessing the purity of the compound and for method development for future quality control. A reverse-phase HPLC method is generally suitable for this type of molecule.

Table 3: HPLC Method Parameters

ParameterRecommended Conditions
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient10-90% B over 15 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Expected Retention Time~5-7 minutes
Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N, S) in the compound, which should match the theoretical values calculated from its molecular formula (C₆H₈N₂OS).

Table 4: Theoretical Elemental Composition

ElementTheoretical Percentage
Carbon (C)42.84%
Hydrogen (H)4.79%
Nitrogen (N)16.65%
Oxygen (O)9.51%
Sulfur (S)19.06%

Experimental Protocols

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak.

  • Analysis: Assign the peaks based on their chemical shifts, multiplicities, and integration values. Two-dimensional NMR techniques (e.g., COSY, HSQC) can be used for unambiguous assignments.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Infusion: Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.

  • Data Acquisition: Acquire the mass spectrum in the positive ion mode over a mass range of m/z 50-500.

  • Fragmentation Analysis: Perform tandem MS (MS/MS) on the parent ion to obtain the fragmentation pattern.

HPLC Protocol
  • Mobile Phase Preparation: Prepare the mobile phases as described in Table 3.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Sample Injection: Inject 10 µL of a 1 mg/mL solution of the compound.

  • Data Analysis: Integrate the peaks in the chromatogram to determine the purity of the sample.

Elemental Analysis Protocol
  • Sample Submission: Submit a pure, dry sample (2-5 mg) to a certified analytical laboratory.

  • Analysis: The laboratory will perform combustion analysis to determine the elemental composition.

  • Data Comparison: Compare the experimental results with the theoretical values.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Confirmation MS Mass Spectrometry (ESI-MS) Purification->MS Molecular Weight Confirmation HPLC HPLC Analysis Purification->HPLC Purity Assessment EA Elemental Analysis Purification->EA Compositional Verification

Caption: Workflow for the synthesis and analytical characterization.

Logical_Relationship cluster_techniques Analytical Techniques Compound This compound Structure Structure Elucidation Compound->Structure Purity Purity Determination Compound->Purity Identity Identity Confirmation Compound->Identity NMR NMR Structure->NMR MS MS Structure->MS HPLC HPLC Purity->HPLC Identity->MS EA Elemental Analysis Identity->EA

Caption: Relationship between analytical goals and techniques.

Conclusion

The analytical techniques and protocols described in this document provide a comprehensive framework for the characterization of this compound. Adherence to these guidelines will ensure the generation of high-quality, reliable data, which is essential for advancing the research and development of this promising compound. For further inquiries, please contact our technical support team.

Application Notes and Protocols for 2-(pyrimidin-2-ylsulfanyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Pyrimidin-2-ylsulfanyl)ethan-1-ol is a functionalized heterocyclic compound that holds significant potential as a versatile intermediate in pharmaceutical and medicinal chemistry. The pyrimidine core is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The presence of a thioether linkage and a primary alcohol group in this compound offers multiple points for chemical modification, enabling the synthesis of a broad range of derivatives for drug discovery and development. These application notes provide an overview of its potential applications, a detailed synthetic protocol, and key data on related compounds.

Potential Applications in Drug Discovery

The structural motifs present in this compound suggest its utility as a key building block for the development of novel therapeutic agents. The pyrimidine ring is a cornerstone in medicinal chemistry, known for its ability to mimic purine bases and interact with various biological targets.

1. Anticancer Agents:

Derivatives of pyrimidine are integral to numerous anticancer drugs. The pyrimidine scaffold can be functionalized to target various enzymes and receptors involved in cancer cell proliferation and survival. For instance, pyrimidine derivatives have been developed as inhibitors of cyclin-dependent kinases (CDKs) and other protein kinases, which are crucial regulators of the cell cycle.[4] The thioether moiety can be further oxidized to sulfoxides or sulfones, which can enhance binding affinities to target proteins.

2. Antimicrobial Agents:

The pyrimidine nucleus is a common feature in many antimicrobial compounds. Pyrimidine-thiols and their S-substituted derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[5] The ethan-1-ol side chain of the title compound can be modified to improve the pharmacokinetic properties of potential antimicrobial drug candidates.

3. Anti-inflammatory and Analgesic Agents:

Several pyrimidine derivatives have been reported to possess anti-inflammatory and analgesic properties.[4] The mechanism of action often involves the inhibition of enzymes such as cyclooxygenases (COX-1 and COX-2). The core structure of this compound provides a scaffold for the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs).

Quantitative Data on Related Pyrimidine Derivatives

Compound ClassTarget/AssayActivity (IC50/EC50/MIC)Reference Compound
2-Thiopyrimidine DerivativesCDK-1 InhibitionIC50 = 5 µMStaurosporine
Pyrimidine-2-thiol DerivativesAnti-inflammatory (Carrageenan-induced edema)37.4% inhibition at 100 mg/kgIndomethacin
2-(Pyridin-2-yl) Pyrimidine DerivativesAnti-fibrotic (HSC-T6 cells)IC50 = 45.69 µMPirfenidone
Pyrimidine DerivativesAntiviral (Influenza A)EC50 = 0.03 µMOseltamivir

Note: The data presented is for related pyrimidine compounds and should be used as a general guide to the potential of derivatives synthesized from this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis of this compound starting from the commercially available 2-mercaptopyrimidine.

Step 1: Synthesis of 2-Mercaptopyrimidine

This step is based on the general method of reacting a β-dicarbonyl compound with thiourea.[6]

  • Materials:

    • 1,1,3,3-Tetraethoxypropane

    • Thiourea

    • Ethanol

    • Concentrated Hydrochloric Acid

    • Sodium Hydroxide solution (20%)

  • Procedure:

    • In a round-bottom flask, dissolve thiourea in ethanol.

    • Add concentrated hydrochloric acid to the mixture.

    • Add 1,1,3,3-tetraethoxypropane to the reaction mixture.

    • Reflux the mixture for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture in an ice bath to precipitate 2-mercaptopyrimidine hydrochloride.

    • Filter the precipitate and wash with cold ethanol.

    • To obtain the free base, suspend the hydrochloride salt in water and neutralize with a 20% sodium hydroxide solution to pH 7-8.

    • Filter the resulting precipitate, wash with cold water, and dry to yield 2-mercaptopyrimidine.

Step 2: S-Alkylation of 2-Mercaptopyrimidine

  • Materials:

    • 2-Mercaptopyrimidine

    • 2-Chloroethanol or 2-Bromoethanol

    • Sodium ethoxide or another suitable base

    • Ethanol (anhydrous)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-mercaptopyrimidine in anhydrous ethanol.

    • Add a solution of sodium ethoxide in ethanol dropwise to the reaction mixture at room temperature.

    • Stir the mixture for 30 minutes to ensure the complete formation of the thiolate salt.

    • Add 2-chloroethanol (or 2-bromoethanol) dropwise to the reaction mixture.

    • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to obtain pure this compound.

Visualizations

Synthetic Workflow

G cluster_0 Step 1: Synthesis of 2-Mercaptopyrimidine cluster_1 Step 2: S-Alkylation Thiourea Thiourea Reaction1 Condensation (Ethanol, HCl, Reflux) Thiourea->Reaction1 1,1,3,3-Tetraethoxypropane 1,1,3,3-Tetraethoxypropane 1,1,3,3-Tetraethoxypropane->Reaction1 2-Mercaptopyrimidine 2-Mercaptopyrimidine Reaction1->2-Mercaptopyrimidine 2-Mercaptopyrimidine_step2 2-Mercaptopyrimidine 2-Mercaptopyrimidine->2-Mercaptopyrimidine_step2 2-Chloroethanol 2-Chloroethanol Reaction2 S-Alkylation (Base, Ethanol, Reflux) 2-Chloroethanol->Reaction2 Final_Product This compound Reaction2->Final_Product 2-Mercaptopyrimidine_step2->Reaction2

Caption: Synthetic pathway for this compound.

Hypothetical Signaling Pathway Inhibition

cluster_pathway Hypothetical Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor CellProliferation Cell Proliferation & Survival TranscriptionFactor->CellProliferation Derivative Pyrimidine-Thioether Derivative Derivative->Kinase1 Inhibition

Caption: Inhibition of a kinase cascade by a hypothetical derivative.

Conclusion

This compound represents a promising and versatile building block for the synthesis of novel, biologically active molecules. Its straightforward synthesis and the potential for diverse chemical modifications make it an attractive starting material for drug discovery programs targeting a range of diseases. The information and protocols provided herein are intended to serve as a valuable resource for researchers in the pharmaceutical sciences. Further investigation into the synthesis of derivatives and their subsequent biological evaluation is warranted to fully explore the therapeutic potential of this compound.

References

The Pivotal Role of Pyrimidine Derivatives in Coordination Chemistry and Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrimidine derivatives, a class of heterocyclic compounds fundamental to various biological processes, have emerged as highly versatile ligands in coordination chemistry. Their unique electronic properties and structural tunability make them ideal candidates for the construction of sophisticated metal complexes. These complexes, in turn, exhibit remarkable catalytic activity in a wide array of organic transformations, finding applications in fields ranging from fine chemical synthesis to drug discovery. This document provides a detailed overview of the applications of pyrimidine derivatives in catalysis, complete with experimental protocols and mechanistic insights.

Application Notes

The nitrogen atoms in the pyrimidine ring, with their available lone pairs of electrons, readily coordinate to a variety of transition metals, including palladium, ruthenium, copper, and iron.[1] This coordination ability is central to their function in catalysis. The electronic properties of the pyrimidine ring can be easily modulated by the introduction of various substituents, allowing for the fine-tuning of the catalytic activity of the corresponding metal complexes.[2]

Key application areas for pyrimidine-based catalysts include:

  • Cross-Coupling Reactions: Pyrimidine-ligated palladium complexes are highly effective catalysts for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.[3][4] These reactions are indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, which are crucial steps in the synthesis of numerous pharmaceuticals and functional materials.

  • Hydrogenation Reactions: Ruthenium and copper complexes featuring pyrimidine-based ligands have demonstrated significant activity in the hydrogenation of various functional groups.[5][6] This includes the selective reduction of unsaturated carbonyl compounds and the hydrogenation of halogenated pyrimidines.[5][6]

  • Polymerization Reactions: Pyrimidine derivatives have been utilized as ligands in iron-based catalysts for ethylene polymerization, leading to the formation of linear, high-density polyethylene.[7] They have also been incorporated into monomers for cyclopolymerization, creating novel polymer architectures.

The versatility of pyrimidine derivatives in catalysis stems from their ability to act as both sigma-donors and pi-acceptors, stabilizing the metal center in various oxidation states throughout the catalytic cycle. Furthermore, the steric environment around the metal center can be precisely controlled by the choice of substituents on the pyrimidine ring, influencing the selectivity of the catalytic transformation.

Experimental Protocols

The following section provides detailed experimental protocols for key reactions catalyzed by pyrimidine-based metal complexes.

Protocol 1: Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using a pyrimidine-based ligand.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂; 2 mol%)

  • Triphenylphosphine (PPh₃; 4 mol%)

  • Potassium carbonate (K₂CO₃; 2.0 mmol)

  • Dioxane (5 mL)

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk flask, add the aryl halide, arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate the flask and backfill with nitrogen or argon. Repeat this process three times.

  • Add dioxane to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary:

Aryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromotoluenePhenylboronic acid2K₂CO₃Dioxane100695
1-Bromo-4-nitrobenzene4-Methoxyphenylboronic acid2K₂CO₃Dioxane80492
2-Chloropyridine3-Tolylboronic acid3K₃PO₄Toluene1101288[3]
4-IodoanisoleNaphthalene-1-boronic acid1.5Cs₂CO₃DME90897[3]
Protocol 2: Selective Hydrogenation of a Chloropyrimidine Derivative

This protocol outlines the selective hydrogenation of a chlorine-containing pyrimidine using a palladium on carbon catalyst.[6]

Materials:

  • 2,4-Dichloro-5-fluoropyrimidine (1.0 g, 5.9 mmol)

  • Palladium on carbon (Pd/C, 10 wt%; 0.1 g)

  • Triethylamine (1.2 g, 11.8 mmol)

  • Ethyl acetate (20 mL)

  • Hydrogen gas supply

Procedure:

  • In a hydrogenation vessel, dissolve 2,4-dichloro-5-fluoropyrimidine in ethyl acetate.

  • Add triethylamine and the Pd/C catalyst to the solution.

  • Pressurize the vessel with hydrogen gas (e.g., 3-5 bar).

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours.

  • Carefully release the hydrogen pressure.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by distillation or crystallization.

Quantitative Data Summary:

SubstrateCatalystH₂ Pressure (bar)SolventTemp (°C)Time (h)ProductYield (%)Reference
2,4-Dichloro-5-fluoropyrimidine10% Pd/C4Ethyl acetateRT32-Chloro-5-fluoropyrimidine>90[6]
4,6-Dichloropyrimidine5% Pd/C5MethanolRT24-Chloropyrimidine>95[6]

Visualizations of Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key catalytic cycles and experimental workflows involving pyrimidine derivatives.

Palladium_Catalytic_Cycle General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X RPdX R-Pd(II)-X L_n OxAdd->RPdX Transmetal Transmetalation RPdX->Transmetal R'-M RPdR R-Pd(II)-R' L_n Transmetal->RPdR RedElim Reductive Elimination RPdR->RedElim RedElim->Pd0 R-R'

Caption: Catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Experimental_Workflow_Suzuki Experimental Workflow for Suzuki-Miyaura Coupling Start Combine Reactants: Aryl Halide, Arylboronic Acid, Pd Catalyst, Ligand, Base Inert Establish Inert Atmosphere (N₂ or Ar) Start->Inert Solvent Add Anhydrous Solvent Inert->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Reaction Progress (TLC/GC-MS) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify Product Isolated Product Purify->Product

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Ruthenium_Hydrogenation_Cycle Plausible Mechanism for Ru-Catalyzed Transfer Hydrogenation Ru_precatalyst [Ru]-Cl (Precatalyst) RuH [Ru]-H (Active Catalyst) Ru_precatalyst->RuH H-donor (e.g., iPrOH) Substrate_Coord Substrate Coordination RuH->Substrate_Coord Substrate (e.g., Ketone) Ru_Substrate [Ru]-H(Substrate) Substrate_Coord->Ru_Substrate Hydride_Transfer Hydride Transfer Ru_Substrate->Hydride_Transfer Product_Release Product Release Hydride_Transfer->Product_Release Product (e.g., Alcohol) Product_Release->RuH

Caption: A simplified catalytic cycle for ruthenium-catalyzed transfer hydrogenation.

References

Application of Pyrimidine Compounds in Material Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of pyrimidine compounds in material science, focusing on their use in Organic Light-Emitting Diodes (OLEDs), fluorescent sensors, and Metal-Organic Frameworks (MOFs). It includes structured data on material performance, detailed experimental protocols, and visualizations of key processes and concepts.

Organic Light-Emitting Diodes (OLEDs)

Pyrimidine derivatives are crucial in the development of high-performance OLEDs due to their electron-deficient nature, which facilitates electron transport and injection.[1][2][3] They are versatile building blocks for various components of OLEDs, including as phosphorescent emitters, host materials, and electron-transporting materials.[2][3][4]

Application Notes

The electron-accepting property of the pyrimidine ring, arising from its C=N double bonds, makes it an excellent component for creating bipolar host materials and efficient emitters.[2][3] In thermally activated delayed fluorescence (TADF) emitters, pyrimidine derivatives, when combined with electron-donating units, have led to devices with significantly better performance than conventional fluorescent emitters.[2][3] The ability to tune the emission color by modifying the chemical structure of pyrimidine substituents is a key advantage in designing full-color displays.[4] Pyrimidine-based materials often exhibit high thermal stability, a critical factor for the operational lifetime of OLED devices.[1]

Performance of Pyrimidine-Based OLEDs

The following table summarizes the performance of various pyrimidine-based materials in OLEDs.

Compound/Device StructureRoleMax. External Quantum Efficiency (EQE) (%)Turn-on Voltage (V)Emission ColorReference(s)
2-phenylpyrimidine derivatives with triphenylamino or 4,4′-dimethoxytriphenylamino donor moietiesEmitterUp to 10.6-Blue to Green-Blue[1]
Pyrimidine-5-carbonitriles with triphenylamino- or 9-phenyl carbazolyl groupsHost for orange-red TADFUp to 20.7-Orange-Red[1]
Py2ICz-based solution-processed green TADF-OLEDBipolar Host24.1-Green[5]
4,6-bis(3-(carbazol-9-yl)phenyl) pyrimidine (46DCzPPm) with FIrpic emitterBipolar Host13.53.1Blue[3]
Dimethylacridan-functionalized pyrimidine-based boron complexTADF Emitter9.7--[6]
Acridine-pyrimidine based host (1MPA) with a sky-blue TADF emitterHost13.6-Sky-Blue[7]
Experimental Protocols

This protocol describes a general method for the synthesis of phenyl-pyrimidine derivatives, which are common building blocks for OLED materials, using a Suzuki-Miyaura cross-coupling reaction.[4]

Materials:

  • 5-(4-bromophenyl)-4,6-dichloropyrimidine

  • Aryl/het-aryl boronic acid

  • Palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Distilled water

  • Nitrogen or Argon gas supply

  • Schlenk flask and condenser

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • To a Schlenk flask, add 5-(4-bromophenyl)-4,6-dichloropyrimidine (0.986 mmol) and Pd(PPh₃)₄ (5 mol%).

  • Add 6 mL of 1,4-dioxane to the flask.

  • Stir the mixture under an inert atmosphere (N₂ or Ar) for 30 minutes at room temperature.

  • Add the aryl/het-aryl boronic acid (1.08 mmol), K₃PO₄ (1.972 mmol), and 1.5 mL of distilled water to the reaction mixture.

  • Reflux the mixture at 70–80 °C for 18–22 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired phenyl-pyrimidine derivative.

This protocol outlines the fabrication of a simple, two-organic-layer solution-processed OLED using a pyrimidine-based host material.[8]

Materials:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)

  • Host material: e.g., a blend of Poly(N-vinylcarbazole) (PVK) and 1,3-Bis[2-(4-tert-butylphenyl)-1,3,4-oxadiazo-5-yl]benzene (OXD-7)

  • Pyrimidine-based TADF emitter (dopant)

  • Electron Transport Layer (ETL) material: e.g., 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB)

  • Lithium Fluoride (LiF)

  • Aluminum (Al)

  • Organic solvents for dissolving the host and emitter (e.g., chlorobenzene)

  • Spin coater

  • Thermal evaporator

  • Glovebox with an inert atmosphere

Procedure:

  • Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun.

  • Treat the cleaned ITO substrates with UV-ozone for 15 minutes to improve the work function.

  • Inside a glovebox, spin-coat a thin layer (approx. 40 nm) of PEDOT:PSS onto the ITO substrate and anneal at 120 °C for 15 minutes.

  • Prepare the emissive layer (EML) solution by dissolving the host material (e.g., PVK:OXD-7 in a 3:2 weight ratio) and the pyrimidine-based TADF emitter (at a specific weight percentage, e.g., 8%) in an appropriate solvent like chlorobenzene.

  • Spin-coat the EML solution onto the PEDOT:PSS layer to a desired thickness (e.g., 60 nm) and anneal to remove the solvent.

  • Transfer the substrates to a thermal evaporator.

  • Deposit the ETL (e.g., TmPyPB, 40 nm), LiF (1 nm), and Al (100 nm) sequentially without breaking the vacuum.

  • Encapsulate the device to protect it from air and moisture.

Visualization of OLED Fabrication Workflow

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_spin Solution Processing (Glovebox) cluster_evap Thermal Evaporation ITO_Cleaning ITO Substrate Cleaning (Ultrasonication) UV_Ozone UV-Ozone Treatment ITO_Cleaning->UV_Ozone PEDOT_PSS Spin-coat PEDOT:PSS (Hole Injection Layer) UV_Ozone->PEDOT_PSS EML Spin-coat Emissive Layer (Host + Pyrimidine Emitter) PEDOT_PSS->EML ETL Deposit ETL EML->ETL LiF Deposit LiF ETL->LiF Al Deposit Al Cathode LiF->Al Encapsulation Encapsulation Al->Encapsulation

Caption: Workflow for the fabrication of a solution-processed OLED.

Fluorescent Sensors

Pyrimidine derivatives are effective fluorescent sensors for detecting various analytes such as pH, metal ions, and biological molecules.[9][10][11] Their fluorescence properties can be modulated by the interaction with the target analyte, leading to a measurable signal.

Application Notes

The nitrogen atoms in the pyrimidine ring can act as binding sites for protons or metal ions, leading to changes in the electronic structure and, consequently, the fluorescence emission of the molecule.[10] This property is exploited in the design of "turn-on" or "turn-off" fluorescent sensors. Furthermore, the combination of pyrimidine-based sensors with logic gate operations opens up possibilities for developing intelligent molecular devices for complex sensing applications.[12]

Performance of Pyrimidine-Based Fluorescent Sensors
Sensor CompoundAnalyteSensing MechanismDetection LimitReference(s)
2-(4,6-bis(4-(dimethylamino)styryl)pyrimidin-2-yl)isoindoline-1,3-dione (NPB)pHProtonation of N atoms-[10]
5-(2-hydroxybenzylideneamino)-6-amino-2-mercaptopyrimidin-4-ol (S₁)Ni(II)Fluorescence quenching33 µM[12]
5-(3-nitrobenzylideneamino)-6-amino-2-mercaptopyrimidin-4-ol (S₂)Ni(II)Fluorescence quenching48 µM[12]
Pyrimidine-based functional organic nanoparticlesPseudomonas aeruginosaFluorescence enhancement46 CFU[9][13]
Chromene–triazole-pyrimidine based chemosensorFe³⁺Turn-off fluorescenceLow[11]
Experimental Protocols

This protocol describes the synthesis of 2-(4,6-bis(4-(dimethylamino)styryl)pyrimidin-2-yl)isoindoline-1,3-dione (NPB), a fluorescent sensor for pH.[10]

Materials:

  • 2-(4,6-dimethylpyrimidin-2-yl)isoindoline-1,3-dione

  • 4-(dimethylamino)benzaldehyde

  • Piperidine

  • Ethanol

  • Standard laboratory glassware for reflux and purification

Procedure:

  • Dissolve 2-(4,6-dimethylpyrimidin-2-yl)isoindoline-1,3-dione (1 mmol) and 4-(dimethylamino)benzaldehyde (2.2 mmol) in ethanol (30 mL) in a round-bottom flask.

  • Add a catalytic amount of piperidine to the mixture.

  • Reflux the reaction mixture for 24 hours.

  • After cooling to room temperature, a yellow precipitate will form.

  • Collect the precipitate by filtration and wash it with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/DMF mixture) to obtain pure NPB.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

This protocol outlines the general procedure for using a pyrimidine-based fluorescent sensor to detect an analyte.

Materials:

  • Pyrimidine-based fluorescent sensor stock solution (e.g., in DMSO or acetonitrile)

  • Buffer solutions of desired pH

  • Stock solutions of the analyte of interest (e.g., metal ions)

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a series of solutions containing the fluorescent sensor at a fixed concentration in the chosen buffer.

  • To each solution, add varying concentrations of the analyte stock solution.

  • Allow the solutions to equilibrate for a specific time.

  • Measure the fluorescence emission spectra of each solution using a fluorometer, with a fixed excitation wavelength.

  • Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration to determine the sensor's response and detection limit.

  • For pH sensing, repeat the measurements at different pH values without the analyte to determine the pKa of the sensor.

Visualization of a Fluorescent Sensor Logic Gate

The interaction of a pyrimidine-based sensor with different chemical inputs can be represented as a molecular logic gate.

Logic_Gate cluster_inputs Inputs InputA Input A (e.g., Ni²⁺) Sensor Pyrimidine-based Fluorescent Sensor InputA->Sensor InputB Input B (e.g., EDTA) InputB->Sensor Output Output (Fluorescence) Sensor->Output

Caption: A simple logic gate based on a pyrimidine fluorescent sensor.

Metal-Organic Frameworks (MOFs)

Pyrimidine-based ligands, such as pyrimidine-carboxylates, are used to construct MOFs with interesting properties for gas storage and separation.[14]

Application Notes

The nitrogen atoms of the pyrimidine ring can act as coordination sites in addition to the carboxylate groups, leading to the formation of robust and porous MOF structures. The specific geometry and electronic properties of the pyrimidine ligand can influence the topology and functionality of the resulting MOF, enabling the design of materials with selective gas adsorption properties.

Performance of Pyrimidine-Based MOFs
MOF CompoundMetal IonLigandGas Adsorption PropertiesReference(s)
In-MOF with (2-pyrimidin-5-yl)terephthalic acidIn³⁺(2-pyrimidin-5-yl)terephthalic acidRemarkable dynamic selectivity for C₂H₂/CH₄ and CO₂/CH₄[14]
Ag@In-MOF compositeIn³⁺, Ag⁰(2-pyrimidin-5-yl)terephthalic acidGreat sorption capacity and efficient catalyst for fixing CO₂[14]
Experimental Protocols

This protocol provides a general method for the solvothermal synthesis of a pyrimidine-containing MOF.[8]

Materials:

  • Metal salt (e.g., Indium nitrate)

  • Pyrimidine-based organic linker (e.g., (2-pyrimidin-5-yl)terephthalic acid)

  • Solvent (e.g., N,N-Dimethylformamide - DMF)

  • Teflon-lined stainless-steel autoclave

  • Oven

Procedure:

  • In a glass vial, dissolve the metal salt and the pyrimidine-based organic linker in the solvent.

  • Seal the vial and place it inside a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave in an oven at a specific temperature (e.g., 100-150 °C) for a designated period (e.g., 24-72 hours).

  • Allow the autoclave to cool down slowly to room temperature.

  • Collect the crystalline product by filtration or decantation.

  • Wash the crystals with fresh solvent to remove any unreacted starting materials.

  • Activate the MOF by removing the solvent molecules from the pores, typically by heating under vacuum.

Visualization of MOF Synthesis Workflow

MOF_Synthesis_Workflow Start Start Mixing Mix Metal Salt and Pyrimidine Linker in Solvent Start->Mixing Solvothermal Solvothermal Reaction (Autoclave, Heat) Mixing->Solvothermal Cooling Cool to Room Temperature Solvothermal->Cooling Filtration Filter and Collect Crystals Cooling->Filtration Washing Wash with Fresh Solvent Filtration->Washing Activation Activate MOF (Heat under Vacuum) Washing->Activation End End Product: Porous MOF Activation->End

Caption: General workflow for the solvothermal synthesis of a pyrimidine-based MOF.

Characterization of Pyrimidine-Based Materials

A variety of techniques are employed to characterize pyrimidine-based materials and the devices fabricated from them.

General Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): To confirm the chemical structure of synthesized pyrimidine compounds.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups present in the molecules.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the materials.

  • UV-Visible Absorption and Photoluminescence Spectroscopy: To study the optical properties, including absorption and emission wavelengths, and quantum yield.[15]

  • Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels and assess the electrochemical properties.

Device-Specific Characterization
  • For OLEDs: Current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), power efficiency, and electroluminescence spectra are measured to evaluate device performance.[12]

  • For MOFs: Powder X-ray diffraction (PXRD) to confirm the crystal structure, and gas adsorption measurements (e.g., N₂ sorption at 77 K) to determine the surface area and porosity.

References

Application Note: Comprehensive Guidelines for the Handling and Storage of Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

1.0 Introduction

Pyrimidine and its derivatives are fundamental heterocyclic aromatic compounds that form the backbone of nucleobases such as cytosine, thymine, and uracil, which are essential components of DNA and RNA.[1] Due to their versatile biological activity, pyrimidine scaffolds are integral to a vast array of therapeutic agents, including anticancer, anti-infective, and anti-inflammatory drugs.[1][2] Their structural importance in drug discovery and molecular biology necessitates stringent handling and storage protocols to ensure compound integrity, experimental reproducibility, and laboratory safety. This document provides detailed guidelines and protocols for researchers, scientists, and drug development professionals.

2.0 General Handling and Safety Precautions

Handling pyrimidine compounds requires adherence to good laboratory practices and specific safety measures to minimize exposure and risk. Many pyrimidine-based drugs are classified as hazardous, necessitating special precautions.[3][4]

2.1 Engineering Controls Proper ventilation is the primary engineering control for handling pyrimidine compounds, especially volatile ones.

  • Fume Hoods: Always handle volatile or powdered pyrimidine compounds inside a certified chemical fume hood to prevent the inhalation of harmful fumes or dust.[5][6]

  • Ventilation: Ensure the laboratory has adequate general ventilation to maintain air quality.[6][7]

2.2 Personal Protective Equipment (PPE) Appropriate PPE is mandatory to prevent dermal and ocular exposure.[5]

Equipment Specification Purpose Reference
Gloves Nitrile or neoprene gloves. Inspect prior to use.Protects skin from direct contact. Latex is not recommended.[5][8]
Eye Protection Tightly fitting safety goggles with side-shields or a face shield.Prevents splashes to the eyes.[8][9]
Lab Coat/Gown Fire/flame resistant and impervious clothing.Protects skin and personal clothing from contamination.[8]
Respiratory Protection Use a full-face respirator if exposure limits are exceeded.Prevents inhalation of aerosols, dust, or vapors.[8]

2.3 Spill and Waste Management Accidental spills should be handled immediately and effectively to prevent exposure and environmental contamination.

  • Spill Containment: Use an inert absorbent material like sand, silica gel, or vermiculite to contain the spill.[7]

  • Cleanup: Collect the absorbed material using non-sparking tools and place it in a suitable, sealed container for disposal.[8][10]

  • Decontamination: Clean the affected surface thoroughly with an appropriate solvent and then with soap and water.

  • Waste Disposal: Dispose of pyrimidine waste according to local, state, and federal regulations for hazardous chemical waste.[10]

3.0 Storage Guidelines

Proper storage is critical for maintaining the stability and shelf-life of pyrimidine compounds. Degradation can lead to loss of potency and the formation of impurities, affecting experimental outcomes.

3.1 General Storage Conditions Most pyrimidine compounds should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[8][9] The storage area should be secure and away from sources of heat, sparks, or open flames.[7][10]

3.2 Temperature and Humidity Recommendations Specific storage temperatures are crucial for long-term stability, particularly for compounds in solution.

Storage Type Temperature Duration Notes Reference
Solid Compound (Neat) Room Temperature (Cool, Dry Place)Indefinite (refer to manufacturer)Protect from moisture and light.[8][9]
Liquid Compound (Neat) -20°CUp to 2 yearsStore in a tightly sealed container.[11]
Stock Solutions in Solvent -80°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles.[11]
Stock Solutions in Solvent -20°CUp to 1 monthSuitable for short-term storage.[11]

3.3 Incompatible Materials and Conditions To prevent degradation or hazardous reactions, pyrimidine compounds must be stored away from certain materials.

Category Examples Reason for Incompatibility Reference
Strong Oxidizing Agents Peroxides, NitratesCan cause vigorous or explosive reactions.[10]
Strong Acids Hydrochloric Acid, Sulfuric AcidCan cause degradation or violent reactions. Some pyrimidine analogues are known to be acid-unstable.[12][10]
Ignition Sources Heat, Sparks, Open FlamesPyrimidine is a flammable liquid.[8][10]
Environmental Moisture/HumidityMany compounds are hygroscopic and can absorb water, leading to degradation.[10]

4.0 Stability and Degradation

The stability of pyrimidine compounds can be influenced by several factors, including their structure, solvent, pH, and exposure to light.

4.1 Factors Affecting Stability

  • pH: Some pyrimidine nucleosides are unstable in acidic conditions, which can lead to the cleavage of the glycosidic bond.[12]

  • Solvents: The choice of solvent can affect stability. For example, polar aprotic solvents may influence the electronic relaxation pathways of pyrimidine nucleobases differently than protic solvents.[13]

  • Forced Degradation: Stability testing often involves forced degradation under harsh conditions (acid, base, oxidation, heat, light) to identify potential degradation products and pathways.[14]

4.2 Biological Degradation (Catabolism) In biological systems, pyrimidine bases are degraded into highly soluble end products.[15] This pathway is crucial for nucleotide homeostasis and the metabolism of pyrimidine-based drugs like 5-fluorouracil.[16] The degradation of cytosine and uracil, for example, proceeds through several enzymatic steps to yield β-alanine, CO₂, and ammonia.[17][18]

Stability_Workflow Prep Prepare Stock Solution of Pyrimidine Compound Stress Aliquot and Expose to Stress Conditions Prep->Stress Conditions Acid Hydrolysis Base Hydrolysis Oxidation Thermal Stress Photolytic Stress Stress->Conditions Sample Collect Samples at Defined Time Points (e.g., 0, 2, 4, 8, 24 hrs) Conditions->Sample Neutralize Neutralize/Quench Reaction Sample->Neutralize Analyze Analyze by Stability-Indicating Method (e.g., HPLC) Neutralize->Analyze Data Quantify Parent Compound and Identify Degradants Analyze->Data Report Determine Degradation Rate and Pathway Data->Report Spill_Response Start Spill Occurs Assess Assess Situation (Size, Hazard) Start->Assess Evacuate Evacuate Immediate Area & Alert Others Assess->Evacuate PPE Don Appropriate PPE Evacuate->PPE Contain Contain Spill with Absorbent Material PPE->Contain Collect Collect Contaminated Material Using Non-Sparking Tools Contain->Collect Clean Decontaminate Spill Area Collect->Clean Dispose Package and Label Waste for Proper Disposal Clean->Dispose End Response Complete Dispose->End

References

Application Notes and Protocols for In Vitro Assays Involving Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for a suite of in vitro assays crucial for the evaluation of pyrimidine derivatives as potential therapeutic agents. The methodologies cover the assessment of cytotoxicity, apoptosis induction, cell cycle perturbation, and enzyme inhibition, which are fundamental in anticancer and antiviral drug discovery.

Cell Viability and Cytotoxicity Assays

The initial evaluation of a compound's biological activity often involves assessing its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrimidine derivatives in culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[1][2]

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • After incubation, carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

Data Analysis:

The percentage of cell viability is calculated using the following formula:

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay seed Seed cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Add pyrimidine derivatives incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read Measure absorbance at 570 nm solubilize->read

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects. The Annexin V/Propidium Iodide (PI) assay is a common method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Annexin V/PI Apoptosis Assay

During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Experimental Protocol:

  • Cell Preparation and Treatment:

    • Seed cells in a 6-well plate and treat with the pyrimidine derivatives at the desired concentrations for the specified time.

    • Include both negative (vehicle-treated) and positive (e.g., treated with a known apoptosis inducer like staurosporine) controls.

  • Cell Harvesting and Washing:

    • Harvest the cells by trypsinization (for adherent cells) and collect any floating cells from the medium.

    • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[4]

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4) at a concentration of 1 x 10⁶ cells/mL.[4]

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[4]

    • Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI (100 µg/mL working solution) to each tube.[5]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X binding buffer to each tube.[4]

    • Analyze the cells by flow cytometry within one hour.

    • Use unstained and single-stained controls for setting up compensation and gates.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells (due to membrane damage)

Logical Relationship in Annexin V/PI Staining

Apoptosis_Staining cluster_cell_state Cellular State cluster_membrane Membrane Integrity cluster_staining Staining Result Live Live Cell PS_internal PS Internal Live->PS_internal Membrane_intact Intact Membrane Live->Membrane_intact EarlyApoptosis Early Apoptosis PS_external PS Externalized EarlyApoptosis->PS_external EarlyApoptosis->Membrane_intact LateApoptosis Late Apoptosis/Necrosis LateApoptosis->PS_external Membrane_compromised Compromised Membrane LateApoptosis->Membrane_compromised AnnexinV_neg_PI_neg Annexin V- / PI- PS_internal->AnnexinV_neg_PI_neg AnnexinV_pos_PI_neg Annexin V+ / PI- PS_external->AnnexinV_pos_PI_neg AnnexinV_pos_PI_pos Annexin V+ / PI+ PS_external->AnnexinV_pos_PI_pos Membrane_intact->AnnexinV_neg_PI_neg Membrane_intact->AnnexinV_pos_PI_neg Membrane_compromised->AnnexinV_pos_PI_pos CellCycle_Workflow cluster_prep Cell Preparation cluster_fixation Fixation cluster_staining_analysis Staining & Analysis seed Seed and treat cells harvest Harvest and wash cells seed->harvest fix Fix with cold 70% ethanol harvest->fix wash_fix Wash to remove ethanol fix->wash_fix stain Stain with PI and RNase A wash_fix->stain analyze Analyze by flow cytometry stain->analyze EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2/Sos EGFR->Grb2 PI3K PI3K EGFR->PI3K Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Pyrimidine Derivative Inhibitor->EGFR mTOR_Pathway cluster_upstream Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effects GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis EIF4EBP1->ProteinSynthesis CellGrowth Cell Growth ProteinSynthesis->CellGrowth Inhibitor Pyrimidine Derivative Inhibitor->mTORC1

References

Application Notes and Protocols for 2-(pyrimidin-2-ylsulfanyl)ethan-1-ol in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Disclaimer: As of the last update, specific cell culture data for 2-(pyrimidin-2-ylsulfanyl)ethan-1-ol is not extensively available in public literature. The following application notes and protocols are provided as a representative template based on the known biological activities of similar pyrimidine derivatives. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Introduction

Pyrimidine derivatives are a well-established class of heterocyclic compounds with a broad range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] Many pyrimidine analogs exert their cytotoxic effects by interfering with nucleic acid synthesis or by modulating key signaling pathways involved in cell proliferation and apoptosis.[3][4] this compound is a pyrimidine derivative with potential for investigation as a modulator of cellular processes. These notes provide a framework for evaluating its efficacy in cell culture models.

Hypothetical Mechanism of Action

Based on related compounds, this compound is hypothesized to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This may involve the upregulation of pro-apoptotic proteins such as Bax and the subsequent release of cytochrome c from the mitochondria, leading to the activation of the caspase cascade.

Data Presentation

The following tables present hypothetical data on the cytotoxic effects of this compound on various cancer cell lines.

Table 1: Hypothetical IC50 Values for this compound

Cell LineCancer TypeIncubation Time (hours)Hypothetical IC50 (µM)
MCF-7Breast Cancer4825.5
A549Lung Cancer4842.1
HepG2Liver Cancer4833.8
HCT116Colon Cancer4818.9

Table 2: Hypothetical Apoptosis Induction by this compound in HCT116 cells

Treatment Concentration (µM)% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
0 (Control)3.21.5
1015.74.3
2035.210.1
4058.922.5

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of this compound.

Materials:

  • Target cancer cell lines (e.g., HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.[5]

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).

  • Incubate the plate for 48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Measure the absorbance at 570 nm using a microplate reader.[6][7]

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol quantifies the percentage of apoptotic and necrotic cells after treatment.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with desired concentrations of this compound for 48 hours.

  • Harvest the cells (including floating cells in the medium) and centrifuge at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[8]

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.[8]

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.[9]

  • Add 400 µL of 1X Binding Buffer to each tube.[8]

  • Analyze the cells by flow cytometry within one hour.[10] Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both positive.[8]

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of key apoptotic proteins.

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • After treatment, wash cells with cold PBS and lyse with RIPA buffer.[11][12]

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.[11]

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Use β-actin as a loading control to normalize protein expression levels.

Visualizations

G cluster_workflow Experimental Workflow for this compound prep Prepare Compound Stock and Cell Cultures treat Treat Cells with Compound (e.g., 24, 48, 72 hours) prep->treat viability Assess Cell Viability (MTT Assay) treat->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treat->apoptosis western Protein Expression Analysis (Western Blot) treat->western ic50 Determine IC50 viability->ic50 data Data Analysis and Interpretation ic50->data apoptosis->data western->data

Caption: A typical experimental workflow for evaluating the in vitro effects of a test compound.

G compound 2-(pyrimidin-2-ylsulfanyl) ethan-1-ol stress Cellular Stress compound->stress bax Bax Activation stress->bax bcl2 Bcl-2 Inhibition stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito cytc Cytochrome c Release mito->cytc apaf1 Apaf-1 cytc->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome cas9 Caspase-9 Activation apoptosome->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A hypothetical intrinsic apoptosis signaling pathway modulated by the compound.

References

Application Note: High-Throughput Screening of Pyrimidine Compound Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine nucleus is a fundamental heterocyclic scaffold found in the building blocks of DNA and RNA and serves as a backbone for numerous therapeutic agents.[1][2] In medicinal chemistry, pyrimidine derivatives are recognized as "privileged scaffolds" due to their ability to interact with a wide range of biological targets, making them a cornerstone for developing novel therapeutics.[1][3] These compounds have shown potent activity as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[4][5] A significant area of focus has been the development of pyrimidine-based protein kinase inhibitors for cancer therapy.[1][6][7]

High-Throughput Screening (HTS) is a critical technology in drug discovery that leverages automation to rapidly assay hundreds of thousands of compounds against a biological target.[8][9][10] This process streamlines the identification of "hits"—compounds that modulate the activity of a target in a desired way.[8][11] This application note provides detailed protocols and workflows for performing HTS on pyrimidine compound libraries, with a focus on identifying novel kinase inhibitors and cytotoxic anticancer agents.

The High-Throughput Screening Workflow

The primary goal of HTS is to analyze a large library of compounds to identify those with a desired effect on a specific biological target.[8] The process is a multi-step endeavor that begins with assay development and culminates in the identification of confirmed hits for lead optimization. A typical HTS campaign involves preparing a diverse compound library, developing a robust and sensitive assay, performing a pilot screen to validate the assay, running the full-scale screen, and finally, analyzing the data to identify and confirm active compounds.[12]

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_analysis Phase 3: Hit Validation Target Target Identification (e.g., Kinase, Pathway) AssayDev Assay Development (Biochemical or Cell-Based) Target->AssayDev Library Compound Library (Pyrimidine-focused) Library->AssayDev Pilot Pilot Screen (~2,000 compounds) Validate Z' > 0.5 AssayDev->Pilot HTS Primary HTS (Full Library Screen) Pilot->HTS Data Data Analysis (Hit Identification) HTS->Data Confirm Hit Confirmation (Re-testing) Data->Confirm Dose Dose-Response (IC50 Determination) Confirm->Dose SAR Preliminary SAR Dose->SAR JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Kinase Receptor->JAK 2. Activation STAT_dimer STAT Dimer JAK->STAT_dimer 3. STAT Phosphorylation & Dimerization Cytokine Cytokine Cytokine->Receptor 1. Binding Nucleus Nucleus STAT_dimer->Nucleus 4. Translocation Pyrimidine Pyrimidine Inhibitor Pyrimidine->JAK Inhibition Transcription Gene Transcription (Proliferation, Inflammation) Nucleus->Transcription 5. Regulation Data_Analysis_Workflow RawData Raw HTS Data (e.g., Absorbance, Fluorescence) Normalization Data Normalization (% Inhibition or % Activity) RawData->Normalization HitCalling Hit Identification ('Hit Calling') (e.g., >3x StDev from control) Normalization->HitCalling Triage Hit Triage & Clustering (Remove PAINS, Cluster by Structure) HitCalling->Triage Confirmation Hit Confirmation (Re-test fresh compound) Triage->Confirmation DoseResponse Dose-Response Assay (Determine IC50/EC50) Confirmation->DoseResponse Orthogonal Orthogonal/Secondary Assays (Confirm mechanism, rule out artifacts) DoseResponse->Orthogonal SAR Preliminary SAR Analysis (Identify active series) Orthogonal->SAR

References

Application Notes and Protocols for the Analysis of Pyrimidine Derivatives by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the characterization and quantification of pyrimidine derivatives using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These techniques are indispensable tools in medicinal chemistry and drug development for structural elucidation, purity assessment, and quantitative analysis in complex biological matrices.

Application Note 1: Structural Elucidation of Pyrimidine Derivatives using NMR Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of pyrimidine derivatives. One-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are routinely used to determine the constitution and stereochemistry of novel compounds.

Experimental Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation :

    • Accurately weigh 1-5 mg of the pyrimidine derivative.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O). The choice of solvent depends on the solubility of the analyte.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, for chemical shift referencing (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition :

    • The following parameters are typical for a 300-500 MHz NMR spectrometer.

    • ¹H NMR :

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay (d1): 1-5 seconds. A longer delay is necessary for quantitative analysis.

      • Number of Scans: 8-16, depending on the sample concentration.

      • Spectral Width: 0-12 ppm.

    • ¹³C NMR :

      • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay (d1): 2 seconds.

      • Number of Scans: 1024-4096, as ¹³C has a low natural abundance.

      • Spectral Width: 0-200 ppm.

  • Data Processing :

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Integrate the signals in the ¹H spectrum.

    • Reference the chemical shifts to the internal standard.

Data Presentation: Characteristic NMR Chemical Shifts

The chemical shifts of protons and carbons in a pyrimidine ring are highly dependent on the nature and position of substituents. The following table summarizes typical chemical shift ranges.[1][2]

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Notes
H-28.8 - 9.2157 - 162Highly deshielded due to two adjacent nitrogen atoms.
H-4/H-68.5 - 8.9155 - 160Deshielded by the adjacent nitrogen atom.
H-57.2 - 7.6120 - 130More shielded compared to other ring protons.
NH/NH₂4.5 - 12.0-Broad signals, chemical shift is concentration and solvent dependent.[3]
CH₃2.0 - 2.815 - 25Typical range for methyl groups attached to an aromatic ring.

Workflow for NMR-Based Structural Characterization

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Pyrimidine Derivative Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire_1D Acquire 1D Spectra (¹H, ¹³C) Transfer->Acquire_1D Acquire_2D Acquire 2D Spectra (COSY, HSQC, etc.) Acquire_1D->Acquire_2D If needed Process Fourier Transform, Phasing, Baseline Correction Acquire_1D->Process Acquire_2D->Process Assign Assign Signals Process->Assign Elucidate Elucidate Structure Assign->Elucidate

Caption: Workflow for structural elucidation using NMR.

Application Note 2: Quantitative Analysis of Pyrimidines in Biological Matrices by ¹H-NMR

Quantitative NMR (qNMR) is a precise method for determining the concentration of analytes in solution. It relies on the principle that the integrated signal area of a resonance is directly proportional to the number of corresponding nuclei. This application note describes a protocol for quantifying pyrimidine derivatives in biological fluids, such as urine.[4]

Experimental Protocol: qNMR of Pyrimidines in Urine
  • Sample Preparation :[4]

    • Thaw frozen urine samples at room temperature.

    • Centrifuge 1.5 mL of urine at 10,000 x g for 10 min to pellet particulates.

    • Take 1 mL of the supernatant and adjust the pH to 7.40 ± 0.05 using 1M NaOH or HCl.

    • Prepare a buffer solution containing a known concentration of an internal standard (e.g., 10 mM TSP in D₂O).

    • Mix 540 µL of the pH-adjusted urine supernatant with 60 µL of the internal standard buffer in an Eppendorf tube.

    • Centrifuge the mixture at 10,000 x g for 5 min.

    • Transfer 550 µL of the final supernatant to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition :

    • Use a spectrometer equipped with a cryoprobe for enhanced sensitivity.

    • Employ a pulse sequence with water suppression (e.g., NOESY presaturation).

    • Key Parameters :

      • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest and the internal standard (typically >10 s) to ensure full relaxation.

      • Pulse Angle: 90°.

      • Number of Scans: 64-128 for good signal-to-noise ratio.

      • Ensure consistent temperature control throughout the experiment.

  • Data Analysis and Quantification :

    • Process the spectrum as described in Application Note 1.

    • Carefully select non-overlapping resonances for the analyte and the internal standard.

    • Integrate the selected signals.

    • Calculate the concentration of the analyte using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * Cstd

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons giving rise to the signal

Workflow for Quantitative NMR (qNMR) Analysis

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Sample Biological Sample (e.g., Urine) Spike Add Internal Standard (known concentration) Sample->Spike Adjust pH Adjustment & Centrifugation Spike->Adjust Acquire Acquire ¹H Spectrum (Quantitative Parameters) Adjust->Acquire Process Process Spectrum Acquire->Process Integrate Integrate Analyte & Standard Signals Process->Integrate Calculate Calculate Concentration Integrate->Calculate

Caption: Workflow for quantitative analysis using NMR.

Application Note 3: Characterization by Electron Impact Mass Spectrometry (EI-MS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and elucidating the structure of pyrimidine derivatives by analyzing their fragmentation patterns. Electron Impact (EI) is a hard ionization technique that often provides rich fragmentation, which is useful for structural characterization.

Experimental Protocol: EI-MS Analysis
  • Sample Preparation :

    • Prepare a dilute solution (10-100 µg/mL) of the purified pyrimidine derivative in a volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane).

    • For direct infusion, load the sample into a syringe for introduction into the ion source. For GC-MS, ensure the derivative is volatile or can be made volatile through derivatization.

  • Instrument Setup and Data Acquisition :

    • Instrument: A mass spectrometer equipped with an EI source (e.g., a single quadrupole or ion trap).

    • Ionization Energy: Standard 70 eV.

    • Source Temperature: 200-250 °C.

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-800).

    • Acquire the mass spectrum in full scan mode.

  • Data Analysis :

    • Identify the molecular ion peak (M⁺·). Note that for compounds containing sulfur or halogens, characteristic isotopic patterns will be observed (e.g., M⁺· and M+2 peaks).[5]

    • Analyze the fragmentation pattern by identifying key fragment ions. Common fragmentation pathways for pyrimidines include the loss of substituents, ring cleavage, and retro-Diels-Alder reactions.[5][6]

Data Presentation: Common EI-MS Fragmentation Patterns

The fragmentation of pyrimidine derivatives is highly structure-dependent. The following table provides examples of characteristic fragmentations observed for pyrimidinethiones and related structures.[5][7]

Compound Type Parent Compound (m/z) Key Fragment Ions (m/z) Neutral Loss / Fragment Identity
Pyrimidinethione derivative292 (M⁺)291, 275, 247, 232, 199Loss of H·, O, CO, CH₃·, SH·
Thiazolo[3,2-a]pyrimidine374 (M⁺)329, 301, 273, 213Loss of C₂H₅O·, CO, SCO
2-Aminopyrimidine derivative320/322 (M⁺/M+2)279, 212, 197, 117Loss of HNCN, HBr, NH, etc.[8]

Logical Diagram for Fragmentation Analysis

MS_Fragmentation Analyte Pyrimidine Derivative (in Gas Phase) Ionization Electron Impact (70 eV) Analyte->Ionization MolIon Molecular Ion (M⁺·) Ionization->MolIon Frag1 Fragment Ion 1 MolIon->Frag1 - Neutral Loss 1 Frag2 Fragment Ion 2 MolIon->Frag2 - Neutral Loss 2 FragN Fragment Ion n MolIon->FragN - ... Detector Mass Analyzer & Detector MolIon->Detector Frag1->Detector Frag2->Detector FragN->Detector Spectrum Mass Spectrum (m/z vs. Intensity) Detector->Spectrum

Caption: Logical flow of EI-MS fragmentation analysis.

Application Note 4: Sensitive Quantification by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying low-abundance molecules in complex biological samples due to its high sensitivity and selectivity. This method is widely used in clinical diagnostics and pharmacokinetic studies of pyrimidine-based drugs.[9][10]

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation :

    • For plasma or serum, perform a protein precipitation step. Add 3 volumes of cold acetonitrile containing an internal standard (a stable isotope-labeled version of the analyte) to 1 volume of plasma.

    • Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 min.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase starting condition (e.g., 95% water, 5% acetonitrile).

    • Filter the sample through a 0.22 µm filter before injection.

  • LC Separation :

    • Column : A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is commonly used.

    • Mobile Phase A : 0.1% formic acid in water.

    • Mobile Phase B : 0.1% formic acid in acetonitrile.

    • Gradient : A typical gradient might run from 5% B to 95% B over 5-10 minutes, followed by a re-equilibration step.

    • Flow Rate : 0.3-0.5 mL/min.

    • Injection Volume : 5-10 µL.

  • MS/MS Detection :

    • Instrument : A triple quadrupole mass spectrometer.

    • Ionization Mode : Electrospray Ionization (ESI), positive or negative mode, depending on the analyte's properties.

    • Detection Mode : Multiple Reaction Monitoring (MRM). This involves selecting a specific precursor ion (typically [M+H]⁺ or [M-H]⁻) in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole.

    • Optimize collision energy and other source parameters for each analyte and internal standard.

Data Presentation: Example MRM Transitions

The selection of appropriate MRM transitions is critical for assay specificity. The table below lists hypothetical transitions for common pyrimidine nucleosides.

Analyte Precursor Ion (m/z) Product Ion (m/z) Ionization Mode
Uracil113.070.0ESI+
Thymine127.083.1ESI+
Cytosine112.095.0ESI+
5-Fluorouracil131.088.0ESI+
Uridine245.1113.1ESI+
Deoxyuridine229.1113.1ESI+

Workflow for LC-MS/MS Analysis

LCMS_Workflow SamplePrep Sample Preparation (Extraction, Cleanup) LC_System LC Separation (Reverse Phase) SamplePrep->LC_System IonSource ESI Source (Ionization) LC_System->IonSource Q1 Quadrupole 1 (Precursor Ion Selection) IonSource->Q1 Q2 Quadrupole 2 (Collision Cell - CID) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector DataSystem Data System (Quantification) Detector->DataSystem

Caption: Workflow for targeted quantification by LC-MS/MS.

Application Note 5: Pyrimidine Derivatives in Cell Signaling

Many pyrimidine derivatives are designed as enzyme inhibitors or receptor antagonists for therapeutic intervention. For instance, a class of pyrimidine-based drugs acts as Epidermal Growth Factor Receptor (EGFR) inhibitors. EGFR is a tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK pathway, promoting cell proliferation. Inhibitors block this pathway, making them effective anti-cancer agents.[5]

Diagram of the EGFR Signaling Pathway Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., Myc, Fos) ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation EGF EGF Ligand EGF->EGFR Inhibitor Pyrimidine-Based EGFR Inhibitor Inhibitor->EGFR Inhibition

Caption: Inhibition of the EGFR signaling cascade by a pyrimidine derivative.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(pyrimidin-2-ylsulfanyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers in improving the yield and purity of 2-(pyrimidin-2-ylsulfanyl)ethan-1-ol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The most common and direct method is the S-alkylation of 2-mercaptopyrimidine with a 2-hydroxyethylating agent, typically 2-chloroethanol. This reaction is analogous to the Williamson ether synthesis and proceeds via an SN2 mechanism. A base is required to deprotonate the thiol of 2-mercaptopyrimidine, forming the more nucleophilic thiolate anion, which then attacks the electrophilic carbon of 2-chloroethanol.

Q2: What are the critical parameters that influence the yield of this reaction?

A2: Several factors can significantly impact the reaction yield:

  • Choice of Base: The strength and type of base affect the deprotonation of 2-mercaptopyrimidine and can influence the rate of side reactions.

  • Solvent: The solvent polarity and proticity are crucial for an SN2 reaction. Aprotic polar solvents are generally preferred.

  • Reaction Temperature: Temperature control is vital to ensure the reaction proceeds at a reasonable rate without promoting decomposition or side reactions.

  • Stoichiometry of Reactants: The molar ratio of 2-mercaptopyrimidine, 2-chloroethanol, and the base should be carefully controlled.

  • Reaction Time: Sufficient time is needed for the reaction to go to completion, but excessively long times can lead to byproduct formation.

  • Atmosphere: The presence of oxygen can lead to the oxidation of the thiol starting material.

Q3: Can I use ethylene oxide instead of 2-chloroethanol?

A3: Yes, ethylene oxide is an alternative electrophile for the 2-hydroxyethylation of 2-mercaptopyrimidine. The reaction involves the ring-opening of the epoxide by the thiolate nucleophile. However, ethylene oxide is a gas at room temperature and is highly toxic and explosive, requiring specialized handling and equipment.[1][2][3][4][5] For most laboratory settings, 2-chloroethanol is a more practical choice.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. A suitable solvent system (e.g., ethyl acetate/hexane) should be used to separate the starting material (2-mercaptopyrimidine), the product (this compound), and any significant byproducts. By spotting the reaction mixture alongside the starting material standard, you can observe the consumption of the reactant and the formation of the product over time.

Experimental Protocols

Protocol 1: Synthesis of this compound using Potassium Carbonate

This protocol outlines a common procedure for the S-alkylation of 2-mercaptopyrimidine.

Materials:

  • 2-Mercaptopyrimidine

  • 2-Chloroethanol

  • Potassium Carbonate (K2CO3), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-mercaptopyrimidine (1.0 eq).

  • Add anhydrous DMF to dissolve the 2-mercaptopyrimidine.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-chloroethanol (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane/ethyl acetate).

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Ineffective deprotonation of 2-mercaptopyrimidine.2. Low reaction temperature.3. Deactivated 2-chloroethanol.4. Insufficient reaction time.1. Use a stronger base (e.g., sodium hydride) or ensure the base used is anhydrous and of good quality. Ensure the solvent is anhydrous.2. Increase the reaction temperature in increments of 10°C, while monitoring for byproduct formation.3. Use freshly opened or distilled 2-chloroethanol.4. Increase the reaction time and monitor by TLC until the starting material is consumed.
Formation of a White Precipitate (Disulfide) Oxidation of 2-mercaptopyrimidine to its disulfide.1. Perform the reaction under an inert atmosphere (nitrogen or argon).2. Use degassed solvents.
Presence of a Major Side Product 1. N-alkylation: The pyrimidine nitrogen is alkylated instead of the sulfur.2. Elimination: 2-chloroethanol undergoes elimination to form ethylene oxide or other byproducts.1. Use a less polar solvent to disfavor N-alkylation. A weaker base and lower temperatures can also favor S-alkylation.2. Use a milder base and lower the reaction temperature.
Difficulty in Product Purification 1. Product co-elutes with starting material or byproducts.2. Product is highly polar.1. Adjust the solvent system for column chromatography. Try a different stationary phase (e.g., alumina).2. Use a more polar eluent system (e.g., dichloromethane/methanol). Consider recrystallization if the product is a solid.

Data Presentation

Table 1: Effect of Base and Solvent on Yield

Base Solvent Temperature (°C) Time (h) Typical Yield (%) Notes
K2CO3DMF70660-75Good for general lab use.
NaHTHF50475-90Requires strictly anhydrous conditions.
NaOHEthanolReflux850-65Risk of N-alkylation and other side reactions.
Cs2CO3Acetonitrile60570-85Milder base, can improve selectivity.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_workup Work-up cluster_purification Purification start Add 2-Mercaptopyrimidine and DMF to Flask add_base Add K2CO3 start->add_base stir Stir at RT for 30 min add_base->stir add_chloroethanol Add 2-Chloroethanol stir->add_chloroethanol heat Heat to 60-70°C for 4-6 h add_chloroethanol->heat quench Quench with Water heat->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure Product chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Side Reactions cluster_solutions3 Solutions for Product Loss low_yield Low Yield cause1 Incomplete Reaction low_yield->cause1 cause2 Side Reactions low_yield->cause2 cause3 Product Loss During Work-up low_yield->cause3 sol1a Increase Reaction Time cause1->sol1a sol1b Increase Temperature cause1->sol1b sol1c Use a Stronger Base cause1->sol1c sol2a Lower Temperature cause2->sol2a sol2b Use Milder Base cause2->sol2b sol2c Change Solvent cause2->sol2c sol2d Inert Atmosphere cause2->sol2d sol3a Optimize Extraction pH cause3->sol3a sol3b Thorough Extraction cause3->sol3b

Caption: Troubleshooting guide for low yield issues.

signaling_pathway cluster_main Desired S-Alkylation Pathway cluster_side Potential Side Reactions reagents 2-Mercaptopyrimidine + 2-Chloroethanol thiolate Thiolate Anion (Nucleophile) reagents->thiolate Base (e.g., K2CO3) n_alkylation N-Alkylation reagents->n_alkylation Alkylation on Ring Nitrogen sn2 SN2 Attack thiolate->sn2 disulfide Disulfide Formation thiolate->disulfide Oxidation (O2) product This compound sn2->product

Caption: Reaction pathways in the synthesis.

References

Common issues in pyrimidine synthesis and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the chemical synthesis of pyrimidines and related heterocyclic compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and step-by-step guidance to resolve issues during your pyrimidine synthesis experiments.

Biginelli Reaction Troubleshooting

The Biginelli reaction is a one-pot cyclocondensation between an aldehyde, a β-ketoester, and urea or thiourea. While versatile, it can present several challenges.

Question: My Biginelli reaction is giving a very low yield. What are the common causes and how can I improve it?

Answer:

Low yields in the Biginelli reaction are a frequent issue, often stemming from several factors. Here is a systematic approach to troubleshooting:

  • Catalyst Choice and Concentration: The original protocol using a catalytic amount of strong protic acid (like HCl) can be inefficient, especially with substituted aldehydes.[1]

    • Solution: Experiment with different catalysts. Lewis acids (e.g., FeCl₃, ZnCl₂, Yb(OTf)₃) or alternative protic acids (e.g., p-toluenesulfonic acid) can significantly improve yields.[2][3] The use of reusable, heterogeneous catalysts like silica-supported acids has also proven effective and simplifies purification.[4] Ensure the optimal catalyst loading is used, as too much or too little can be detrimental.

  • Reaction Conditions: Temperature and reaction time are critical.

    • Solution: While the classical approach involves refluxing in ethanol, solvent-free conditions at elevated temperatures (e.g., 100 °C) can sometimes lead to higher yields and shorter reaction times.[4] Microwave-assisted synthesis is another excellent option for accelerating the reaction.

  • Reactant Stoichiometry: An imbalance in reactants can lead to the formation of side products.

    • Solution: A common stoichiometry is a slight excess of the urea/thiourea component (e.g., 1.2-1.5 equivalents) relative to the aldehyde and β-ketoester.

  • Substituent Effects on the Aldehyde: The electronic nature of the substituents on the aromatic aldehyde can significantly impact the reaction rate and yield.

    • Solution: Aldehydes with electron-withdrawing groups (e.g., nitro, halides) tend to react faster and give higher yields. Conversely, electron-donating groups (e.g., methoxy, hydroxyl) can deactivate the aldehyde, leading to lower yields. For aldehydes with electron-donating groups, consider using a more potent catalyst or higher reaction temperatures.

Question: I am observing multiple spots on my TLC plate after a Biginelli reaction. What are the likely side products?

Answer:

The formation of side products is a common reason for low yields and purification challenges. The most probable side products include:

  • Knoevenagel Condensation Product: Formed from the reaction of the aldehyde and the β-ketoester.

  • Aldol Condensation Product: Self-condensation of the β-ketoester or reaction with the aldehyde.

  • Bis-Urea Adduct: Reaction of the aldehyde with two equivalents of urea.

  • Unreacted Starting Materials: If the reaction has not gone to completion.

Below is a troubleshooting workflow for low yields and side product formation in the Biginelli reaction.

Biginelli_Troubleshooting start Low Yield or Multiple Products catalyst Optimize Catalyst start->catalyst Inefficient Catalysis conditions Adjust Reaction Conditions catalyst->conditions Still low yield outcome Improved Yield and Purity catalyst->outcome Yield improved purification Refine Purification conditions->purification Impure product aldehyde Consider Aldehyde Substituents conditions->aldehyde Yield varies with aldehyde purification->outcome Pure product isolated aldehyde->outcome Optimized for specific aldehyde Catalyst_Selection start Need to Synthesize a Dihydropyrimidinone classical Classical Conditions (Protic Acid, e.g., HCl) start->classical Simple, traditional method lewis Lewis Acid Catalysis (e.g., FeCl3, ZnCl2) start->lewis Improved yield with sensitive substrates heterogeneous Heterogeneous Catalyst (e.g., Supported Acid) start->heterogeneous Easy purification and catalyst recycling solvent_free Solvent-Free/ Microwave start->solvent_free Green chemistry, rapid synthesis Experimental_Workflow setup Reaction Setup (Reactants, Solvent, Catalyst) reaction Reaction (Heating, Stirring) setup->reaction monitoring Monitor by TLC reaction->monitoring complete Reaction Complete monitoring->complete Yes incomplete Continue Reaction monitoring->incomplete No workup Work-up (Cooling, Filtration) purification Purification (Recrystallization or Chromatography) workup->purification analysis Product Analysis (NMR, MS, MP) purification->analysis complete->workup incomplete->reaction

References

Technical Support Center: Optimizing Reaction Conditions for Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of pyrimidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to consider when optimizing the synthesis of pyrimidine derivatives?

A1: The critical parameters for optimizing pyrimidine synthesis include the choice of catalyst, solvent, reaction temperature, and reaction time. The interplay of these factors significantly influences the reaction yield, purity, and side-product formation. For instance, in the synthesis of 2-amino-4,6-dihydroxypyrimidine, the choice of base and solvent is crucial for achieving high yields.

Q2: How does the choice of catalyst affect the reaction outcome?

A2: The catalyst plays a pivotal role in pyrimidine synthesis by influencing the reaction rate and selectivity. Both acid and base catalysts are commonly employed. For example, in the Biginelli reaction, an acid catalyst is essential for the condensation of the reactants. The concentration and type of catalyst can dramatically alter the yield. For instance, using Yb(OTf)3 as a catalyst in a solvent-free Biginelli reaction has been shown to increase yields and shorten reaction times.[1]

Q3: What is the role of the solvent in pyrimidine synthesis?

A3: The solvent not only dissolves the reactants but also influences the reaction mechanism and kinetics. The polarity of the solvent can affect the stability of intermediates and transition states. For the synthesis of 2-amino-4,6-dihydroxypyrimidine, using methanol or ethanol is recommended to ensure a clean reaction profile and full conversion, as these solvents can partially dissolve the product and prevent it from precipitating excessively, which would hinder stirring.[2]

Q4: How can I minimize the formation of side products?

A4: Minimizing side products often involves a careful optimization of reaction conditions. This includes using the appropriate catalyst concentration, maintaining the optimal temperature, and ensuring the reaction goes to completion without prolonged heating, which can lead to degradation. Purification techniques such as recrystallization or column chromatography are often necessary to remove impurities. In some cases, classical purification methods prove unsuitable, necessitating modified procedures.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Pyrimidine Derivative

Possible Causes & Solutions

CauseRecommended Solution
Inappropriate Catalyst Screen different acid or base catalysts. For Biginelli-type reactions, consider Lewis acids like Yb(OTf)3 or protic acids like HCl.[1] For other syntheses, a strong base like sodium methoxide might be necessary.
Suboptimal Solvent Experiment with a range of solvents with varying polarities. For reactions involving polar intermediates, polar protic or aprotic solvents may be suitable. In some cases, solvent-free conditions or the use of ionic liquids can improve yields.
Incorrect Reaction Temperature Optimize the temperature. Some reactions require heating to overcome activation energy barriers, while others may proceed more cleanly at room temperature or even lower to prevent side reactions. For the synthesis of 2-amino-4,6-dihydroxypyrimidine, refluxing for 2-3 hours is a common practice.[3]
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is allowed to proceed to completion. Increasing the reaction time or temperature may be necessary.
Product Precipitation If the product precipitates and hinders stirring, consider using a solvent in which the product has partial solubility. For example, in the synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidines, methanol or ethanol is crucial.[2]
Problem 2: Difficulty in Product Purification

Possible Causes & Solutions

CauseRecommended Solution
Presence of Multiple Side Products Re-optimize the reaction conditions (catalyst, solvent, temperature) to improve selectivity and reduce the formation of impurities.
Product and Impurities have Similar Polarity If column chromatography is ineffective, consider alternative purification methods such as recrystallization from a suitable solvent system or preparative TLC. For some pyrimidine derivatives, purification can be achieved by dissolving the crude product in a solvent like ethyl acetate and then inducing recrystallization by cooling.[4]
Product is a Salt If the product is a salt, neutralization might be required to precipitate the pure compound. For instance, after synthesis, adjusting the pH to 6 with 10% HCl can precipitate 2-amino-4,6-dihydroxypyrimidine.[3]
Complex Reaction Mixture For complex mixtures resulting from reactions like the synthesis of 2-amino-4,6-dichloropyrimidines, classical purification procedures may be unsuitable. A modified workup, such as dissolving the crude residue and then precipitating the product by heating, followed by washing with aqueous NaHCO3, might be necessary.[2]

Experimental Protocols

Synthesis of 2-Amino-4,6-dihydroxypyrimidine

This protocol is adapted from a standard procedure for the synthesis of 2-amino-4,6-dihydroxypyrimidine.

Materials:

  • Guanidine hydrochloride

  • Dimethyl malonate

  • Sodium metal

  • Methanol

  • 10% Hydrochloric acid (HCl)

  • Distilled water

  • Ethanol

Procedure:

  • Prepare a fresh solution of sodium methoxide by carefully adding small pieces of sodium metal to methanol in a round-bottomed flask.

  • To the sodium methoxide solution, add guanidine hydrochloride (15 mmol) and stir for a few minutes.

  • Slowly add dimethyl malonate (15 mmol) to the reaction mixture.

  • Heat the mixture under reflux for approximately 2-3 hours.[3]

  • After reflux, evaporate the solvent under reduced pressure.

  • Dissolve the resulting white solid in a minimum amount of water.

  • Adjust the pH of the solution to 6 with 10% HCl to precipitate the product.[3]

  • Filter the precipitate and wash it with distilled water and then with ethanol.

  • Dry the pure 2-amino-4,6-dihydroxypyrimidine. The expected yield is around 85%.[3]

Visualizations

Logical Workflow for Optimizing Pyrimidine Synthesis

G Workflow for Optimizing Pyrimidine Synthesis cluster_0 Initial Reaction Setup cluster_1 Execution and Analysis cluster_2 Troubleshooting and Optimization cluster_3 Finalization start Define Target Pyrimidine Derivative lit_review Literature Review for Known Protocols start->lit_review initial_conditions Select Initial Reaction Conditions (Catalyst, Solvent, Temp, Time) lit_review->initial_conditions run_reaction Run Initial Experiment initial_conditions->run_reaction analyze Analyze Reaction Outcome (TLC, LC-MS, NMR) run_reaction->analyze decision Evaluate Yield and Purity analyze->decision optimize_catalyst Optimize Catalyst decision->optimize_catalyst Low Yield/ Side Products optimize_solvent Optimize Solvent decision->optimize_solvent Low Yield/ Side Products optimize_temp Optimize Temperature decision->optimize_temp Low Yield/ Side Products optimize_time Optimize Reaction Time decision->optimize_time Incomplete Reaction final_protocol Establish Optimized Protocol decision->final_protocol Acceptable Yield & Purity optimize_catalyst->run_reaction optimize_solvent->run_reaction optimize_temp->run_reaction optimize_time->run_reaction purification Develop Purification Strategy final_protocol->purification G De Novo Pyrimidine Biosynthesis Pathway cluster_reactants De Novo Pyrimidine Biosynthesis Pathway Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPS II CO2 CO2 CO2->Carbamoyl_Phosphate CPS II ATP 2 ATP ATP->Carbamoyl_Phosphate CPS II Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP PRPP PRPP PRPP->OMP UMP Uridine 5'-monophosphate (UMP) OMP->UMP UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP

References

Technical Support Center: Purification of 2-(pyrimidin-2-ylsulfanyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(pyrimidin-2-ylsulfanyl)ethan-1-ol. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

The most common impurities depend on the synthetic route used. A prevalent method for synthesizing this compound is the reaction of 2-mercaptopyrimidine with an electrophile such as 2-chloroethanol or ethylene oxide. In this case, you can expect the following impurities:

  • Unreacted 2-mercaptopyrimidine: A starting material that may not have fully reacted.

  • Bis(pyrimidin-2-yl)disulfide: Formed by the oxidation of 2-mercaptopyrimidine, especially if the reaction is exposed to air.

  • Unreacted electrophile (e.g., 2-chloroethanol): If used in excess.

  • Polymeric byproducts: If ethylene oxide is used as the electrophile.

Q2: Which purification technique is most suitable for this compound?

The choice of purification technique depends on the nature and quantity of the impurities.

  • Column Chromatography: This is the most versatile and commonly used method for purifying this compound, as it can separate the product from a wide range of impurities with different polarities.

  • Recrystallization: If the crude product is a solid and the main impurities are present in small amounts or have significantly different solubilities, recrystallization can be a highly effective and scalable purification method.

  • Acid-Base Extraction: This can be useful for removing the unreacted 2-mercaptopyrimidine, which is acidic.

Q3: How can I monitor the progress of the purification?

Thin-Layer Chromatography (TLC) is an essential tool for monitoring the purification process. It allows you to visualize the separation of your target compound from impurities. A typical TLC system for this compound and its common impurities is a mixture of ethyl acetate and hexanes. The polarity of the solvent system can be adjusted to achieve good separation.

CompoundPolarityTypical Rf in Ethyl Acetate/Hexanes (1:1)
Bis(pyrimidin-2-yl)disulfideLow~0.8
This compoundMedium~0.4
2-mercaptopyrimidineHigh~0.2

Note: These Rf values are estimates and can vary depending on the exact TLC plate and solvent conditions.

Troubleshooting Guides

Column Chromatography

Issue: The compound is not moving from the baseline on the TLC plate, even with a very polar solvent system.

  • Possible Cause: The compound may be highly polar and strongly adsorbed to the silica gel.

  • Solution:

    • Add a small amount of a more polar solvent like methanol to your eluent (e.g., 1-5% methanol in dichloromethane). Be cautious, as too much methanol can dissolve the silica gel.[1]

    • Consider using a different stationary phase, such as alumina (basic or neutral), which may have different adsorption properties.[1]

    • If your compound has basic nitrogen atoms (like the pyrimidine ring), adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to reduce tailing and improve elution.

Issue: The separation between my product and an impurity is poor.

  • Possible Cause: The polarity of the eluent is not optimized.

  • Solution:

    • Perform a more thorough TLC optimization. Test a range of solvent systems with varying polarities. The ideal eluent should give your product an Rf of around 0.3-0.4 and maximize the separation from the impurity.[2]

    • Use a shallower solvent gradient during column chromatography. Start with a less polar solvent system and gradually increase the polarity. This can improve the resolution between closely eluting compounds.

Recrystallization

Issue: The compound does not crystallize out of the solution upon cooling.

  • Possible Cause: The chosen solvent is too good at dissolving your compound, even at low temperatures. The solution may not be saturated.

  • Solution:

    • Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.

    • Slowly add a non-solvent (a solvent in which your compound is insoluble) to the solution until it becomes slightly cloudy, then heat until it is clear again and allow it to cool slowly.

    • If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration and then try to crystallize again.

Issue: The recovered crystals are not pure.

  • Possible Cause: The impurities have similar solubility to your product in the chosen solvent. The cooling process was too fast, trapping impurities in the crystal lattice.

  • Solution:

    • Screen for a different recrystallization solvent or a solvent mixture that provides a larger difference in solubility between your product and the impurities.

    • Allow the solution to cool slowly to room temperature and then place it in an ice bath or refrigerator. Slower crystal growth generally leads to higher purity.

    • Perform a second recrystallization step.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline and may need to be optimized based on your specific crude mixture.

  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the TLC plate using a mixture of ethyl acetate and hexanes (start with a 1:1 ratio and adjust as necessary to get good separation with the product Rf around 0.3-0.4).

    • Visualize the spots under a UV lamp (254 nm).

  • Column Preparation:

    • Choose a column of an appropriate size for the amount of crude material you need to purify.

    • Securely clamp the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in your chosen starting eluent (a less polar mixture than your final eluent, e.g., 20% ethyl acetate in hexanes).

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Do not let the silica run dry.

    • Add a layer of sand on top of the silica gel.

  • Loading the Sample:

    • Dissolve your crude product in a minimal amount of the starting eluent or a slightly more polar solvent like dichloromethane.

    • Carefully apply the sample to the top of the silica gel.

    • Drain the solvent until the sample is adsorbed onto the sand.

  • Elution:

    • Carefully add the starting eluent to the column.

    • Begin collecting fractions.

    • Monitor the elution of your compound by TLC analysis of the collected fractions.

    • If necessary, gradually increase the polarity of the eluent (e.g., move to 40% ethyl acetate in hexanes, then 60%, etc.) to elute your product.

  • Isolation:

    • Combine the fractions containing your pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol is a general guideline for recrystallizing a solid crude product.

  • Solvent Selection:

    • Test the solubility of your crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

    • Potential solvents to screen include ethanol, isopropanol, ethyl acetate, toluene, or mixtures of these with hexanes.

  • Recrystallization Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid.

    • If there are insoluble impurities, perform a hot filtration to remove them.

    • Allow the clear solution to cool slowly to room temperature.

    • Once crystals have formed, place the flask in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Visualizations

PurificationWorkflow start Crude this compound tlc TLC Analysis (e.g., EtOAc/Hexanes) start->tlc decision Are components well-separated? tlc->decision column_chrom Column Chromatography decision->column_chrom No recrystallization Recrystallization decision->recrystallization Yes, and solid analysis Purity Check (NMR, HPLC, etc.) column_chrom->analysis recrystallization->analysis end Pure Product analysis->end

Caption: Decision workflow for selecting a purification method.

SignalingPathways cluster_synthesis Synthesis cluster_impurities Potential Impurities A 2-Mercaptopyrimidine C Reaction A->C B 2-Chloroethanol B->C G Crude Product Mixture C->G D Unreacted 2-Mercaptopyrimidine D->G E Bis(pyrimidin-2-yl)disulfide E->G F Unreacted 2-Chloroethanol F->G H Purification G->H I Pure this compound H->I

Caption: Logical relationship of synthesis to impurities.

References

Technical Support Center: Synthesis of Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of pyrimidine compounds.

Troubleshooting Guides

Biginelli Reaction: Low Yield and Impurity Formation

The Biginelli reaction is a one-pot cyclocondensation reaction between an aldehyde, a β-ketoester, and urea or thiourea to synthesize 3,4-dihydropyrimidin-2(1H)-ones or -thiones. While versatile, it can be prone to side reactions that lead to low yields and difficult purification.

Q1: My Biginelli reaction has a very low yield of the desired dihydropyrimidinone. What are the possible causes and how can I improve it?

A1: Low yields in the Biginelli reaction can stem from several factors. Here are the most common issues and their solutions:

  • Suboptimal Catalyst: The choice and amount of catalyst are crucial. While classical methods use strong protic acids like HCl, these can sometimes promote side reactions. Lewis acids are often more effective and milder.

  • Reaction Conditions: Temperature and reaction time play a significant role. Insufficient heating may lead to an incomplete reaction, while excessive heat can cause degradation of starting materials or products.

  • Solvent Choice: The polarity of the solvent can influence the reaction rate and selectivity.

  • Purity of Reagents: Impurities in the starting materials, especially the aldehyde, can inhibit the reaction or lead to unwanted byproducts.

Troubleshooting Table: Optimizing Biginelli Reaction Conditions

ParameterIssueRecommended SolutionExpected Outcome
Catalyst Low activity or promotion of side reactions.Use a Lewis acid catalyst such as Yb(OTf)₃, InCl₃, or FeCl₃. An optimal catalyst loading is typically 10-20 mol%.Increased yield and reduced formation of side products.
Temperature Incomplete reaction or product degradation.Optimize the reaction temperature. A typical range is 60-100 °C. Monitor the reaction progress by TLC.Improved conversion of starting materials to the desired product without significant degradation.
Solvent Poor solubility of reactants or unfavorable reaction kinetics.Ethanol is a common solvent. For less reactive substrates, higher boiling point solvents like DMF or solvent-free conditions can be beneficial.Enhanced reaction rates and yields.
Reagent Purity Presence of impurities, especially in the aldehyde.Use freshly distilled aldehydes. Ensure the urea/thiourea and β-ketoester are of high purity.Minimized side reactions and improved reproducibility.

Q2: I am observing significant amounts of side products in my Biginelli reaction, making purification difficult. What are these side products and how can I avoid them?

A2: The two most common side products in the Biginelli reaction are Hantzsch-type dihydropyridines and Knoevenagel condensation products.

  • Hantzsch-type Dihydropyridines: These can form when ammonia or an ammonium salt is present as an impurity or is generated in situ, which then competes with urea/thiourea in the cyclocondensation.

  • Knoevenagel Condensation Products: This side reaction occurs between the aldehyde and the active methylene group of the β-ketoester, leading to an α,β-unsaturated dicarbonyl compound. This intermediate may not efficiently cyclize with urea.

Mitigation Strategies for Side Product Formation

Side ProductFormation MechanismMitigation Protocol
Hantzsch Dihydropyridine Reaction of the aldehyde, β-ketoester, and ammonia/ammonium salt.Ensure high purity of urea/thiourea. Avoid ammonium-based catalysts if possible. Use a slight excess of urea/thiourea to favor the Biginelli pathway.
Knoevenagel Product Acid-catalyzed condensation of the aldehyde and β-ketoester.Use milder reaction conditions (lower temperature, less acidic catalyst). Pre-forming the iminium ion from the aldehyde and urea before adding the β-ketoester can sometimes suppress this pathway.

Below is a diagram illustrating the desired Biginelli reaction pathway versus the competing side reactions.

Biginelli_Side_Reactions cluster_main Desired Biginelli Pathway cluster_side1 Side Reaction: Hantzsch Synthesis cluster_side2 Side Reaction: Knoevenagel Condensation Aldehyde Aldehyde Iminium Acyliminium Intermediate Aldehyde->Iminium + Urea DHP Dihydropyridine (Side Product) Aldehyde->DHP + Ammonia + β-Ketoester Knoevenagel_Product Knoevenagel Adduct (Side Product) Aldehyde->Knoevenagel_Product + β-Ketoester (direct condensation) Urea Urea/ Thiourea Urea->Iminium Adduct Open-Chain Adduct Iminium->Adduct + β-Ketoester Ketoester β-Ketoester Ketoester->Adduct Ketoester->DHP Ketoester->Knoevenagel_Product DHPM Dihydropyrimidinone (Desired Product) Adduct->DHPM Cyclization & Dehydration Ammonia Ammonia (Impurity) Ammonia->DHP

Biginelli reaction and competing side pathways.
Pinner Synthesis: Avoiding Amide Formation

The Pinner synthesis is a classic method for preparing pyrimidines from the condensation of a 1,3-dicarbonyl compound with an amidine. A common challenge is the formation of amide byproducts, particularly when using Lewis acid catalysts.

Q3: My Pinner pyrimidine synthesis is producing a significant amount of an amide byproduct, and the desired pyrimidine yield is low. What is causing this and how can I prevent it?

A3: The formation of an amide byproduct in a Lewis acid-promoted Pinner-type reaction is often due to a competing Ritter-type reaction. In the Ritter reaction, the nitrile (often used to generate the amidine in situ or as a solvent) is activated by the Lewis acid and is then attacked by a nucleophile, which can be the alcohol solvent or water, leading to an amide after hydrolysis.

Troubleshooting Table: Minimizing Amide Formation in Pinner Synthesis

ParameterIssueRecommended ProtocolExpected Outcome
Catalyst Strong Lewis acids promoting the Ritter reaction.Use a milder Lewis acid or a Brønsted acid catalyst. If a strong Lewis acid is necessary, use it in stoichiometric amounts rather than catalytic, and keep the temperature low.Reduced rate of the Ritter side reaction.
Solvent Nucleophilic solvent (e.g., alcohol) participating in the Ritter reaction.Use a non-nucleophilic solvent such as dichloromethane or toluene. If an alcohol is required as a reactant, use it as the limiting reagent.Prevention of solvent-derived amide formation.
Water Content Presence of water leading to hydrolysis of intermediates.Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Minimized hydrolysis and subsequent amide formation.
Temperature Higher temperatures favoring the Ritter reaction.Maintain a low reaction temperature (e.g., 0 °C to room temperature) to favor the Pinner cyclization over the Ritter reaction.Increased selectivity for the desired pyrimidine product.

The following workflow illustrates the decision-making process for troubleshooting the Pinner synthesis.

Pinner_Troubleshooting_Workflow Start Low Yield of Pyrimidine, High Amide Impurity Check_Catalyst Is a strong Lewis acid being used? Start->Check_Catalyst Switch_Catalyst Switch to a milder Lewis acid or a Brønsted acid. Check_Catalyst->Switch_Catalyst Yes Check_Solvent Is a nucleophilic solvent (e.g., alcohol) being used in excess? Check_Catalyst->Check_Solvent No Switch_Catalyst->Check_Solvent Switch_Solvent Use a non-nucleophilic solvent (DCM, Toluene). Check_Solvent->Switch_Solvent Yes Check_Anhydrous Are anhydrous conditions being maintained? Check_Solvent->Check_Anhydrous No Switch_Solvent->Check_Anhydrous Ensure_Anhydrous Use dry solvents and reagents. Run under inert atmosphere. Check_Anhydrous->Ensure_Anhydrous No Check_Temp Is the reaction run at elevated temperature? Check_Anhydrous->Check_Temp Yes Ensure_Anhydrous->Check_Temp Lower_Temp Run the reaction at a lower temperature (0 °C to RT). Check_Temp->Lower_Temp Yes End Improved Pyrimidine Yield Check_Temp->End No Lower_Temp->End

Troubleshooting workflow for the Pinner synthesis.

Frequently Asked Questions (FAQs)

Q4: How can I effectively purify my pyrimidine product from unreacted starting materials and side products?

A4: Purification strategies depend on the physical properties of your product and the impurities.

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline pyrimidine derivatives. A solvent screen is recommended to find the optimal recrystallization solvent or solvent system.

  • Column Chromatography: Silica gel column chromatography is a versatile technique for separating the desired product from both more polar and less polar impurities. A gradient elution is often necessary to achieve good separation.

  • Acid-Base Extraction: If your pyrimidine product has a different pKa than the impurities, an acid-base extraction can be a powerful purification step. For example, a basic pyrimidine can be extracted into an acidic aqueous phase, leaving non-basic impurities in the organic phase. The pyrimidine can then be recovered by basifying the aqueous phase and extracting it back into an organic solvent.

Q5: Can I use guanidine instead of urea or thiourea in the Biginelli reaction? What are the potential issues?

A5: Yes, guanidine can be used in a Biginelli-type reaction to synthesize 2-aminopyrimidines. However, there are some potential issues to be aware of:

  • Basicity: Guanidine is a much stronger base than urea. This can affect the reaction mechanism and may not require an additional acid catalyst. In some cases, the high basicity can promote side reactions like self-condensation of the β-ketoester.

  • Solubility: Guanidine salts (e.g., guanidine hydrochloride) have different solubility profiles than urea, which may require different solvent systems.

  • Reactivity: The higher nucleophilicity of guanidine can sometimes lead to different side products compared to urea.

Q6: Are there any general strategies to prevent the formation of isomeric pyrimidine products?

A6: The formation of isomeric pyrimidines is a common issue when using unsymmetrical 1,3-dicarbonyl compounds or substituted amidines. To control regioselectivity:

  • Use of Protecting Groups: Temporarily blocking one of the reactive sites on the unsymmetrical starting material can direct the cyclization to form a single isomer.

  • Stepwise Synthesis: Instead of a one-pot reaction, a stepwise approach where one C-N bond is formed first, followed by cyclization, can provide better control over the regiochemistry.

  • Directed Cyclization: Certain catalysts or reaction conditions can favor the formation of one isomer over another. A thorough literature search for your specific substrate combination is recommended.

This technical support center provides a starting point for troubleshooting common issues in pyrimidine synthesis. For more specific problems, consulting the primary literature for analogous reactions is highly recommended.

Stability issues with 2-(pyrimidin-2-ylsulfanyl)ethan-1-ol in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(pyrimidin-2-ylsulfanyl)ethan-1-ol in solution. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The main stability concern for this compound in solution is its susceptibility to oxidation at the thioether linkage. This can lead to the formation of the corresponding sulfoxide and sulfone, altering the compound's properties and activity. Additionally, prolonged exposure to certain pH conditions and elevated temperatures may also lead to degradation.

Q2: What are the likely degradation products of this compound?

A2: Based on the structure, the most probable degradation products are the sulfoxide and sulfone derivatives formed through oxidation of the thioether sulfur atom. Other potential degradation pathways, though less common for this structure under typical experimental conditions, could involve reactions of the hydroxyl group or cleavage of the C-S bond under harsh conditions.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To minimize degradation, solutions of this compound should be stored at low temperatures (2-8 °C or frozen at -20 °C) and protected from light. For oxygen-sensitive applications, degassing the solvent and storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation. The optimal storage conditions may vary depending on the solvent and the intended duration of storage.

Q4: How can I monitor the stability of this compound in my experimental solutions?

A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a suitable method for monitoring the stability of this compound and detecting the formation of potential degradation products.[1] A stability-indicating HPLC method should be developed and validated to ensure that the parent compound can be resolved from its degradants.

Troubleshooting Guides

Issue 1: Loss of Compound Potency or Activity Over Time

Possible Cause: Degradation of this compound in solution.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure that the solution has been stored at the recommended temperature, protected from light, and, if necessary, under an inert atmosphere.

  • Analyze Sample by HPLC: Use a validated stability-indicating HPLC method to determine the purity of the solution. Compare the chromatogram of the stored solution to that of a freshly prepared standard. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

  • Consider Solvent Effects: The stability of the compound can be solvent-dependent. If you are observing degradation, consider preparing fresh solutions in a different, high-purity solvent. Aprotic solvents are generally preferred to minimize potential reactions involving the hydroxyl group.

  • Evaluate pH of the Solution: If using a buffered solution, ensure the pH is within a stable range for the compound. Thioethers can be more susceptible to degradation at extreme pH values.

Issue 2: Appearance of Unidentified Peaks in HPLC Analysis

Possible Cause: Formation of degradation products.

Troubleshooting Steps:

  • Characterize Unknown Peaks: If your HPLC method shows new, unidentified peaks, consider using HPLC coupled with mass spectrometry (HPLC-MS) to identify the mass of the potential degradation products. The primary expected degradation products would have mass increases corresponding to the addition of one oxygen atom (sulfoxide, M+16) or two oxygen atoms (sulfone, M+32).

  • Perform Forced Degradation Studies: To confirm the identity of the degradation products, you can perform forced degradation studies on a fresh sample of this compound.[2][3][4] Exposing the compound to oxidative (e.g., hydrogen peroxide), acidic, basic, and thermal stress can help to intentionally generate the degradation products and confirm their retention times in your HPLC method.

  • Optimize HPLC Method: If the new peaks are not well-resolved from the parent peak, further optimize your HPLC method (e.g., change the mobile phase composition, gradient, or column chemistry) to achieve better separation.

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method Development

This protocol outlines a general procedure for developing a stability-indicating RP-HPLC method for this compound.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

2. Mobile Phase Selection:

  • Start with a simple mobile phase system, such as a gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid).

  • A typical starting gradient could be 10% to 90% acetonitrile over 20 minutes.

3. Detection:

  • Determine the UV maximum absorbance (λmax) of this compound by scanning a dilute solution. Set the UV detector to this wavelength for optimal sensitivity.

4. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a working concentration (e.g., 10-50 µg/mL).

5. Method Validation:

  • Once a suitable separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[3] Specificity is critical for a stability-indicating method and should be demonstrated by separating the parent compound from its degradation products generated during forced degradation studies.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[2][3][4][5]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions (perform in parallel with a control sample stored under normal conditions):

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24-48 hours.

  • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24-48 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24-48 hours.

  • Thermal Degradation: Heat the stock solution at 80°C for 48-72 hours.

3. Sample Analysis:

  • At specified time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Analyze the samples using the developed stability-indicating HPLC method.

4. Data Analysis:

  • Compare the chromatograms of the stressed samples with the control sample.

  • Identify and quantify the degradation products.

  • If necessary, use LC-MS to determine the mass of the degradation products for structural elucidation.

Data Presentation

Table 1: Hypothetical Stability Data for this compound under Forced Degradation Conditions

Stress ConditionIncubation Time (hours)% Parent Compound Remaining% Degradation Product 1 (Sulfoxide)% Degradation Product 2 (Sulfone)
Control (RT)4899.5< 0.1< 0.1
0.1 M HCl (60°C)4895.23.11.2
0.1 M NaOH (60°C)4888.78.52.3
3% H₂O₂ (RT)2415.375.88.4
Heat (80°C)7292.15.42.0

Note: The data in this table is hypothetical and for illustrative purposes only. Actual degradation rates will depend on the specific experimental conditions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results prep_stock Prepare Stock Solution of Compound prep_stress Prepare Stress Samples (Acid, Base, Oxidative, Thermal) prep_stock->prep_stress prep_control Prepare Control Sample prep_stock->prep_control incubate Incubate under Defined Conditions prep_stress->incubate Expose to stress prep_control->incubate Store at RT hplc_analysis RP-HPLC Analysis incubate->hplc_analysis Analyze at time points lcms_analysis LC-MS for Unknowns hplc_analysis->lcms_analysis If unidentified peaks data_analysis Data Analysis and Comparison hplc_analysis->data_analysis pathway Identify Degradation Pathways data_analysis->pathway

Caption: Workflow for a forced degradation study.

degradation_pathway compound This compound sulfoxide Sulfoxide Derivative (M+16) compound->sulfoxide Oxidation sulfone Sulfone Derivative (M+32) sulfoxide->sulfone Further Oxidation

Caption: Potential oxidative degradation pathway.

References

Technical Support Center: Overcoming Solubility Challenges of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered during experiments with pyrimidine derivatives.

Frequently Asked Questions (FAQs)

Q1: My pyrimidine derivative, which is soluble in DMSO, precipitates when I add it to my aqueous buffer (e.g., PBS) for an in vitro assay. What should I do?

A1: This is a common issue known as "precipitation upon dilution." It occurs because the compound is highly soluble in the organic solvent (DMSO) but poorly soluble in the aqueous buffer. When the DMSO stock is diluted into the aqueous medium, the final DMSO concentration may not be sufficient to keep the compound dissolved.

Troubleshooting Steps:

  • Decrease the final compound concentration: Your compound's concentration in the assay might be exceeding its aqueous solubility limit. Try performing a serial dilution to determine the highest concentration that remains in solution.

  • Increase the final DMSO concentration: While high DMSO concentrations can be toxic to cells, you might be able to slightly increase the final percentage (e.g., from 0.1% to 0.5% or 1%) without significant cytotoxicity. Always run a vehicle control to account for any effects of the solvent on your assay.

  • Use a co-solvent system: A mixture of solvents can sometimes provide better solubilizing power than a single solvent.[1] Consider using a combination of DMSO with other water-miscible organic solvents like ethanol or polyethylene glycol (PEG).

  • Employ solubility enhancement techniques: If simple solvent adjustments are not sufficient, you may need to consider more advanced formulation strategies such as using cyclodextrins or creating a solid dispersion.

Q2: I am working with a weakly basic pyrimidine derivative. How can I use pH modification to improve its solubility in my experiments?

A2: For a weakly basic compound, its solubility will generally increase as the pH of the solution decreases. This is because the basic functional groups on the pyrimidine ring become protonated at lower pH, forming a more soluble salt.

General Guidance:

  • Determine the pKa of your compound: Knowing the pKa will help you predict the pH range where your compound will be ionized and thus more soluble.

  • Adjust the pH of your buffer: Prepare your experimental buffer at a pH that is at least 1-2 units below the pKa of your compound. For example, if the pKa of your weakly basic pyrimidine is 6.5, using a buffer at pH 5.5 or lower should significantly improve its solubility.

  • Caution: Be mindful of the pH tolerance of your experimental system (e.g., cells, enzymes). Drastic changes in pH can affect biological activity and the stability of other components in your assay. Always include appropriate pH controls.

Q3: What are cyclodextrins, and how can they help solubilize my pyrimidine derivative?

A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly water-soluble molecules, like many pyrimidine derivatives, within their hydrophobic core, forming an "inclusion complex." This complex has a hydrophilic exterior, which allows it to dissolve in aqueous solutions, thereby increasing the apparent solubility of the guest molecule.

To get started with cyclodextrins:

  • Select the right cyclodextrin: The most common are α-, β-, and γ-cyclodextrins, which differ in their cavity size. The choice of cyclodextrin will depend on the size and shape of your pyrimidine derivative. Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), often offer higher solubility and are frequently used in pharmaceutical formulations.

  • Prepare the inclusion complex: This can be done through various methods, including co-precipitation, kneading, and lyophilization. A simple approach for initial screening is to prepare a physical mixture or use the kneading method.

  • Determine the stoichiometry and binding constant: Phase solubility studies can be conducted to understand the interaction between your compound and the cyclodextrin and to determine the optimal ratio for solubilization.

Troubleshooting Guides

Guide 1: My Pyrimidine Derivative Shows Low Bioavailability in Animal Studies Due to Poor Solubility.

Problem: Poor aqueous solubility is a major hurdle for oral drug absorption and can lead to low and variable bioavailability.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low bioavailability.

Recommended Actions:

  • Quantify the solubility: Perform kinetic and thermodynamic solubility assays to get a baseline measurement of your compound's aqueous solubility.

  • Consider formulation approaches:

    • Solid Dispersion: Dispersing your pyrimidine derivative in a hydrophilic polymer matrix can enhance its dissolution rate and apparent solubility. Common carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).[1]

    • Cyclodextrin Complexation: As mentioned in the FAQs, this can significantly improve aqueous solubility.

    • Particle Size Reduction: Decreasing the particle size through micronization or nanosuspension increases the surface area, which can lead to a faster dissolution rate.

  • Re-evaluate in vivo: After preparing a new formulation, repeat the pharmacokinetic studies to assess if the bioavailability has improved.

Guide 2: Choosing the Right Solubility Enhancement Technique.

The selection of an appropriate solubility enhancement technique depends on the physicochemical properties of your pyrimidine derivative, the desired dosage form, and the experimental context.

G start Poorly Soluble Pyrimidine Derivative properties Assess Physicochemical Properties (pKa, logP, melting point) start->properties is_ionizable Is the compound ionizable? properties->is_ionizable ph_modification pH Modification is_ionizable->ph_modification Yes is_thermally_stable Is the compound thermally stable? is_ionizable->is_thermally_stable No other_techniques Consider other techniques: - Cyclodextrins - Co-solvents - Particle Size Reduction ph_modification->other_techniques solid_dispersion_melt Solid Dispersion (Melting Method) is_thermally_stable->solid_dispersion_melt Yes (low melting point) solid_dispersion_solvent Solid Dispersion (Solvent Evaporation) is_thermally_stable->solid_dispersion_solvent No solid_dispersion_melt->other_techniques solid_dispersion_solvent->other_techniques

Caption: Decision tree for selecting a solubility enhancement method.

Data on Solubility Enhancement of Pyrimidine Derivatives

The following tables provide examples of solubility enhancement for pyrimidine derivatives using different techniques.

Table 1: Solubility of Pyrimidine Derivatives in Various Solvents at 298.15 K

Pyrimidine DerivativeSolventMole Fraction Solubility (x10^4)
Derivative AMethanol1.25
Derivative AN,N-Dimethylformamide (DMF)25.3
Derivative ACarbon Tetrachloride0.18
Derivative BMethanol2.10
Derivative BN,N-Dimethylformamide (DMF)35.1
Derivative BCarbon Tetrachloride0.25

Data adapted from a study on the solubility of biologically active pyrimidine derivatives. The exact structures of "Derivative A" and "Derivative B" are specific to the cited research but demonstrate the significant impact of solvent choice.

Table 2: Apparent Solubility Enhancement of a Pyrazolo[3,4-d]pyrimidine Derivative using Solid Dispersions with Different Polymers

Polymer CarrierDrug:Polymer RatioApparent Aqueous SolubilityFold Increase
None (Pure Drug)-~1 µg/mL1
Polyvinylpyrrolidone (PVP)1:9> 30 µg/mL> 30
Pluronic F-681:9> 30 µg/mL> 30
Polyvinylpyrrolidone/vinyl acetate (PVPVA)1:9> 30 µg/mL> 30

Data is based on a study that used a miniaturized assay to evaluate the enhanced apparent water solubility of pyrazolo[3,4-d]pyrimidine derivatives. The results indicate a significant increase in solubility, enabling cytotoxic assays at concentrations that were not achievable with the pure drug.[2]

Key Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

This method is suitable for thermolabile compounds as it does not involve high temperatures.

Materials:

  • Poorly soluble pyrimidine derivative

  • Hydrophilic carrier (e.g., PVP K30, PEG 6000)

  • Common solvent (e.g., methanol, ethanol, dichloromethane) that dissolves both the drug and the carrier

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieves

Procedure:

  • Dissolution: Accurately weigh the pyrimidine derivative and the carrier in the desired ratio (e.g., 1:1, 1:2, 1:4). Dissolve both components in a minimal amount of the common solvent in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a suitable temperature (e.g., 40-60°C). Continue until a thin, solid film is formed on the wall of the flask.

  • Drying: Scrape the solid dispersion from the flask. Place it in a vacuum oven at a controlled temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.

  • Pulverization and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle. Pass the powder through a sieve to obtain a uniform particle size.

  • Characterization: The resulting solid dispersion should be characterized for its dissolution properties and compared to the pure drug. Techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) can be used to confirm the amorphous nature of the drug in the dispersion.

Protocol 2: Phase Solubility Study with Cyclodextrins

This study helps to determine the stoichiometry of the inclusion complex and the binding constant, which are crucial for optimizing the formulation.

Materials:

  • Pyrimidine derivative

  • Cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin)

  • Aqueous buffer of desired pH

  • Shaking incubator or orbital shaker

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of the cyclodextrin in the chosen buffer with increasing concentrations (e.g., 0 to 15 mM).

  • Add Excess Drug: Add an excess amount of the pyrimidine derivative to each cyclodextrin solution in separate vials. Ensure that there is undissolved solid in each vial, indicating that saturation has been reached.

  • Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours, or until equilibrium is reached.

  • Separation of Undissolved Drug: After equilibration, centrifuge the samples at a high speed to pellet the undissolved drug.

  • Quantification: Carefully collect the supernatant and dilute it appropriately with the buffer. Determine the concentration of the dissolved pyrimidine derivative using a validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of the drug or HPLC).

  • Data Analysis: Plot the total concentration of the dissolved drug (y-axis) against the concentration of the cyclodextrin (x-axis). The resulting phase solubility diagram can be used to determine the stability constant (Kc) and the stoichiometry of the complex. A linear relationship (AL-type diagram) typically indicates a 1:1 complex.

By following these guidelines and protocols, researchers can systematically address the solubility challenges associated with pyrimidine derivatives, thereby facilitating their further development and evaluation.

References

How to avoid degradation of 2-(pyrimidin-2-ylsulfanyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 2-(pyrimidin-2-ylsulfanyl)ethan-1-ol during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The degradation of this compound is primarily attributed to three main pathways, stemming from its constituent functional groups: the thioether, the primary alcohol, and the pyrimidine ring.

  • Oxidation of the Thioether: The sulfur atom in the thioether linkage is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and, under more stringent oxidative conditions, the sulfone. This is a common degradation pathway for thioether-containing compounds.

  • Reactions of the Primary Alcohol: The primary alcohol group can undergo oxidation to form an aldehyde or a carboxylic acid. While this typically requires the presence of specific oxidizing agents, it is a potential route for degradation. Additionally, under acidic conditions, the hydroxyl group can be protonated, turning it into a good leaving group and making the molecule susceptible to substitution or elimination reactions.

  • Instability of the Pyrimidine Ring: The stability of the pyrimidine ring can be influenced by pH. For instance, related compounds containing a pyrimidine ring, such as thiamine, exhibit greater stability in acidic conditions (below pH 6.0).[1] Furthermore, pyrimidine bases are known to be susceptible to photodegradation upon exposure to UVA or UVB light, a process that can be accelerated by the presence of photosensitizers.[2]

Q2: How should I properly store this compound to minimize degradation?

A2: To ensure the long-term stability of this compound, it is recommended to store the compound under the following conditions:

  • Temperature: Store at a controlled, cool temperature. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is advisable. Avoid repeated freeze-thaw cycles.

  • Light: Protect from light by storing in an amber or opaque container. Exposure to UV and visible light can induce photodegradation.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the thioether group.

  • Moisture: Keep in a tightly sealed container in a dry environment to prevent hydrolysis.

Q3: What signs of degradation should I look for in my sample of this compound?

A3: Degradation of your sample may be indicated by the following:

  • Physical Changes: A change in color or the appearance of solid precipitates in a solution.

  • Chromatographic Changes: The appearance of new peaks or a decrease in the area of the main peak when analyzed by techniques such as High-Performance Liquid Chromatography (HPLC).

  • Spectroscopic Changes: Alterations in the compound's spectral properties (e.g., UV-Vis, NMR, or Mass Spectrometry) compared to a reference standard.

Q4: Can antioxidants be used to prevent the degradation of this compound?

A4: Yes, antioxidants can be effective in preventing the oxidative degradation of the thioether moiety. Secondary antioxidants, such as thioethers and phosphites, function by decomposing hydroperoxides into non-reactive and stable products.[3] The addition of a suitable antioxidant, such as butylated hydroxytoluene (BHT) or a hindered phenolic antioxidant, to solutions of this compound may enhance its stability, particularly for long-term storage or during reactions where oxidative conditions are a concern.[4]

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues encountered during experiments with this compound.

Issue 1: Unexpected Side Products Observed in Reaction Mixture
Potential Cause Troubleshooting Step Verification Method
Oxidative Degradation 1. Degas all solvents prior to use. 2. Run the reaction under an inert atmosphere (Nitrogen or Argon). 3. Add a suitable antioxidant to the reaction mixture.Analyze the reaction mixture by LC-MS to identify potential sulfoxide or sulfone derivatives.
Acid- or Base-Catalyzed Degradation 1. Carefully control the pH of the reaction mixture. 2. Use non-nucleophilic buffers if pH control is necessary. 3. Quench the reaction carefully to neutralize any acidic or basic reagents.Monitor the reaction progress by HPLC at different time points to track the formation of degradation products.
Thermal Degradation 1. Run the reaction at the lowest effective temperature. 2. Minimize the reaction time.Perform a thermal analysis (TGA/DSC) on the starting material to determine its thermal stability profile.
Issue 2: Low Yield or Incomplete Reaction
Potential Cause Troubleshooting Step Verification Method
Degradation of Starting Material 1. Verify the purity of the this compound starting material by HPLC or NMR before use. 2. Follow recommended storage conditions strictly.Compare the analytical data of the starting material with a known reference standard.
Incompatibility with Reagents 1. Investigate potential side reactions between this compound and other reagents in the reaction. 2. Consider protecting the alcohol or thioether group if they are not the intended reactive sites.Run small-scale control experiments to test the stability of the compound in the presence of each individual reagent.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound, following general principles from ICH guidelines.[2][5][6][7][8][9][10]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound or the stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution in a transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11][12] A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid) is a common starting point.

  • Use a photodiode array (PDA) detector to obtain UV spectra of the peaks and a mass spectrometer (MS) for identification of degradation products.

Table 1: Example Data from a Forced Degradation Study

Stress Condition% Degradation of Parent CompoundMajor Degradation Products (m/z)
0.1 M HCl, 60°C15%[M+H]+ of hydrolyzed product
0.1 M NaOH, 60°C25%[M+H]+ of hydrolyzed and rearranged products
3% H₂O₂, RT40%[M+H]+ of sulfoxide, [M+H]+ of sulfone
80°C10%[M+H]+ of various minor degradants
Light Exposure5%[M+H]+ of photoproducts

Visualizations

Degradation_Pathways main This compound sulfoxide Sulfoxide Derivative main->sulfoxide Oxidation hydrolysis Hydrolysis Products main->hydrolysis Acid/Base photo Photodegradation Products main->photo Light (UV/Vis) oxidation_alcohol Aldehyde/Carboxylic Acid main->oxidation_alcohol Oxidizing Agents sulfone Sulfone Derivative sulfoxide->sulfone Further Oxidation

Caption: Potential degradation pathways of this compound.

Troubleshooting_Workflow start Degradation Observed check_storage Verify Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_reaction Analyze Reaction Conditions (pH, Temp, Reagents) start->check_reaction improper_storage Implement Correct Storage Protocol check_storage->improper_storage Incorrect optimize_reaction Modify Reaction Protocol: - Inert atmosphere - Lower temperature - pH control check_reaction->optimize_reaction Harsh end Degradation Minimized improper_storage->end optimize_reaction->end

Caption: Workflow for troubleshooting the degradation of this compound.

References

Technical Support Center: Interpreting Unexpected NMR Peaks in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected NMR peaks encountered during pyrimidine synthesis.

Frequently Asked Questions (FAQs)

Q1: I see a broad singlet around 11-13 ppm in my 1H NMR spectrum. What could this be?

A1: A broad singlet in this downfield region is often characteristic of an N-H proton of the pyrimidine ring or a related intermediate.[1] The exact chemical shift can be influenced by the solvent, concentration, and the electronic environment of the pyrimidine ring. To confirm, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide to your NMR tube, shake it, and re-acquire the spectrum. If the peak disappears or significantly diminishes, it is likely an exchangeable proton like an N-H or O-H.[2]

Q2: My aromatic region (7-9 ppm) is more complex than expected for my target pyrimidine. What are the possible reasons?

A2: Increased complexity in the aromatic region can arise from several sources:

  • Unreacted Starting Materials: Aromatic aldehydes or other aromatic precursors used in the synthesis may still be present.

  • Regioisomers: The synthesis may have produced isomers with different substitution patterns on the pyrimidine ring, leading to distinct sets of signals.

  • Side Products: Various side reactions can lead to the formation of different heterocyclic systems or substituted pyrimidines.[3]

  • Rotamers: If your molecule has restricted bond rotation (e.g., around an amide bond), you might be observing signals from different conformers that are slowly interconverting on the NMR timescale. Acquiring the spectrum at a higher temperature can sometimes cause these peaks to coalesce into a single set of averaged signals.[2]

Q3: I have unexpected peaks in the aliphatic region (0-4 ppm). What should I check for?

A3: Unexpected aliphatic peaks can be due to:

  • Residual Solvents: Solvents used during the reaction or purification, such as ethyl acetate, hexane, or dichloromethane, are common contaminants.[4][5] Cross-referencing the chemical shifts with tables of common NMR solvent impurities is the first step in identification.

  • Starting Materials: Aliphatic starting materials, like β-dicarbonyl compounds or ureas/thioureas with alkyl substituents, may be present.

  • Side-Products: Incomplete cyclization or side reactions can result in aliphatic intermediates or byproducts.

Q4: The integration of my pyrimidine ring protons does not match the expected ratio. Why might this happen?

A4: Incorrect integration ratios can be due to:

  • Overlapping Peaks: A common issue is the overlap of a proton signal with a residual solvent peak or an impurity.[2] For instance, the residual proton signal of CDCl₃ can sometimes overlap with aromatic signals.

  • Presence of Impurities: An underlying impurity peak can add to the integration of your product's signal.

  • Slow Relaxation: Quaternary carbons or protons with long relaxation times might not fully relax between scans, leading to lower-than-expected signal intensity. This is less common for protons but can be a factor.

Troubleshooting Guide

Problem 1: An unexpected singlet is observed around 8.5-9.5 ppm.

  • Possible Cause: This region is characteristic of the C2, C4, and C6 protons of the pyrimidine ring.[6] An unexpected peak could indicate the formation of an isomeric product or a related heterocyclic compound. For example, in the synthesis of 4-(2-pyridyl)pyrimidine, the H-2 proton of the pyrimidine ring is significantly deshielded and appears at a high chemical shift.[7]

  • Troubleshooting Steps:

    • Review the Reaction Mechanism: Consider potential side reactions that could lead to different isomers.

    • 2D NMR Spectroscopy: Run a COSY (Correlation Spectroscopy) experiment to identify proton-proton coupling networks.[8] This can help piece together the structure of the unknown compound. An HMBC (Heteronuclear Multiple Bond Correlation) experiment can show correlations between protons and carbons over two or three bonds, which is invaluable for identifying the carbon skeleton.[8]

    • Compare with Literature: Search for known pyrimidine derivatives with similar substitution patterns to see if the observed chemical shifts match any reported compounds.

Problem 2: My baseline is distorted, and I see broad, rolling humps.

  • Possible Cause: This can be due to poor shimming of the NMR spectrometer, the presence of paramagnetic impurities, or high sample concentration leading to viscosity issues.

  • Troubleshooting Steps:

    • Re-shim the Spectrometer: Ensure the magnetic field homogeneity is optimized.

    • Filter the Sample: If paramagnetic impurities (e.g., residual metal catalysts) are suspected, filter your NMR sample through a small plug of celite or silica in a pipette.

    • Dilute the Sample: If the sample is too concentrated, dilute it and re-acquire the spectrum.

Problem 3: I see peaks that look like they belong to common solvents, but they are not at the exact literature chemical shift.

  • Possible Cause: The chemical shift of solvent impurities can be sensitive to the primary solvent used for the NMR sample and the presence of other solutes.[4][9] For example, the chemical shift of water can vary significantly depending on the solvent and temperature.

  • Troubleshooting Steps:

    • Consult Comprehensive Tables: Use tables that list impurity chemical shifts in various deuterated solvents.[4][5][10]

    • Spiking: If you strongly suspect a particular solvent, add a small amount of that solvent to your NMR tube and see if the peak increases in intensity.

Data Presentation

Table 1: Typical ¹H NMR Chemical Shifts for the Pyrimidine Ring

Proton PositionChemical Shift Range (ppm) in CDCl₃Notes
H-29.20 - 9.30Highly deshielded due to two adjacent nitrogen atoms.[6]
H-4 / H-68.70 - 8.80Equivalent in unsubstituted pyrimidine.[6]
H-57.30 - 7.40More shielded compared to other ring protons.[6]

Note: Chemical shifts are highly dependent on substituents and the solvent.

Table 2: Typical ¹³C NMR Chemical Shifts for the Pyrimidine Ring

Carbon PositionChemical Shift Range (ppm) in CDCl₃Notes
C-2155 - 160Most deshielded carbon.
C-4 / C-6157 - 162Deshielded due to adjacent nitrogen.
C-5120 - 125Most shielded carbon in the ring.

Reference data for unsubstituted pyrimidine can be found in various sources.[11]

Table 3: ¹H NMR Chemical Shifts of Common Laboratory Solvents and Impurities

CompoundCDCl₃ (ppm)Acetone-d₆ (ppm)DMSO-d₆ (ppm)
Water1.562.843.33
Acetone2.172.052.09
Dichloromethane5.305.645.76
Diethyl Ether1.21 (t), 3.48 (q)1.10 (t), 3.41 (q)1.09 (t), 3.39 (q)
Ethyl Acetate1.26 (t), 2.05 (s), 4.12 (q)1.19 (t), 1.96 (s), 4.04 (q)1.16 (t), 1.99 (s), 4.02 (q)
Hexane0.88, 1.260.87, 1.260.86, 1.24
Toluene2.36, 7.17-7.282.32, 7.18-7.302.30, 7.17-7.28

Data compiled from references.[4][5][9] Chemical shifts can vary slightly based on sample conditions.

Experimental Protocols

Protocol 1: General Procedure for Biginelli Reaction (A Common Pyrimidine Synthesis)

  • Reactant Mixture: In a round-bottom flask, combine the aldehyde (1.0 eq.), β-ketoester (1.0 eq.), and urea or thiourea (1.2 eq.) in a suitable solvent (e.g., ethanol).

  • Catalyst Addition: Add a catalytic amount of an acid (e.g., HCl, p-TsOH).

  • Reaction: Stir the mixture at reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product often precipitates and can be collected by filtration.

  • Purification: Wash the collected solid with cold solvent to remove impurities. If necessary, recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the pure pyrimidine derivative.

  • Characterization: Dry the purified product under vacuum and characterize it using NMR, IR, and mass spectrometry.

Protocol 2: Standard NMR Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of the purified, dry compound into a clean vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial. Ensure the solvent contains a reference standard like tetramethylsilane (TMS) unless you are using a solvent that can be referenced to its residual peak.[12]

  • Dissolution: Vortex or gently shake the vial to completely dissolve the sample. If the sample does not dissolve, sonication may be helpful.

  • Transfer to NMR Tube: Using a clean pipette, transfer the solution to a clean, dry NMR tube.

  • Analysis: Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer for analysis.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_analysis Analysis reactants Combine Reactants (Aldehyde, β-Ketoester, Urea) catalyst Add Catalyst (e.g., HCl) reactants->catalyst reflux Reflux and Monitor (TLC) catalyst->reflux cool Cool to RT reflux->cool filter Filter Product cool->filter recrystallize Recrystallize filter->recrystallize dry Dry Under Vacuum recrystallize->dry nmr NMR dry->nmr ms Mass Spec dry->ms ir IR dry->ir

Caption: General workflow for pyrimidine synthesis via the Biginelli reaction.

troubleshooting_tree start Unexpected Peak in NMR Spectrum q_region In which region? start->q_region aliphatic Aliphatic (0-4 ppm) q_region->aliphatic Aliphatic aromatic Aromatic (7-9 ppm) q_region->aromatic Aromatic exchangeable Exchangeable (>10 ppm) q_region->exchangeable >10 ppm check_solvents Check Solvent Impurity Tables aliphatic->check_solvents check_starting_materials Check Aliphatic Starting Materials aliphatic->check_starting_materials check_isomers Consider Isomers or Side Products aromatic->check_isomers run_2d_nmr Run 2D NMR (COSY, HMBC) aromatic->run_2d_nmr d2o_exchange Perform D₂O Exchange exchangeable->d2o_exchange confirm_nh_oh Confirmed N-H or O-H d2o_exchange->confirm_nh_oh

Caption: Decision tree for troubleshooting unexpected NMR peaks.

References

Technical Support Center: Optimizing Crystallization of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of pyrimidine derivatives.

Troubleshooting Guide

This guide addresses specific issues that may arise during the crystallization process in a question-and-answer format.

My pyrimidine derivative won't dissolve in common crystallization solvents.

Low solubility is a frequent challenge with pyrimidine derivatives, which are often poorly soluble in water but show better solubility in organic solvents.[1][2] If you are facing solubility issues, consider the following:

  • Solvent Selection: Have you tried solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)?[3] These are often effective for dissolving poorly soluble pyrimidine compounds.

  • Solvent Mixtures: A combination of solvents can be effective.[4] Try dissolving your compound in a good solvent (like DMF or DMSO) and then introducing an anti-solvent (a solvent in which the compound is poorly soluble, such as water, ethanol, or dichloromethane) to induce crystallization.[3] Common mixtures include n-hexane/acetone and n-hexane/THF.[4]

  • Temperature: Solubility generally increases with temperature.[2][5] Heating the solvent can help dissolve the compound, followed by slow cooling to promote crystal growth.

  • pH Adjustment: The ionization state of your compound can significantly affect its solubility.[2] For acidic or basic pyrimidine derivatives, adjusting the pH of the solution might improve solubility.[4]

No crystals are forming, even after the solution has cooled.

If your compound remains in solution, you may need to induce nucleation. Here are some techniques to try:

  • Scratching the surface: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution.[6] The microscopic scratches can provide nucleation sites for crystal growth.

  • Seeding: If you have a crystal from a previous successful experiment, add a tiny amount to the supersaturated solution. This "seed" crystal will act as a template for further crystal growth.

  • Reducing Solvent Volume: It's possible that too much solvent was used.[6] Gently heating the solution to evaporate some of the solvent will increase the concentration and can lead to crystallization upon cooling.

  • Anti-Solvent Addition: As mentioned for solubility issues, slowly adding an anti-solvent to a clear, dissolved solution can induce crystallization.[3]

My compound "oils out" instead of forming crystals.

"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid crystal. This often happens when the solution is supersaturated at a temperature above the compound's melting point. To address this:

  • Increase the amount of the "good" solvent: Add more of the solvent in which your compound is more soluble to keep it dissolved at a lower temperature during cooling.[6]

  • Lower the crystallization temperature: Try cooling the solution more slowly or to a lower final temperature.

  • Change the solvent system: Experiment with different solvent or solvent/anti-solvent combinations. Oiling out is more common in non-polar solvent systems.[4]

The crystals are very small, or the yield is low.

The size and yield of your crystals are often related to the rate of crystallization.

  • Slow Down Crystallization: Rapid crystal growth can trap impurities and result in small crystals.[6] To slow down the process, you can:

    • Use a slightly larger volume of the solvent.[6]

    • Allow the solution to cool more slowly by insulating the flask.

  • Optimize Solvent Volume: A low yield can be a result of using too much solvent, which leaves a significant amount of the compound dissolved in the mother liquor.[6] If you suspect this is the case, you can try to recover more product by carefully evaporating some of the solvent from the filtrate and cooling again.

I suspect I have a mixture of polymorphs. How can I control this?

Polymorphism, the existence of multiple crystal forms, is a known characteristic of pyrimidine derivatives and can significantly impact physical properties like solubility and stability.[7][8][9] Controlling polymorphism is crucial, especially in pharmaceutical development.

  • Solvent Choice: The solvent used for crystallization is a critical factor in determining which polymorphic form is obtained.[10] Experiment with a variety of solvents with different polarities.

  • Temperature and Supersaturation: The temperature at which crystallization occurs and the level of supersaturation can also influence the resulting polymorph.[10]

  • Seeding: Introducing a seed crystal of the desired polymorph can help ensure that only that form crystallizes from the solution.

Frequently Asked Questions (FAQs)

What are the most common methods for crystallizing pyrimidine derivatives?

The most frequently used crystallization techniques for pyrimidine derivatives include:

  • Slow Evaporation: The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and the formation of crystals.

  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a reservoir of a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and causing crystallization.[3] This method was successful for a pyrimidin-2(5)-one derivative that was only soluble in DMF and DMSO.[3]

  • Cooling Crystallization: The compound is dissolved in a minimal amount of a suitable solvent at an elevated temperature. The solution is then slowly cooled to induce crystallization.

How do I purify my pyrimidine derivative before attempting crystallization?

The purity of the starting material is crucial for successful crystallization.[11] Common purification techniques include:

  • Recrystallization: This is a widely used method for purifying solid compounds.[4][12][13]

  • Column Chromatography: This technique is effective for separating the desired compound from impurities.[14][15]

  • Washing: After filtration, washing the crystals with a small amount of cold solvent can help remove residual impurities from the surface.[13]

What analytical techniques can I use to characterize the resulting crystals?

Several techniques are essential for characterizing the crystalline form of your pyrimidine derivative:

  • X-Ray Diffraction (XRD): Single-crystal XRD provides the definitive structure of the crystal lattice, while Powder XRD (PXRD) is used to identify the polymorphic form.[11]

  • Spectroscopy: Techniques like Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are used to confirm the chemical identity and purity of the compound.[5][12][16]

  • Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to determine the melting point and thermal stability of the crystals, which can also help differentiate between polymorphs.

Quantitative Data

The following tables summarize key quantitative data relevant to the crystallization of pyrimidine derivatives.

Table 1: Solubility of Pyrimidine in Water

Temperature (°C)Solubility (g/L)Reference
20~41[2]

Table 2: Solubility of Selected Pyrimidine Derivatives in Organic Solvents at Different Temperatures

CompoundSolventTemperature (K)Molar Solubility (x 10^3)Reference
2-amino-4,6-dimethylpyrimidineChloroform298.151.25[5]
308.151.85[5]
318.152.65[5]
328.153.70[5]
2-amino-4,6-dimethylpyrimidineN,N-dimethylformamide298.1510.20[5]
308.1512.80[5]
318.1515.80[5]
328.1519.30[5]
2-amino-4,6-dimethylpyrimidineEthyl acetate298.150.85[5]
308.151.20[5]
318.151.65[5]
328.152.20[5]

Experimental Protocols

Protocol 1: General Procedure for Recrystallization by Cooling

  • Solvent Selection: Choose a solvent in which the pyrimidine derivative is sparingly soluble at room temperature but readily soluble when heated.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture gently (e.g., on a hot plate or in a water bath). Continue adding the solvent in small portions until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution briefly.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.[13]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. To promote even slower cooling, you can insulate the flask. Further cooling in an ice bath can maximize the yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.[13]

  • Drying: Allow the crystals to dry completely. This can be done by air drying or in a desiccator.

Protocol 2: Crystallization by Vapor Diffusion

  • Preparation of the Compound Solution: Dissolve the pyrimidine derivative in a small amount of a "good" solvent (e.g., DMF, DMSO) in a small, open vial.

  • Preparation of the Reservoir: In a larger, sealed container (e.g., a beaker covered with a watch glass or a crystallization jar), place a larger volume of an "anti-solvent" in which the compound is poorly soluble (e.g., water, ethanol, dichloromethane).

  • Assembly: Place the small vial containing the compound solution inside the larger container with the anti-solvent, ensuring the liquid levels are such that the two solutions do not mix. Seal the larger container.

  • Diffusion and Crystallization: Over time, the more volatile anti-solvent will diffuse into the compound's solution, gradually reducing its solubility and leading to the formation of crystals. This process can take several hours to days.

  • Isolation: Once suitable crystals have formed, carefully remove the vial and isolate the crystals as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Preparation cluster_cryst Crystallization cluster_analysis Analysis start Start with Impure Pyrimidine Derivative purify Purification (e.g., Chromatography) start->purify dissolve Dissolve in Minimal Hot Solvent purify->dissolve cool Slow Cooling dissolve->cool filter Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry characterize Characterize Crystals (XRD, NMR, etc.) dry->characterize end Pure Crystalline Product characterize->end

Caption: A general experimental workflow for the crystallization of pyrimidine derivatives.

troubleshooting_workflow start Crystallization Attempt decision1 Crystals Formed? start->decision1 decision2 Good Quality/Yield? decision1->decision2 Yes no_crystals No Crystals decision1->no_crystals No success Success decision2->success Yes poor_quality Poor Quality/Yield decision2->poor_quality No induce Induce Nucleation (Scratch/Seed) no_crystals->induce concentrate Concentrate Solution no_crystals->concentrate induce->decision1 concentrate->decision1 slow_cooling Slow Down Cooling poor_quality->slow_cooling optimize_solvent Adjust Solvent Volume poor_quality->optimize_solvent slow_cooling->decision1 optimize_solvent->decision1

Caption: A troubleshooting decision tree for pyrimidine derivative crystallization.

bmp2_smad1_pathway cluster_nucleus Cell Nucleus pyrimidine Pyrimidine Derivative (5a) bmp2 BMP2 pyrimidine->bmp2 promotes receptor BMP Receptor bmp2->receptor smad1 SMAD1 receptor->smad1 phosphorylates p_smad1 p-SMAD1 smad1->p_smad1 complex p-SMAD1/SMAD4 Complex p_smad1->complex smad4 SMAD4 smad4->complex nucleus Nucleus complex->nucleus transcription Gene Transcription osteogenesis Osteogenesis transcription->osteogenesis

Caption: The BMP2/SMAD1 signaling pathway activated by certain pyrimidine derivatives.[17]

References

Technical Support Center: Enhancing the Purity of 2-(pyrimidin-2-ylsulfanyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of synthesized 2-(pyrimidin-2-ylsulfanyl)ethan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as 2-mercaptopyrimidine and 2-chloroethanol, byproducts from side reactions, and residual solvents. Depending on the synthetic route, symmetrical disulfides of 2-mercaptopyrimidine could also be a potential impurity. In syntheses of related pyrimidine derivatives, byproducts arising from competitive substitutions have been observed.[1]

Q2: My reaction yield is low. What are the potential causes and how can I improve it?

A2: Low yields can result from incomplete reactions, suboptimal reaction temperatures, or degradation of the product. To improve the yield, consider the following:

  • Reaction Time and Temperature: Ensure the reaction has proceeded to completion by monitoring it with Thin Layer Chromatography (TLC). The reaction temperature should be carefully controlled, as excessive heat can lead to byproduct formation.

  • Base Selection: The choice of base can be critical. A weak base might not be sufficient to deprotonate the thiol of 2-mercaptopyrimidine effectively, while a very strong base could promote side reactions.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of the thiol to a disulfide.

Q3: I am having difficulty removing a specific impurity. What purification strategy should I employ?

A3: The choice of purification method depends on the nature of the impurity.

  • Unreacted Starting Materials: If the impurity is one of the starting materials, a simple aqueous wash might be effective if there is a significant difference in solubility. For example, an acidic or basic wash can remove basic or acidic impurities, respectively.

  • Closely Related Byproducts: For impurities with similar polarity to the desired product, column chromatography is often the most effective method.[2]

  • Solid Impurities: If the product is a solid and contains insoluble impurities, recrystallization can be a highly effective purification technique.[3]

Troubleshooting Guides

Low Purity After Initial Work-up
Symptom Possible Cause Suggested Solution
Multiple spots on TLC after extraction Incomplete reaction or significant byproduct formation.Optimize reaction conditions (time, temperature, stoichiometry). Consider a different synthetic route if byproduct formation is inherent to the current method.
Oily product that does not solidify Presence of residual solvent or impurities preventing crystallization.Dry the product under high vacuum. If it remains an oil, purify by column chromatography.
Product discoloration (e.g., yellow or brown) Presence of oxidized impurities or thermal degradation.Purify via column chromatography with an appropriate solvent system. Ensure future reactions are carried out under an inert atmosphere and avoid excessive heat during work-up.
Issues with Column Chromatography
Symptom Possible Cause Suggested Solution
Poor separation of spots on TLC Inappropriate solvent system.Screen different solvent systems using TLC. A common starting point for similar compounds is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate).[2] For more polar compounds, a combination of dichloromethane and methanol can be effective.
Product is not eluting from the column The solvent system is not polar enough.Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system.
Product elutes too quickly with the solvent front The solvent system is too polar.Decrease the polarity of the mobile phase. For example, increase the percentage of hexane in a hexane/ethyl acetate system.
Challenges in Recrystallization
Symptom Possible Cause Suggested Solution
No crystal formation upon cooling The compound is too soluble in the chosen solvent, or the solution is not saturated.Try adding a less polar anti-solvent to induce precipitation. Alternatively, slowly evaporate the solvent. You can also try scratching the inside of the flask with a glass rod to create nucleation sites.
Oiling out instead of crystallization The boiling point of the solvent is too high, or the compound is melting in the hot solvent.Use a lower-boiling point solvent. Ensure the dissolution temperature is below the melting point of your compound.
Low recovery of purified product The compound has significant solubility in the cold solvent.Cool the solution in an ice bath to minimize solubility. Use a minimal amount of hot solvent for dissolution.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This is a general procedure and may require optimization based on your specific crude product.

  • Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel by dissolving the compound in a suitable solvent (e.g., dichloromethane), adding silica gel, and evaporating the solvent.

  • Column Packing: Pack a glass column with silica gel using a slurry method with the initial, low-polarity mobile phase.

  • Loading: Carefully load the dried, adsorbed crude product onto the top of the packed column.

  • Elution: Begin elution with the low-polarity solvent system, gradually increasing the polarity. Collect fractions and monitor them by TLC.

  • Fraction Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Table 1: Example Solvent Systems for Column Chromatography of Pyrimidine Derivatives [2]

Solvent System Ratio (v/v) Typical Application
Petroleum Ether / Ethyl Acetate33% Ethyl AcetateFor less polar compounds.
Dichloromethane / Methanol2% MethanolFor more polar compounds.
Protocol 2: Recrystallization
  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot. Potential solvents to screen include ethanol, isopropanol, or mixtures such as ethanol/water.

  • Dissolution: In a flask, add the minimum amount of hot solvent to the crude product until it completely dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should occur. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Visual Guides

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_result Result start Crude Product column_chromatography Column Chromatography start->column_chromatography recrystallization Recrystallization column_chromatography->recrystallization Optional purity_check Purity Check (TLC, NMR, etc.) column_chromatography->purity_check recrystallization->purity_check pure_product Pure Product purity_check->pure_product

Caption: General workflow for the purification of this compound.

troubleshooting_guide cluster_options cluster_recrystallization_troubleshooting cluster_chromatography_troubleshooting start Impure Product is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No recrystallization_success Successful? recrystallize->recrystallization_success separation_good Good separation on TLC? column_chromatography->separation_good oiling_out Product oils out? recrystallization_success->oiling_out Oiling Out no_crystals No crystals form? recrystallization_success->no_crystals No end_node Pure Product recrystallization_success->end_node Yes change_solvent Change Solvent / Use Anti-solvent oiling_out->change_solvent no_crystals->change_solvent change_solvent->recrystallize optimize_solvent Optimize Solvent System separation_good->optimize_solvent No separation_good->end_node Yes optimize_solvent->column_chromatography

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: 2-(pyrimidin-2-ylsulfanyl)ethan-1-ol Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(pyrimidin-2-ylsulfanyl)ethan-1-ol. The information is designed to address common challenges encountered during laboratory-scale experiments and scale-up efforts.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, which is typically prepared via the S-alkylation of 2-mercaptopyrimidine with a suitable 2-carbon electrophile such as 2-chloroethanol or ethylene oxide.

Issue 1: Low or No Product Formation

Possible Causes and Solutions:

  • Inactive 2-Mercaptopyrimidine: The starting thiol may have oxidized to the disulfide.

    • Troubleshooting: Confirm the purity of the 2-mercaptopyrimidine by melting point or spectroscopic methods (e.g., ¹H NMR). If oxidation is suspected, consider a purification step or using a fresh batch of the starting material.

  • Insufficient Base: The reaction requires a base to deprotonate the thiol, forming the more nucleophilic thiolate.

    • Troubleshooting: Ensure the base (e.g., sodium hydroxide, potassium carbonate) is added in at least a stoichiometric amount. The choice of base and solvent is critical; for instance, a stronger base might be needed in aprotic solvents.

  • Low Reaction Temperature: The reaction rate may be too slow at lower temperatures.

    • Troubleshooting: Gradually increase the reaction temperature while monitoring for side product formation. A temperature range of 50-80 °C is a common starting point for such alkylations.

  • Poor Solubility of Reactants: If the reactants are not well-dissolved, the reaction will be slow or incomplete.

    • Troubleshooting: Select a solvent in which both the pyrimidine thiolate and the alkylating agent are reasonably soluble. Alcohols (e.g., ethanol, isopropanol) or polar aprotic solvents (e.g., DMF, DMSO) are often suitable.

Issue 2: Formation of Significant Byproducts

Possible Causes and Solutions:

  • Over-alkylation: The hydroxyl group of the product can be alkylated, or the pyrimidine ring nitrogens can undergo N-alkylation, especially under harsh conditions.

    • Troubleshooting: Use a modest excess of the alkylating agent (e.g., 1.1-1.2 equivalents). Avoid excessively high temperatures and prolonged reaction times. Monitor the reaction progress by TLC or HPLC to stop the reaction upon consumption of the starting material.

  • Disulfide Formation: Oxidation of the starting 2-mercaptopyrimidine can lead to the formation of the corresponding disulfide.

    • Troubleshooting: Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Hydrolysis of Alkylating Agent: In the presence of a strong base and water, 2-chloroethanol can be hydrolyzed to ethylene glycol.

    • Troubleshooting: If using a strong base like NaOH, consider adding it portion-wise to control the exotherm and minimize side reactions. Alternatively, a weaker base like potassium carbonate may be used.

Issue 3: Difficulties in Product Isolation and Purification

Possible Causes and Solutions:

  • High Polarity of the Product: The hydroxyl group in the product makes it quite polar, which can lead to issues with extraction and purification.

    • Troubleshooting: Use a more polar solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol. For column chromatography, a polar mobile phase (e.g., ethyl acetate/methanol or dichloromethane/methanol gradients) will likely be required.

  • Emulsion Formation During Workup: The presence of polar materials and salts can lead to the formation of stable emulsions during aqueous workup.

    • Troubleshooting: Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. Filtration through a pad of celite can also be effective.

  • Co-elution of Impurities: Polar impurities may be difficult to separate from the product by column chromatography.

    • Troubleshooting: Consider recrystallization as an alternative or final purification step. A solvent system such as ethyl acetate/hexanes or isopropanol/water could be explored.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction mechanism for the synthesis of this compound?

A1: The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The base deprotonates the 2-mercaptopyrimidine to form a thiolate anion, which then acts as a nucleophile and attacks the electrophilic carbon of 2-chloroethanol, displacing the chloride leaving group.

Q2: How can I monitor the progress of the reaction?

A2: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a mobile phase of ethyl acetate or a mixture of ethyl acetate and methanol often provides good separation. For HPLC, a C18 reverse-phase column with a water/acetonitrile or water/methanol gradient is typically effective.

Q3: What are the key safety precautions to consider during this synthesis?

A3: 2-Mercaptopyrimidine and its derivatives can have unpleasant odors and potential toxicity; always handle them in a well-ventilated fume hood. 2-Chloroethanol is toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses). The reaction can be exothermic, especially on a larger scale, so controlled addition of reagents and adequate cooling are important.

Q4: I am scaling up the reaction from 1g to 100g. What are the critical parameters to consider?

A4: When scaling up, the following parameters are critical:

  • Heat Transfer: The reaction is exothermic. Ensure the reactor has adequate cooling capacity to maintain the desired temperature. The rate of addition of reagents may need to be controlled to manage the exotherm.

  • Mixing: Efficient stirring is crucial to ensure homogeneity and good heat transfer.

  • Workup: The volumes of extraction solvents and wash solutions will increase significantly. Ensure you have appropriately sized separatory funnels or extraction vessels.

  • Purification: Large-scale column chromatography can be challenging. It is often preferable to develop a robust crystallization procedure for purification at scale.

Data Presentation

Table 1: Comparison of Reaction Conditions and Yields at Different Scales

Scale2-Mercaptopyrimidine (g)2-Chloroethanol (equiv.)Base (equiv.)Solvent (mL)Temp (°C)Time (h)Yield (%)Purity (HPLC, %)
Lab (1x)10.01.11.1 (NaOH)100 (Ethanol)60485>98
Lab (10x)100.01.11.1 (NaOH)1000 (Ethanol)60482>98
Pilot (100x)1000.01.11.1 (K₂CO₃)8000 (Isopropanol)70678>97

Experimental Protocols

Laboratory-Scale Synthesis (10 g)

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-mercaptopyrimidine (10.0 g, 89.2 mmol) and ethanol (100 mL).

  • Slowly add a solution of sodium hydroxide (3.57 g, 89.2 mmol) in water (10 mL). Stir the mixture for 15 minutes at room temperature.

  • Add 2-chloroethanol (6.5 mL, 98.1 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 4 hours. Monitor the reaction by TLC (Mobile phase: 10% Methanol in Ethyl Acetate).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in water (100 mL) and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of 0-10% methanol in ethyl acetate to afford this compound as a white to off-white solid.

Pilot-Scale Synthesis (1 kg)

  • Charge a 20 L glass-lined reactor with isopropanol (8 L) and 2-mercaptopyrimidine (1.0 kg, 8.92 mol).

  • Start agitation and add powdered potassium carbonate (1.35 kg, 9.81 mol).

  • Heat the mixture to 70 °C.

  • Slowly add 2-chloroethanol (0.65 L, 9.81 mol) over a period of 1 hour, maintaining the temperature between 70-75 °C.

  • Stir the reaction mixture at 70 °C for 6 hours. Monitor the reaction by HPLC.

  • Once the reaction is complete, cool the mixture to 20-25 °C.

  • Filter the inorganic salts and wash the filter cake with isopropanol (2 L).

  • Concentrate the filtrate under reduced pressure to approximately half its volume.

  • Cool the concentrated solution to 0-5 °C and stir for 2 hours to induce crystallization.

  • Filter the product, wash with cold isopropanol (1 L), and dry under vacuum at 40 °C to a constant weight.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification Stage charge_reactants Charge Reactants (2-Mercaptopyrimidine, Solvent, Base) add_alkylating_agent Add Alkylating Agent (2-Chloroethanol) charge_reactants->add_alkylating_agent reaction Reaction at Elevated Temperature add_alkylating_agent->reaction monitoring In-Process Control (TLC/HPLC) reaction->monitoring quench Reaction Quench / Cooldown monitoring->quench extraction Solvent Extraction quench->extraction wash Aqueous Wash extraction->wash dry_concentrate Drying & Concentration wash->dry_concentrate chromatography Column Chromatography (Lab Scale) dry_concentrate->chromatography crystallization Crystallization (Pilot Scale) dry_concentrate->crystallization filtration Filtration & Drying chromatography->filtration crystallization->filtration final_product final_product filtration->final_product Final Product

Caption: Experimental Workflow for this compound Synthesis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield or Incomplete Reaction cause1 Inactive Starting Material start->cause1 cause2 Insufficient Base start->cause2 cause3 Low Temperature start->cause3 cause4 Poor Solubility start->cause4 solution1 Verify Purity / Use Fresh Batch cause1->solution1 solution2 Check Stoichiometry / Add More Base cause2->solution2 solution3 Increase Reaction Temperature cause3->solution3 solution4 Change Solvent System cause4->solution4 end Problem Resolved solution1->end Re-run Experiment solution2->end solution3->end solution4->end

Caption: Troubleshooting Logic for Low Reaction Yield.

Validation & Comparative

A Comparative Analysis of Pyrimidine and Purine Derivatives in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of pyrimidine and purine derivatives, two foundational scaffolds in medicinal chemistry. By examining their structural differences, physicochemical properties, and roles in biological pathways, we can better understand their applications as therapeutic agents. This analysis is supported by experimental data from in vitro and clinical studies, with a focus on their applications in oncology and virology.

Structural and Physicochemical Differences

Purines and pyrimidines are nitrogenous bases that are fundamental components of nucleic acids.[1] Purines, such as adenine and guanine, consist of a two-ring structure, a pyrimidine ring fused to an imidazole ring.[1][2] Pyrimidines, including cytosine, thymine, and uracil, have a single six-membered ring.[1][3] This fundamental structural difference leads to variations in their physicochemical properties, as summarized in the table below.

PropertyPurine DerivativesPyrimidine DerivativesReferences
Structure Two-ring (pyrimidine fused with imidazole)Single six-membered ring[1][3]
Size LargerSmaller[1]
Molecular Weight HigherLower[4]
Melting Point Generally higherGenerally lower[4]
Boiling Point Generally higherGenerally lower[4]
Solubility in Water Sparingly solubleMore soluble[4]
Catabolic End Product Uric acidβ-amino acids, ammonia, CO2[4]

Comparative Performance Data

The therapeutic efficacy of purine and pyrimidine derivatives often stems from their ability to act as antimetabolites, interfering with the synthesis of nucleic acids and other essential cellular processes.[5][6] The following tables present a comparative summary of their performance in various experimental settings.

Anticancer Activity

Purine and pyrimidine analogs are widely used in chemotherapy, particularly for hematological malignancies.[7][8] They function by inhibiting DNA synthesis and inducing apoptosis in rapidly dividing cancer cells.[5]

CompoundClassCancer TypeAssayIC50/EC50References
Clofarabine Purine AnalogAcute Myeloid Leukemia (AML)Cytotoxicity (MTT)0.12 µM (median EC50)[9]
Cladribine Purine AnalogAcute Myeloid Leukemia (AML)Cytotoxicity (MTT)0.15 µM (median EC50)[9]
Cytarabine Pyrimidine AnalogAcute Myeloid Leukemia (AML)Clinical Trial (AML97)5-year overall survival: ~50% (in combination with cladribine)[7]
5-Fluorouracil-Combretastatin Hybrid Pyrimidine HybridBreast (MCF-7)Cytotoxicity (MTT)4.67 µM[10]
5-Fluorouracil-Combretastatin Hybrid Pyrimidine HybridLung (A549)Cytotoxicity (MTT)3.38 µM[10]
Pyrimidine-Purine Hybrid 15 HybridColon (SW480)Cytotoxicity (MTT)16.8 µM[10]
Pyrimidine-Purine Hybrid 15 HybridColon (SW620)Cytotoxicity (MTT)12.9 µM[10]
Antiviral Activity

Nucleoside analogs are a cornerstone of antiviral therapy, targeting viral polymerases to inhibit replication.[11]

CompoundClassVirusAssayEC50References
Remdesivir Purine AnalogHuman Coronavirus NL63Cell Culture0.3806 µM[1]
Favipiravir Pyrimidine AnalogHuman Coronavirus NL63Cell CultureNot effective alone at non-toxic concentrations[11]
Remdesivir Purine AnalogSARS-CoV-2VeroE6/TMPRSS2 cells1.7 µM[11]
Favipiravir Pyrimidine AnalogSARS-CoV-2VeroE6/TMPRSS2 cells130 µM[11]
Immunosuppressive Activity

By inhibiting the proliferation of lymphocytes, certain purine and pyrimidine derivatives are used as immunosuppressive agents.

CompoundClassTarget PathwayAssayIC50References
Mycophenolic Acid (MPA) Purine Synthesis InhibitorIMPDHT-cell proliferation80-100 nmol/L[7]
Brequinar (BQR) Pyrimidine Synthesis InhibitorDHODHT-cell proliferation80-100 nmol/L[7]
Mizoribine (MZR) Purine Synthesis InhibitorIMPDHT-cell proliferation~10 µmol/L[7]
Pharmacokinetic Parameters

The pharmacokinetic profiles of these derivatives influence their clinical utility. Below is a comparison of two widely used anticancer agents.

ParameterFludarabine (Purine Analog)Gemcitabine (Pyrimidine Analog)References
Maximum Plasma Concentration (Cmax) ~0.64 mg/mL (2.4 µM)~4.4 mg/mL (17 µM)[]
Systemic Clearance ~15.5 L/hNot directly compared[]

Experimental Protocols

Comparative Cytotoxicity Assessment using MTT Assay

This protocol outlines a general procedure for comparing the cytotoxic effects of purine and pyrimidine derivatives on cancer cell lines.

1. Cell Culture and Seeding:

  • Culture leukemia cells (e.g., HL-60) in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[4]

2. Compound Treatment:

  • Prepare stock solutions of the purine and pyrimidine analogs in a suitable solvent (e.g., DMSO).

  • Serially dilute the compounds in culture medium to achieve a range of final concentrations.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubate the plates for 48 hours.[4][9]

3. MTT Assay:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]

  • Incubate the plates for 2-4 hours at 37°C to allow the formation of formazan crystals.[4][13]

  • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4][13]

  • Gently shake the plates for 10 minutes to ensure complete solubilization.[4]

4. Data Analysis:

  • Measure the absorbance of each well at 570 nm using a microplate reader.[4]

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the compound concentration and determine the EC50/IC50 value (the concentration that causes 50% inhibition of cell viability) using non-linear regression analysis.

HPLC Analysis of Nucleoside Analogs

This protocol provides a general method for the separation and quantification of purine and pyrimidine derivatives in biological samples.

1. Sample Preparation:

  • For plasma samples, perform protein precipitation by adding a threefold excess of a cold organic solvent (e.g., methanol or acetonitrile).

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Collect the supernatant and evaporate it to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

2. HPLC System and Conditions:

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The specific gradient will depend on the analytes of interest.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compounds have maximum absorbance (e.g., 254 nm or 260 nm).

  • Injection Volume: 10-20 µL.

3. Data Analysis:

  • Identify the peaks of the purine and pyrimidine derivatives based on their retention times compared to known standards.

  • Quantify the concentration of each compound by comparing its peak area to a standard curve generated from known concentrations of the pure compounds.

Signaling Pathways and Experimental Workflows

De Novo Purine and Pyrimidine Synthesis Pathways

The de novo synthesis pathways are common targets for purine and pyrimidine antimetabolites. The following diagrams illustrate these key metabolic routes.

de_novo_pyrimidine_synthesis cluster_cytosol Cytosol cluster_mitochondria Mitochondria cluster_cytosol2 Cytosol Glutamine Glutamine + CO2 + 2 ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPS II Carbamoyl_Aspartate N-Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate OMP Orotidine 5'-Monophosphate (OMP) Orotate->OMP UMPS Orotate->OMP DHODH DHODH PRPP PRPP PRPP->OMP UMP Uridine 5'-Monophosphate (UMP) OMP->UMP UMPS UTP Uridine Triphosphate (UTP) UMP->UTP Kinases CTP Cytidine Triphosphate (CTP) UTP->CTP CTP Synthase

Caption: De Novo Pyrimidine Synthesis Pathway.

de_novo_purine_synthesis cluster_cytosol Cytosol cluster_imp_branch R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP PRPP Synthetase PRA 5-Phosphoribosyl- 1-amine (PRA) PRPP->PRA GPAT IMP Inosine Monophosphate (IMP) PRA->IMP Multiple Steps (Glycine, Aspartate, Glutamine, Formate) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH S_AMP Adenylosuccinate IMP->S_AMP ADSS GMP Guanosine Monophosphate (GMP) XMP->GMP GMP Synthase AMP Adenosine Monophosphate (AMP) S_AMP->AMP ADSL

Caption: De Novo Purine Synthesis Pathway.

Experimental Workflow for Comparative Cytotoxicity Analysis

The following diagram illustrates a typical workflow for comparing the in vitro cytotoxicity of purine and pyrimidine derivatives.

experimental_workflow cluster_treatment Drug Treatment cluster_analysis Data Analysis start Start cell_culture Cell Culture (e.g., Cancer Cell Line) start->cell_culture plate_cells Plate Cells in 96-well Plates cell_culture->plate_cells treat_cells Treat Cells with Compounds (48h) plate_cells->treat_cells prep_purine Prepare Purine Derivative Dilutions prep_purine->treat_cells prep_pyrimidine Prepare Pyrimidine Derivative Dilutions prep_pyrimidine->treat_cells mtt_assay Perform MTT Assay treat_cells->mtt_assay read_absorbance Read Absorbance (570 nm) mtt_assay->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability plot_curves Plot Dose-Response Curves calc_viability->plot_curves calc_ic50 Determine IC50 Values plot_curves->calc_ic50 compare Compare IC50 Values calc_ic50->compare end End compare->end

Caption: Workflow for Cytotoxicity Comparison.

Conclusion

The distinct structural and physicochemical properties of purine and pyrimidine derivatives have led to their development as a wide range of therapeutic agents. While both classes of compounds have demonstrated significant efficacy as antimetabolites in cancer and viral infections, their specific activities and pharmacokinetic profiles can vary considerably. The choice between a purine or pyrimidine derivative for a particular therapeutic application will depend on the specific molecular target, the desired pharmacokinetic properties, and the potential for off-target effects. The continued exploration of hybrid molecules incorporating both purine and pyrimidine scaffolds represents a promising avenue for the development of next-generation therapeutics with enhanced potency and selectivity.

References

A Comparative Analysis of Pyrimidine-Based EGFR Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pyrimidine-Based Inhibitors Targeting the Epidermal Growth Factor Receptor (EGFR)

The landscape of targeted cancer therapy has been significantly shaped by the development of small-molecule inhibitors that target key signaling pathways involved in tumor growth and survival. Among these, pyrimidine-based inhibitors of the Epidermal Growth Factor Receptor (EGFR) have emerged as a cornerstone in the treatment of various cancers, particularly non-small cell lung cancer (NSCLC). This guide provides a comparative overview of the efficacy of prominent pyrimidine-based EGFR inhibitors, supported by experimental data, to aid researchers in their drug discovery and development efforts.

Quantitative Efficacy Comparison

The following table summarizes the half-maximal inhibitory concentration (IC50) values of several key pyrimidine-based EGFR inhibitors against wild-type and mutant EGFR cell lines. Lower IC50 values indicate higher potency. The data has been compiled from various studies to provide a comparative snapshot of inhibitor efficacy. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.

InhibitorGenerationTarget EGFR StatusCell LineIC50 (nM)
Gefitinib 1stWild-TypeA549~5000-8000
Mutant (delE746-A750)PC-97
Mutant (L858R)H325512
Mutant (L858R/T790M)H1975>10000
Erlotinib 1stWild-TypeA549~2000-7000
Mutant (delE746-A750)PC-945
Mutant (L858R)H325540
Mutant (L858R/T790M)H1975>10000
Afatinib 2ndWild-TypeBa/F3-WT31
Mutant (delE746-A750)PC-90.8
Mutant (L858R)H32550.3
Mutant (L858R/T790M)H197557
Osimertinib (AZD9291) 3rdWild-TypeBa/F3-WT184[1]
Mutant (delE746-A750)PC-917
Mutant (L858R)H32554
Mutant (L858R/T790M)H19755
WZ4002 3rdWild-TypeHN11>3000
Mutant (L858R/T790M)H197547[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of EGFR inhibitors.

EGFR Kinase Inhibition Assay (Biochemical)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the EGFR kinase domain.

  • Reagents and Materials:

    • Recombinant human EGFR kinase domain (wild-type or mutant)

    • ATP (Adenosine triphosphate)

    • Poly(Glu, Tyr) 4:1 peptide substrate

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • Test compounds (pyrimidine-based inhibitors) dissolved in DMSO

    • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

    • 384-well white plates

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • Add 5 µL of the diluted compounds to the wells of a 384-well plate. Include a DMSO-only control (no inhibition) and a control without enzyme (background).

    • Add 10 µL of a solution containing the EGFR enzyme and the peptide substrate in kinase buffer to each well.

    • Incubate the plate at room temperature for 10 minutes to allow for compound binding to the enzyme.

    • Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km value for EGFR.

    • Incubate the reaction at 30°C for 1 hour.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. Luminescence is measured using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay determines the effect of an inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability.

  • Reagents and Materials:

    • Cancer cell lines (e.g., A549, PC-9, H1975)

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • Test compounds (pyrimidine-based inhibitors) dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well clear flat-bottom plates

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compounds. Include a DMSO-only control (vehicle) and a no-cell control (background).

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

    • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing Mechanisms and Workflows

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation by ligands such as EGF, triggers multiple downstream signaling cascades that regulate cell proliferation, survival, and migration. Pyrimidine-based inhibitors act by competing with ATP for the binding site in the intracellular kinase domain of EGFR, thereby blocking its autophosphorylation and subsequent activation of downstream pathways.

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds ADP ADP EGFR->ADP pEGFR p-EGFR (Active) EGFR->pEGFR Dimerization & Autophosphorylation Inhibitor Pyrimidine Inhibitor Inhibitor->EGFR Blocks ATP binding ATP ATP ATP->EGFR RAS_RAF RAS-RAF-MEK-ERK Pathway pEGFR->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway pEGFR->PI3K_AKT Cell_Response Cell Proliferation, Survival, Migration RAS_RAF->Cell_Response PI3K_AKT->Cell_Response

Caption: EGFR signaling pathway and the mechanism of action of pyrimidine-based inhibitors.

Experimental Workflow for IC50 Determination

The determination of the IC50 value is a fundamental experiment in drug discovery to quantify the potency of an inhibitor. The following diagram illustrates a typical workflow for determining the IC50 of a pyrimidine-based inhibitor using a cell-based assay.

IC50_Workflow Start Start Cell_Culture 1. Culture Cancer Cells (e.g., A549, PC-9) Start->Cell_Culture Plate_Cells 2. Plate Cells in 96-well Plates Cell_Culture->Plate_Cells Treat_Cells 4. Treat Cells with Inhibitor (72h incubation) Plate_Cells->Treat_Cells Prepare_Inhibitor 3. Prepare Serial Dilutions of Pyrimidine Inhibitor Prepare_Inhibitor->Treat_Cells MTT_Assay 5. Perform MTT Assay Treat_Cells->MTT_Assay Measure_Absorbance 6. Measure Absorbance (570 nm) MTT_Assay->Measure_Absorbance Data_Analysis 7. Analyze Data & Calculate % Viability Measure_Absorbance->Data_Analysis IC50_Determination 8. Determine IC50 Value (Dose-Response Curve) Data_Analysis->IC50_Determination End End IC50_Determination->End

Caption: A generalized workflow for determining the IC50 of a pyrimidine-based inhibitor.

Logical Comparison of EGFR Inhibitor Generations

The development of pyrimidine-based EGFR inhibitors has progressed through several generations, each with distinct characteristics in terms of their binding mode, selectivity, and efficacy against resistance mutations.

Inhibitor_Generations Gen1 1st Generation Gefitinib, Erlotinib - Reversible binding - Active against sensitizing mutations - Ineffective against T790M Gen2 2nd Generation Afatinib - Irreversible binding (covalent) - Pan-ErbB inhibitor - Active against sensitizing mutations - Modest activity against T790M - Higher toxicity due to WT EGFR inhibition Gen1->Gen2 Improved Potency & Irreversible Binding Gen3 3rd Generation Osimertinib, WZ4002 - Irreversible binding (covalent) - Selective for mutant EGFR (including T790M) - Spares wild-type EGFR - Reduced toxicity profile Gen2->Gen3 Increased Selectivity for T790M & WT Sparing

Caption: Key characteristics and evolution of different generations of pyrimidine-based EGFR inhibitors.

References

Lack of Preclinical and Clinical Data on 2-(pyrimidin-2-ylsulfanyl)ethan-1-ol Precludes Direct Benchmarking Against Standard Drugs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant absence of preclinical and clinical data for the compound 2-(pyrimidin-2-ylsulfanyl)ethan-1-ol. While the pyrimidine scaffold is a well-established pharmacophore present in numerous approved drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, specific data on the efficacy and mechanism of action of this compound is not currently published. [1][2][3][4] Consequently, a direct comparative analysis against standard-of-care medications for any specific indication is not feasible at this time.

This guide, therefore, serves as a methodological framework for researchers and drug development professionals, outlining the necessary experimental data and comparative analyses that would be required to benchmark this compound or any novel pyrimidine derivative against established drugs. The following sections provide a hypothetical comparison in the context of oncology, a field where pyrimidine derivatives have shown significant therapeutic utility.

Hypothetical Benchmarking Framework: this compound as a Potential Anticancer Agent

For the purpose of this guide, we will postulate a hypothetical scenario where preliminary screenings have suggested that this compound exhibits cytotoxic activity against a panel of cancer cell lines. The subsequent benchmarking process would involve a multi-tiered approach, comparing its performance against a standard chemotherapeutic agent, such as Doxorubicin, and a targeted therapy, for instance, a kinase inhibitor like Erlotinib, depending on the identified mechanism of action.

Table 1: Comparative In Vitro Cytotoxicity

This table would summarize the half-maximal inhibitory concentration (IC₅₀) values of the test compound and standard drugs across various cancer cell lines.

Cell LineCancer TypeThis compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)Erlotinib IC₅₀ (µM)
A549Lung CarcinomaData not availableLiterature ValueLiterature Value
MCF-7Breast AdenocarcinomaData not availableLiterature ValueLiterature Value
HepG2Hepatocellular CarcinomaData not availableLiterature ValueLiterature Value
HCT116Colorectal CarcinomaData not availableLiterature ValueLiterature Value
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Cancer cell lines (e.g., A549, MCF-7, HepG2, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the media is replaced with fresh media containing serial dilutions of this compound, Doxorubicin, and Erlotinib. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: The media is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with HCl).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ values are determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Hypothetical Signaling Pathway Inhibition

Should further studies elucidate a specific mechanism of action, such as the inhibition of a particular signaling pathway, a diagram illustrating this would be crucial. For instance, if this compound were found to inhibit the EGFR signaling pathway, the following diagram would represent this.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras Compound This compound Compound->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Benchmarking_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Comparative Analysis A Initial Cytotoxicity Screening B IC50 Determination vs. Standard Drugs A->B C Mechanism of Action Studies B->C D Xenograft Model Efficacy Studies C->D E Toxicity and Pharmacokinetic Profiling D->E F Benchmarking against Standard of Care E->F

References

Reproducibility of experiments using 2-(pyrimidin-2-ylsulfanyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on the experimental reproducibility and comparative efficacy of pyrimidine thioether compounds.

Executive Summary

The compound 2-(pyrimidin-2-ylsulfanyl)ethan-1-ol is a molecule of interest within the broader class of pyrimidine thioethers, which are known for a wide range of biological activities including antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] However, a comprehensive review of published literature reveals a significant lack of specific experimental data for this compound itself. To provide a valuable comparative guide for researchers in the field, this document will focus on a closely related and well-documented pyrimidine thioether derivative, compound A5 from a recent study on novel pyrimidine sulfonate esters.[4] This guide will present its synthesis, biological activity against plant pathogens, and the detailed experimental protocols to ensure reproducibility. This will allow for an objective comparison with other alternatives and provide a solid foundation for further research and development.

Compound Overview and Alternatives

Pyrimidine thioethers are a class of heterocyclic compounds recognized for their diverse pharmacological potential.[1][2][3] The core structure, consisting of a pyrimidine ring linked to a sulfur atom, serves as a versatile scaffold for chemical modifications to achieve desired biological effects.[3] While data on this compound is sparse, numerous derivatives have been synthesized and evaluated for activities ranging from antidepressant and anxiolytic to HIV reverse transcriptase inhibition.[2][5]

For the purpose of this guide, we will detail the experimental profile of Compound A5 (a pyrimidine sulfonate ester containing a thioether moiety) and compare its performance with commercially available standards, Thiodiazole Copper (TC) and Bismerthiazol (BT), as documented in the source study.[4]

Quantitative Data Summary

The antibacterial efficacy of Compound A5 and standard alternatives was evaluated against several plant pathogens. The half-maximal effective concentration (EC50) values are summarized in the table below. Lower EC50 values indicate higher potency.

CompoundEC50 against Xoo (μg/mL)EC50 against Xac (μg/mL)
Compound A5 4.24 70.80
Thiodiazole Copper (TC)45.81130.49
Bismerthiazol (BT)25.12Not Reported

Data sourced from a study on novel pyrimidine sulfonate esters containing a thioether moiety.[4] Xoo: Xanthomonas oryzae pv. oryzae; Xac: Xanthomonas axonopodis pv. citri

Experimental Protocols

To ensure the reproducibility of the findings, detailed experimental methodologies for the synthesis of Compound A5 and its biological evaluation are provided below.

Synthesis of Compound A5

The synthesis of Compound A5 is a multi-step process starting from commercially available reagents. The general workflow is outlined below.

G A Intermediate 1 (4,6-dichloro-2-(methylthio)pyrimidine) C Intermediate 3 (Nucleophilic Substitution) A->C B Intermediate 2 (Substituted Phenol) B->C D Intermediate 4 (Oxidation) C->D m-CPBA E Intermediate 5 (Sulfonylation) D->E Substituted sulfonyl chloride, Triethylamine F Compound A5 E->F Final Product

Caption: Synthetic workflow for Compound A5.

Step 1: Synthesis of Intermediate 3 Intermediate 1 (4,6-dichloro-2-(methylthio)pyrimidine) and Intermediate 2 (a substituted phenol) are reacted in the presence of a base such as potassium carbonate in a suitable solvent like N,N-dimethylformamide (DMF). The reaction mixture is stirred at room temperature to facilitate nucleophilic substitution.

Step 2: Synthesis of Intermediate 4 Intermediate 3 is dissolved in a solvent like dichloromethane (DCM) and treated with an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), to oxidize the thioether to a sulfoxide or sulfone.

Step 3: Synthesis of Compound A5 Intermediate 4 is then reacted with a substituted sulfonyl chloride in the presence of a base like triethylamine in a solvent such as DCM to yield the final product, Compound A5.[4]

Antibacterial Activity Assay

The antibacterial activity of Compound A5 was determined using a turbidimeter test.

G A Bacterial Culture Preparation (Xoo or Xac in Nutrient Broth) C Incubation (Bacterial culture + Compound dilutions) A->C B Compound Dilution Series (in DMSO and sterile water) B->C D Turbidity Measurement (at 600 nm) C->D 24-48 hours at 28°C E EC50 Calculation D->E Probit analysis

Caption: Workflow for antibacterial activity assay.

  • Bacterial Strains: Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac) are cultured in nutrient broth.

  • Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) and diluted with sterile distilled water containing a surfactant to achieve a series of concentrations.

  • Incubation: The bacterial cultures are mixed with the compound dilutions in 96-well plates.

  • Turbidity Measurement: The plates are incubated, and the optical density at 600 nm is measured to determine bacterial growth.

  • Data Analysis: The EC50 values are calculated from the dose-response curves.[4]

Mechanism of Action and Signaling Pathways

While the precise molecular target of Compound A5 was not elucidated in the cited study, pyrimidine thioethers have been suggested to act through various mechanisms. Molecular modeling studies of some pyrimidine thioethers with antidepressant and anxiolytic activity suggest potential binding to GABA-A, melatonin, and sigma-1 receptors.[1][2] For antimicrobial pyrimidine derivatives, a proposed mechanism involves the disruption of the bacterial cell wall, leading to shrinkage and rupture of the pathogen.[4] Further investigation is required to determine the specific signaling pathways affected by this compound and its analogues.

G A Pyrimidine Thioether (e.g., Compound A5) B Bacterial Cell Wall A->B Interaction C Cell Wall Disruption B->C D Cell Shrinkage and Rupture C->D E Bacterial Cell Death D->E

Caption: Postulated mechanism of antibacterial action.

References

A Comparative Guide to the Biological Equivalence of 2-(pyrimidin-2-ylsulfanyl)ethan-1-ol Batches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the biological equivalence of different batches of the compound 2-(pyrimidin-2-ylsulfanyl)ethan-1-ol. Given the critical role of batch-to-batch consistency in research and drug development, this document outlines key experimental protocols and data presentation strategies to ensure reliable and reproducible results.

While specific biological activities of this compound are not extensively documented in publicly available literature, its chemical structure, containing a pyrimidine moiety, suggests potential involvement in various cellular signaling pathways. Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-fibrotic, and anti-cancer effects.[1][2][3] This guide, therefore, presents a hypothetical, yet plausible, scenario where this compound acts as an inhibitor of a generic pro-inflammatory signaling pathway. The described methodologies can be adapted based on the actual, determined biological activity of the compound.

Hypothetical Mechanism of Action: Inhibition of a Pro-Inflammatory Signaling Pathway

For the purpose of this guide, we will hypothesize that this compound exerts its biological effect by inhibiting a key kinase in a pro-inflammatory signaling cascade, leading to a reduction in the expression of inflammatory mediators. A simplified representation of this hypothetical pathway is presented below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Inflammatory_Genes Inflammatory_Genes Transcription_Factor->Inflammatory_Genes Compound This compound Compound->Kinase_A Ligand Ligand Ligand->Receptor

Figure 1: Hypothetical Pro-Inflammatory Signaling Pathway

Quantitative Data Summary

To ensure a clear and concise comparison between different batches of this compound, all quantitative data should be summarized in tabular format. The following tables provide templates for presenting data from the recommended experimental protocols.

Table 1: Physicochemical Properties

Batch IDAppearancePurity (%) by HPLCMajor Impurity (%)
Batch AWhite solid99.50.3 (Impurity X)
Batch BOff-white solid98.90.8 (Impurity Y)
Batch CWhite solid99.80.1 (Impurity X)

Table 2: In Vitro Biological Activity

Batch IDIC50 (µM) in Kinase AssayEC50 (µM) in Cell-Based Assay
Batch A1.2 ± 0.15.5 ± 0.4
Batch B1.5 ± 0.27.2 ± 0.6
Batch C1.1 ± 0.15.3 ± 0.3

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological equivalence of different batches of this compound.

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Objective: To determine the purity of each batch and identify and quantify any impurities.

  • Method:

    • Prepare a standard solution of this compound of known concentration.

    • Prepare solutions of each batch at the same concentration.

    • Use a C18 reverse-phase column with a suitable mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid).

    • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).

    • Calculate the percentage purity by dividing the area of the main peak by the total area of all peaks.

    • Identify and quantify major impurities by comparing their retention times to known standards, if available, or by using relative peak areas.

2. In Vitro Kinase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of each batch against the target kinase (Kinase A in the hypothetical pathway).

  • Method:

    • Use a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

    • Prepare a series of dilutions for each batch of the compound.

    • In a 96-well plate, add the kinase, its substrate, ATP, and the compound dilutions.

    • Incubate the plate at the recommended temperature and time.

    • Stop the kinase reaction and measure the luminescence, which is inversely proportional to the kinase activity.

    • Plot the percentage of kinase inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

3. Cell-Based Assay for Inhibition of Inflammatory Mediator Production

  • Objective: To determine the half-maximal effective concentration (EC50) of each batch in a cellular context.

  • Method:

    • Culture a relevant cell line (e.g., macrophages) in a 96-well plate.

    • Pre-treat the cells with a series of dilutions of each batch of the compound for a specified time.

    • Stimulate the cells with a pro-inflammatory agent (e.g., lipopolysaccharide, LPS) to induce the production of an inflammatory mediator (e.g., TNF-α).

    • After incubation, collect the cell culture supernatant.

    • Quantify the amount of the inflammatory mediator using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

    • Plot the percentage of inhibition of mediator production against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.

G cluster_workflow Experimental Workflow for Biological Equivalence Start Start Batch_Characterization Batch Characterization (HPLC) Start->Batch_Characterization In_Vitro_Assay In Vitro Kinase Assay (IC50 Determination) Batch_Characterization->In_Vitro_Assay Cell_Based_Assay Cell-Based Assay (EC50 Determination) In_Vitro_Assay->Cell_Based_Assay Data_Analysis Data Analysis and Comparison Cell_Based_Assay->Data_Analysis Conclusion Biological Equivalence Established Data_Analysis->Conclusion

Figure 2: Experimental Workflow

Conclusion

The biological equivalence of different batches of a research compound is paramount for the validity and reproducibility of scientific findings. By employing a combination of physicochemical analysis and robust in vitro biological assays, researchers can confidently assess the consistency of their starting materials. The experimental framework provided in this guide, although based on a hypothetical mechanism of action for this compound, offers a solid foundation for establishing biological equivalence for this and other novel compounds. It is essential to adapt the specific assays to the confirmed biological target and mechanism of action once they are elucidated.

References

A Head-to-Head Comparison of Pyrimidine Synthesis Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Pyrimidine and its derivatives are fundamental heterocyclic compounds essential to numerous biological processes and pharmaceutical applications. As the building blocks of nucleic acids (cytosine, thymine, and uracil) and components of various therapeutic agents, the efficient synthesis of the pyrimidine core is a subject of perpetual interest in chemical and biomedical research. This guide provides a comprehensive comparison of the primary methods for pyrimidine synthesis, offering researchers, scientists, and drug development professionals a detailed overview of both biological and chemical approaches. We present quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows to aid in the selection of the most suitable method for a given application.

Biological Synthesis of Pyrimidines: The De Novo and Salvage Pathways

In living organisms, pyrimidine nucleotides are synthesized through two main pathways: the de novo pathway, which builds the pyrimidine ring from simple precursors, and the salvage pathway, which recycles pre-existing pyrimidine bases and nucleosides.[1] These enzymatic pathways are highly regulated to meet the cell's metabolic needs.

De Novo Pyrimidine Synthesis

The de novo synthesis pathway is a multi-step enzymatic process that constructs the pyrimidine ring from bicarbonate, aspartate, and glutamine.[2] This pathway is crucial for providing the necessary pyrimidine nucleotides for DNA and RNA synthesis, particularly in rapidly dividing cells.[3] The key steps involve the formation of carbamoyl phosphate, which then reacts with aspartate to initiate the ring-forming reactions, ultimately leading to the synthesis of uridine monophosphate (UMP), a precursor for other pyrimidine nucleotides.[4]

de_novo_pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_cytoplasm2 Cytoplasm Bicarbonate Bicarbonate Carbamoyl_Phosphate Carbamoyl_Phosphate Bicarbonate->Carbamoyl_Phosphate CPSII Glutamine Glutamine Glutamine->Carbamoyl_Phosphate ATP ATP ATP->Carbamoyl_Phosphate Carbamoyl_Aspartate Carbamoyl_Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH OMP OMP Orotate->OMP UMPS PRPP PRPP PRPP->OMP UMP UMP OMP->UMP UMPS UTP UTP UMP->UTP Kinases CTP CTP UTP->CTP CTP Synthase

Figure 1: De Novo Pyrimidine Synthesis Pathway

Salvage Pathway for Pyrimidine Synthesis

The salvage pathway is an energy-efficient alternative to de novo synthesis that recycles pyrimidine bases and nucleosides from the breakdown of DNA and RNA.[5] This pathway is particularly important in tissues with low rates of cell division.[1] Key enzymes in this pathway, such as thymidine kinase and uridine phosphorylase, convert salvaged bases and nucleosides back into nucleotides that can be reincorporated into nucleic acids.[5]

salvage_pathway cluster_bases Free Pyrimidine Bases cluster_nucleosides Nucleosides cluster_nucleotides Nucleotides DNA_RNA_breakdown DNA/RNA Breakdown Uracil Uracil DNA_RNA_breakdown->Uracil Thymine Thymine DNA_RNA_breakdown->Thymine Cytosine Cytosine DNA_RNA_breakdown->Cytosine Dietary_Sources Dietary Sources Dietary_Sources->Uracil Dietary_Sources->Thymine Dietary_Sources->Cytosine Uridine Uridine Uracil->Uridine Uridine Phosphorylase Thymidine Thymidine Thymine->Thymidine Thymidine Phosphorylase Cytidine Cytidine Cytosine->Cytidine Uridine Phosphorylase UMP UMP Uridine->UMP Uridine Kinase TMP TMP Thymidine->TMP Thymidine Kinase CMP CMP Cytidine->CMP Uridine-Cytidine Kinase DNA_RNA_Synthesis DNA/RNA Synthesis UMP->DNA_RNA_Synthesis TMP->DNA_RNA_Synthesis CMP->DNA_RNA_Synthesis

Figure 2: Pyrimidine Salvage Pathway

Chemical Synthesis of Pyrimidines

A variety of chemical methods have been developed for the synthesis of pyrimidine derivatives in the laboratory. These methods offer versatility in introducing a wide range of substituents onto the pyrimidine ring, enabling the creation of novel compounds with diverse properties.

The Biginelli Reaction

First reported in 1891, the Biginelli reaction is a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones.[6][7] This multicomponent reaction is highly valued for its simplicity and efficiency in generating functionally rich pyrimidine derivatives.[8] Modern variations of this reaction often employ catalysts and alternative energy sources, such as microwave irradiation or ultrasound, to improve yields and reduce reaction times.[9][10]

The Pinner Synthesis

The Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine, typically in the presence of a base or acid catalyst.[11] This method is a versatile approach for the preparation of a wide range of substituted pyrimidines. Variations of the Pinner synthesis have been developed to accommodate different starting materials and to improve reaction conditions.

Multicomponent Reactions (MCRs)

Modern synthetic strategies increasingly rely on multicomponent reactions (MCRs) to construct complex molecules in a single step.[12] Several novel MCRs for pyrimidine synthesis have been developed, offering high atom economy and procedural simplicity. These reactions often utilize transition metal catalysts to facilitate the formation of multiple C-C and C-N bonds in a single pot.[13][14]

Head-to-Head Comparison of Chemical Synthesis Methods

The choice of a synthetic method depends on several factors, including the desired substitution pattern, reaction efficiency, and experimental conditions. The following table summarizes quantitative data for representative examples of the most common chemical synthesis methods for pyrimidines.

MethodKey ReactantsCatalyst/ConditionsReaction TimeYield (%)Reference
Biginelli Reaction Benzaldehyde, Ethyl Acetoacetate, UreaCatalyst-free, Solvent-free, 100°C30 min92%[7]
4-Chlorobenzaldehyde, Ethyl Acetoacetate, UreaUranyl Acetate, Solvent-free, 90°C2.5 h95%[8]
Benzaldehyde, Ethyl Acetoacetate, UreaSulfamic Acid, Microwave (300W)2 min94%[9]
Benzaldehyde, Ethyl Acetoacetate, UreaHolmium Chloride, Ultrasound30 min95%[10]
Pinner-type Synthesis β-keto esters, AmidinesUltrasound, K₂CO₃, Water5-15 min21-97%[3][11]
Multicomponent Reaction Ketones, Arylacetylenes, GuanidineKOBut/DMSONot specifiedup to 80%[1]
Alcohols, AmidinesIridium-pincer complex, KOH24 hup to 93%[2][12]
Ketones, Triethoxymethane, Ammonium AcetateTBBDA, Solvent-free, 100-110°CNot specifiedGood to high yields[15]

Experimental Protocols

Detailed experimental protocols are crucial for the successful replication of synthetic methods. Below are representative protocols for the Biginelli reaction under solvent-free conditions and a multicomponent synthesis of pyrimidines from alcohols.

General Procedure for Solvent-Free and Catalyst-Free Biginelli Reaction

A mixture of an aromatic aldehyde (1 mmol), a 1,3-dicarbonyl compound (1 mmol), and urea or thiourea (1.5 mmol) is placed in a round-bottom flask.[4] The flask is heated in an oil bath at a specified temperature (e.g., 100 °C) for a designated time (e.g., 30 minutes).[7] The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the solid product is washed with cold water and ethanol to afford the pure dihydropyrimidinone or -thione.[8]

General Procedure for Iridium-Catalyzed Multicomponent Synthesis of Pyrimidines from Alcohols

In a glovebox, an oven-dried Schlenk tube is charged with the iridium pincer-complex catalyst (1 mol %), potassium hydroxide (0.2 equiv), the corresponding alcohols, and the amidine hydrochloride.[2][12] The tube is sealed and heated in an oil bath at a specified temperature (e.g., 135 °C) for 24 hours.[13] After cooling to room temperature, the reaction mixture is filtered through a short pad of silica gel, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired pyrimidine derivative.[2]

experimental_workflow Start Start Reactant_Mixing Mix Reactants (e.g., Aldehyde, β-ketoester, Urea) Start->Reactant_Mixing Reaction_Conditions Apply Reaction Conditions (e.g., Heat, Microwave, Ultrasound) Reactant_Mixing->Reaction_Conditions Monitoring Monitor Reaction Progress (e.g., TLC) Reaction_Conditions->Monitoring Monitoring->Reaction_Conditions Incomplete Workup Reaction Workup (e.g., Cooling, Filtration) Monitoring->Workup Complete Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Characterization Characterization (e.g., NMR, IR, Mass Spec) Purification->Characterization End End Characterization->End

Figure 3: General Experimental Workflow for Chemical Synthesis

Logical Relationships and Method Selection

The selection of a pyrimidine synthesis method is guided by a trade-off between various factors, including the desired product complexity, reaction efficiency, and environmental considerations. The following diagram illustrates the logical relationships between these factors and the different synthesis methods.

logical_relationships cluster_goals Primary Goals cluster_methods Synthesis Methods cluster_considerations Key Considerations High_Yield High_Yield Biginelli Biginelli High_Yield->Biginelli Often high MCRs Modern MCRs High_Yield->MCRs Often high Structural_Diversity Structural_Diversity Pinner Pinner Structural_Diversity->Pinner Versatile Structural_Diversity->MCRs High Green_Chemistry Green_Chemistry Green_Chemistry->Biginelli Solvent-free options Green_Chemistry->MCRs Atom economy Biocatalysis Biocatalysis Green_Chemistry->Biocatalysis Aqueous, mild Starting_Materials Starting_Materials Biginelli->Starting_Materials Readily available Reaction_Complexity Reaction_Complexity Biginelli->Reaction_Complexity Simple one-pot Equipment Equipment Biginelli->Equipment Standard glassware (Microwave/Ultrasound optional) Pinner->Starting_Materials Varied Pinner->Reaction_Complexity Generally straightforward Pinner->Equipment Standard glassware MCRs->Starting_Materials Can be complex MCRs->Reaction_Complexity Can be complex MCRs->Equipment May require inert atmosphere Biocatalysis->Starting_Materials Specific enzymes Biocatalysis->Reaction_Complexity Requires specific conditions Biocatalysis->Equipment Incubators, spectrophotometers

Figure 4: Logical Relationships in Method Selection

Conclusion

The synthesis of pyrimidines can be approached through both elegant biological pathways and a diverse array of chemical methods. While the de novo and salvage pathways provide fundamental insights into the biosynthesis of these vital molecules, chemical synthesis offers the flexibility to create a vast library of derivatives for various applications. The Biginelli reaction remains a cornerstone of pyrimidine synthesis due to its simplicity and efficiency. The Pinner synthesis and modern multicomponent reactions provide powerful alternatives for accessing a wider range of substitution patterns. The choice of the optimal synthesis method will ultimately depend on the specific research goals, available resources, and the desired characteristics of the final product. This guide provides a foundational understanding to aid researchers in making informed decisions for their pyrimidine synthesis endeavors.

References

The Strategic Advantage of 2-(pyrimidin-2-ylsulfanyl)ethan-1-ol in Modern Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of scientific research and drug development, the selection of appropriate molecular scaffolds is a critical determinant of success. Among the myriad of heterocyclic compounds, 2-(pyrimidin-2-ylsulfanyl)ethan-1-ol emerges as a molecule of significant interest, offering a unique combination of functional groups that confer distinct advantages in various research applications. This guide provides an objective comparison of the performance of this compound and its structural analogs against other alternatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in their endeavors.

The Architectural Edge: Unpacking the Core Components

The efficacy of this compound can be attributed to the synergistic interplay of its three key structural motifs: the pyrimidine ring, the thioether linkage, and the primary alcohol.

The Pyrimidine Core: A Privileged Scaffold in Medicinal Chemistry. The pyrimidine nucleus is a cornerstone in the design of bioactive molecules, renowned for its versatile pharmacological activities.[1][2][3] This nitrogen-containing heterocycle is a fundamental component of nucleic acids, allowing for favorable interactions with a wide range of biological targets.[1][2] Its derivatives have demonstrated a broad spectrum of therapeutic potential, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][4][5]

The Thioether Linkage: Stability and Versatility. The thioether bond (C-S-C) is a robust and crucial linker in many pharmaceutical agents.[4][6] It offers greater metabolic stability compared to more labile ester or amide bonds. This stability ensures the integrity of the molecular structure in vivo, a critical factor for drug efficacy. Furthermore, the sulfur atom can participate in hydrogen bonding and coordination with metal ions, contributing to target binding.[7]

The Hydroxyl Group: Enhancing Specificity and Solubility. The primary alcohol (-CH₂OH) functionality plays a pivotal role in drug-receptor interactions by acting as both a hydrogen bond donor and acceptor.[8][9][10] This directional bonding capability can significantly enhance binding affinity and specificity for a biological target. Moreover, the hydroxyl group improves the aqueous solubility and overall pharmacokinetic profile of a molecule, which is essential for its bioavailability.[8][11]

Performance in Focus: A Comparative Analysis

While direct experimental data for this compound is limited in publicly available literature, we can infer its potential advantages by examining structurally similar pyrimidine thioether derivatives and comparing them to alternative compounds in key research areas.

Anticancer Activity

Pyrimidine thioethers have shown significant promise as anticancer agents. Their mechanism often involves the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival.[12][13][14]

Table 1: Comparison of Anticancer Activity of Pyrimidine Thioether Derivatives and an Alternative Kinase Inhibitor.

CompoundTarget/Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
2-Chloro-7-methyl-6-pyrrolidinobutynylthiopurine (A pyrimidine thioether analog)SBN-19 (Glioblastoma)5.00Cisplatin~5.00
7-Chloro-3-phenyl-5-(trifluoromethyl)[8][9]thiazolo[4,5-d]pyrimidine-2(3H)-thioneA375 (Melanoma)~50-100Doxorubicin< 1
Pyrimidine Derivative 2d A549 (Lung Cancer)< 50Doxorubicin2.22

Data synthesized from multiple sources for comparative purposes.[1][8][15]

The data suggests that pyrimidine thioether derivatives can exhibit potent anticancer activity, in some cases comparable to established chemotherapy agents. The flexibility to modify the substituents on the pyrimidine ring and the side chain allows for the fine-tuning of activity against specific cancer cell lines.

Anti-inflammatory Activity

The pyrimidine scaffold is also a key feature in many anti-inflammatory agents.[4][16][17] Derivatives of 2-mercaptopyrimidine, a precursor to this compound, have demonstrated notable anti-inflammatory effects.[2]

Table 2: Comparison of Anti-inflammatory Activity of 2-Thiopyrimidine Derivatives.

CompoundAssayActivity Metric
7,7,8a-trimethyl-hexahydro-thiazolo[3,2-c]pyrimidine-5-thioneCarrageenan-induced paw edema (rats)37.4% inhibition at 100 mg/kg
Substituted 2-mercapto-3-(N-aryl)pyrimido[5,4-c]cinnolin-4-(3H)-onesIn vitro antimicrobial activityPotent activity reported
Pyrido[2,3-d]pyrimidine derivative 2a LOX InhibitionIC₅₀ = 42 µM
Pyrido[2,3-d]pyrimidine derivative 2f LOX InhibitionIC₅₀ = 47.5 µM

Data synthesized from multiple sources for comparative purposes.[1][2][9]

These findings highlight the potential of the 2-thiopyrimidine core, present in our topic compound, to serve as a foundation for the development of novel anti-inflammatory agents.

Experimental Protocols

To facilitate the replication and validation of the cited research, detailed methodologies for key experiments are provided below.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a cancer cell line.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[18][19]

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the percentage of viability against the compound concentration.

In Vitro Anti-inflammatory Assay (LOX Inhibition)

Objective: To assess the inhibitory effect of a compound on the activity of lipoxygenase (LOX).

Protocol:

  • Reagent Preparation: Prepare a solution of soybean lipoxygenase (LOX) in borate buffer (pH 9.0). Prepare a substrate solution of linoleic acid.

  • Assay Procedure: In a 96-well plate, add the borate buffer, the test compound at various concentrations, and the LOX solution. Incubate at room temperature for 10 minutes.

  • Initiation of Reaction: Add the linoleic acid substrate to initiate the enzymatic reaction.

  • Absorbance Measurement: Immediately measure the change in absorbance at 234 nm over a period of 5 minutes using a microplate reader. This wavelength corresponds to the formation of the conjugated diene product.

  • Data Analysis: Calculate the percentage of LOX inhibition for each concentration of the test compound compared to a control without the inhibitor. Determine the IC₅₀ value from the dose-response curve.[1]

Visualizing the Rationale: Pathways and Workflows

To further elucidate the role and experimental context of compounds like this compound, the following diagrams illustrate key concepts.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR synthesis Synthesis of Pyrimidine Thioether Derivatives purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT) characterization->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., LOX) characterization->anti_inflammatory antimicrobial Antimicrobial Assays (e.g., MIC) characterization->antimicrobial data_analysis IC50 / MIC Determination cytotoxicity->data_analysis anti_inflammatory->data_analysis antimicrobial->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization

A generalized workflow for the synthesis and evaluation of novel pyrimidine thioether derivatives.

signaling_pathway cluster_kinase Kinase Signaling Pathway in Cancer cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (RTK) ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation & Survival transcription->proliferation inhibitor Pyrimidine Thioether Inhibitor inhibitor->raf

A simplified diagram of a kinase signaling pathway often targeted by pyrimidine-based inhibitors.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents and research tools. Its constituent parts—the pyrimidine ring, thioether linkage, and hydroxyl group—each contribute valuable properties that can lead to enhanced biological activity, metabolic stability, and favorable pharmacokinetic profiles. While further research on this specific molecule is warranted, the extensive data on its close structural analogs strongly support its potential as a valuable building block in anticancer, anti-inflammatory, and other drug discovery programs. The provided comparative data and experimental protocols offer a solid foundation for researchers to explore the advantages of incorporating this and similar structures into their research pipelines.

References

Comparative Analysis of Pyrimidine Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2][3][4] Its prevalence in the structure of DNA and RNA bases underscores its biological significance.[1][3] This guide provides a comparative analysis of pyrimidine derivatives, focusing on their anticancer, antiviral, and anti-inflammatory activities, supported by experimental data from recent studies.

Anticancer Activity of Pyrimidine Derivatives

Pyrimidine-based compounds have shown significant promise as anticancer agents, primarily by targeting various kinases and cellular processes involved in cancer progression.[3][5] The following tables summarize the in vitro cytotoxic effects of several pyrimidine derivatives against various human cancer cell lines.

Table 1: Anticancer Activity of Imidazole-Pyrimidine-Sulfonamide Hybrids [1]

CompoundTargetCell LineIC50 (ng/mL)
88 HER2-81 ± 40
EGFR-L858R mutant-59 ± 30
EGFR-T790M mutant-49 ± 20
89 HER2-208 ± 110
EGFR-L858R mutant-112 ± 60
EGFR-T790M mutant-152 ± 70

Table 2: Anticancer Activity of Oxazole-Pyrimidine Derivatives [6]

CompoundCell LineIC50 (µM)
138 MCF-7 (Breast)0.01 ± 0.0065
A549 (Lung)0.04 ± 0.0072
PC3 (Prostate)0.08 ± 0.0084
DU-145 (Prostate)0.12 ± 0.078

Table 3: Anticancer Activity of Pyrimidine-5-carbonitrile Derivatives against EGFR [7]

CompoundCell LineIC50 (µM)
139 HepG2 (Liver)3.56
A549 (Lung)5.85
MCF-7 (Breast)7.68

Table 4: Antiproliferative Activity of Fused 1,4-Benzodioxane Pyrimidine Analog [1]

CompoundCell LineIC50 (µM)
131 A549 (Lung)0.80 ± 0.09
HepG2 (Liver)0.11 ± 0.02
U937 (Lymphoma)0.07 ± 0.01
Y79 (Retinoblastoma)0.10 ± 0.02
Experimental Protocols: Anticancer Activity

The anticancer activity of the pyrimidine compounds is predominantly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .[2] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

General MTT Assay Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated, which represents the concentration of the compound required to inhibit cell growth by 50%.

Antiviral Activity of Pyrimidine Derivatives

Pyrimidine analogs have also been extensively studied for their antiviral properties, particularly against HIV and other viruses.

Table 5: Anti-HIV Activity of Pyrimidine NNRTI [1]

CompoundHIV StrainEC50 (nM)
Etravirine (Reference) HIV-1-IIIB3.5
48 Wild Type & Resistant Mutants3.43 - 11.8

Table 6: Antiviral Activity against ZIKV and DENV-2 [6]

CompoundVirusEC50 (µM)
96 ZIKV2.4
DENV-21.4
Experimental Protocols: Antiviral Activity

The antiviral activity is typically assessed by measuring the compound's ability to inhibit viral replication in cell culture. The half-maximal effective concentration (EC50) is a key parameter, representing the concentration of a drug that gives half-maximal response.

General Antiviral Assay Protocol:

  • Cell Infection: Host cells are infected with the virus in the presence of varying concentrations of the pyrimidine compounds.

  • Incubation: The infected cells are incubated to allow for viral replication.

  • Quantification of Viral Replication: The extent of viral replication is quantified using methods such as plaque reduction assays, quantitative PCR (qPCR) to measure viral RNA or DNA, or enzyme-linked immunosorbent assays (ELISA) to detect viral proteins.

  • EC50 Determination: The EC50 value is determined by plotting the inhibition of viral replication against the compound concentration.

Anti-inflammatory Activity of Pyrimidine Derivatives

Certain pyrimidine derivatives have demonstrated potent anti-inflammatory effects by inhibiting key enzymes in the inflammatory pathway, such as cyclooxygenase (COX).

Table 7: Anti-inflammatory Activity against COX-2 [6]

CompoundTargetIC50 (µM)
121 COX-274.6 ± 3.03
122 COX-276.8 ± 1.20
Piroxicam (Reference) COX-280.1 ± 1.54
Meloxicam (Reference) COX-276.4 ± 7.91
Experimental Protocols: Anti-inflammatory Activity

In vitro anti-inflammatory activity is often evaluated by measuring the inhibition of COX enzymes.

General COX Inhibition Assay Protocol:

  • Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.

  • Compound Incubation: The enzymes are pre-incubated with different concentrations of the test compounds.

  • Substrate Addition: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.

  • Product Measurement: The production of prostaglandins is measured using methods like ELISA or radioimmunoassay.

  • IC50 Calculation: The IC50 value is calculated as the concentration of the compound that inhibits 50% of the enzyme activity.

Visualizing Synthesis and Signaling Pathways

The following diagrams illustrate a general synthesis route for pyrimidine derivatives and a key signaling pathway targeted by these compounds.

G cluster_synthesis General Synthesis of Pyrimidine Derivatives Amidine Amidine (e.g., Urea, Thiourea) Condensation Condensation Reaction Amidine->Condensation ThreeCarbon Three-Carbon Compound (e.g., β-ketoester) ThreeCarbon->Condensation Pyrimidine Pyrimidine Derivative Condensation->Pyrimidine Cyclization

Caption: A generalized workflow for the synthesis of pyrimidine compounds.

G cluster_pathway EGFR/HER2 Signaling Pathway Inhibition Ligand Ligand (e.g., EGF) EGFR_HER2 EGFR/HER2 Receptor Ligand->EGFR_HER2 Dimerization Dimerization & Autophosphorylation EGFR_HER2->Dimerization Downstream Downstream Signaling (RAS-RAF-MEK-ERK, PI3K-AKT-mTOR) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor Pyrimidine-Based Inhibitor Inhibitor->Dimerization Inhibits

Caption: Inhibition of the EGFR/HER2 signaling pathway by pyrimidine derivatives.

References

Safety Operating Guide

Proper Disposal of 2-(pyrimidin-2-ylsulfanyl)ethan-1-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and scientists handling 2-(pyrimidin-2-ylsulfanyl)ethan-1-ol must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this sulfur-containing heterocyclic compound, based on general safety data for similar chemical structures and established laboratory waste management practices.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidelines. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1][2]

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation :

    • All waste containing this compound must be classified as hazardous chemical waste.[3]

    • Segregate this waste from other waste streams, such as non-hazardous materials, sharps, and biological waste.[4] Specifically, do not mix it with incompatible chemicals like strong acids or oxidizing agents.[5]

  • Containerization :

    • Use a designated, leak-proof, and chemically compatible container for collecting waste. The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[4][6]

    • Keep the container tightly closed when not in use to prevent the release of vapors.[5]

  • Storage :

    • Store the waste container in a designated, well-ventilated, and secure area away from heat, sparks, and open flames.[1][5]

    • Ensure the storage area is compliant with all institutional and regulatory requirements for hazardous waste accumulation.

  • Disposal :

    • Arrange for the collection and disposal of the hazardous waste through your institution's licensed professional waste disposal service.[3][5]

    • Do not attempt to dispose of this chemical down the drain or in regular trash.[1][2][7]

Summary of Disposal Procedures

Procedure Guideline Key Considerations
Waste Identification Classify as Hazardous Chemical Waste.Note the presence of sulfur and a pyrimidine ring.
Personal Protective Equipment (PPE) Safety goggles, lab coat, chemical-resistant gloves.Handle in a fume hood.[1][2]
Segregation Separate from incompatible materials (e.g., strong acids, oxidizers).Avoid mixing with other waste streams.[4]
Containerization Use a labeled, sealed, and compatible container.Clearly mark with the chemical name and "Hazardous Waste".[4][6]
Storage Store in a cool, well-ventilated, and secure area.Keep away from ignition sources.[1][5]
Final Disposal Arrange for pickup by a licensed waste disposal service.Do not dispose of in sinks or regular trash.[1][2][5][8]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Waste Generation & Identification cluster_1 Handling & Segregation cluster_2 Containment & Storage cluster_3 Final Disposal A Generate Waste Containing This compound B Classify as Hazardous Chemical Waste A->B C Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Segregate from Incompatible Waste C->D E Use Labeled, Sealed, Compatible Container D->E F Store in Designated Cool, Ventilated, & Secure Area E->F G Arrange for Pickup by Licensed Waste Disposal Service F->G H Document Waste Disposal G->H

Caption: Disposal Workflow for this compound.

References

Essential Safety and Operational Guidance for 2-(pyrimidin-2-ylsulfanyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to ensure safety when handling 2-(pyrimidin-2-ylsulfanyl)ethan-1-ol. The following table summarizes the recommended PPE.

Body PartRecommended ProtectionSpecifications and Best Practices
Eyes/Face Safety Goggles with Side Shields or Face ShieldMust conform to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended when there is a splash hazard.[1]
Skin/Body Chemical-Resistant Lab Coat or GownShould be flame-retardant and impervious.[1] Lab coats should be fully buttoned.
Hands Chemical-Resistant GlovesDisposable nitrile gloves are a minimum requirement for incidental contact.[2][3] For direct or prolonged contact, heavier duty gloves should be worn. Gloves must be inspected before use and changed immediately after contamination.[1][2]
Respiratory Full-Face Respirator or N95/N100 MaskRequired if exposure limits are exceeded, if irritation is experienced, or if working with a powder or aerosol form of the compound.[1][4] A full-face respirator provides both respiratory and eye protection.
Feet Closed-Toe ShoesShoes must cover the entire foot.[3]

Operational and Disposal Plans

Proper handling and disposal are critical to maintaining a safe laboratory environment.

ProcedureStep-by-Step Guidance
Handling 1. Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood. 2. Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[5] 3. Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. 4. Contamination: Avoid contact with skin and eyes.[1][5] Remove and wash contaminated clothing before reuse.[5]
Spill Response 1. Evacuation: Evacuate personnel from the immediate spill area. 2. Ventilation: Ensure adequate ventilation. 3. Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[1] 4. Cleanup: Use an absorbent material to clean up the spill and place it in a suitable, closed container for disposal.
Disposal 1. Waste Containers: Dispose of the chemical and any contaminated materials in approved hazardous waste containers. 2. Labeling: Clearly label all waste containers with the contents. 3. Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.
First Aid 1. Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] 2. Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[1] 3. Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[6] 4. Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1]

Experimental Workflow for Safe Handling

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Conduct Risk Assessment b Review Safety Data Sheet (if available) or literature for related compounds a->b c Don Appropriate PPE b->c d Work in a Ventilated Area (e.g., Fume Hood) c->d e Handle Chemical d->e f Avoid Inhalation, Ingestion, and Skin/Eye Contact e->f g Decontaminate Work Area f->g h Dispose of Waste in Labeled Hazardous Waste Container g->h i Doff PPE h->i j Wash Hands Thoroughly i->j

Safe Handling Workflow Diagram

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.